molecular formula C11H12ClN5O2S B1429667 (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid CAS No. 1383626-30-9

(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

Cat. No.: B1429667
CAS No.: 1383626-30-9
M. Wt: 313.76 g/mol
InChI Key: UNEUQJFRIBAPLM-UHFFFAOYSA-N
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Description

(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic Acid is a trisubstituted purine derivative offered for research use in oncology and drug discovery. The purine scaffold is a privileged structure in medicinal chemistry, known for its relevance in developing antitumor agents . This compound features a thiomorpholine group at the C-6 position and an acetic acid chain at the N-9 position, a substitution pattern that is frequently explored to enhance binding affinity and selectivity toward biological targets like protein kinases . Scientific studies on analogous 2,6,9-trisubstituted purines have demonstrated that such structures can exhibit significant cytotoxic activity against various cancer cell lines . Some closely related compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, such as in the S-phase, highlighting their potential mechanism of action as anticancer agents . The presence of the thiomorpholine ring, a sulfur-containing heterocycle, is a key structural feature that may contribute to the compound's pharmacological profile and is worth investigating further in structure-activity relationship (SAR) studies . Researchers can utilize this compound as a building block or reference standard in the synthesis and biological evaluation of new therapeutic candidates. This product is intended for research purposes in a laboratory setting and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-chloro-6-thiomorpholin-4-ylpurin-9-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5O2S/c12-11-14-9(16-1-3-20-4-2-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEUQJFRIBAPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC(=NC3=C2N=CN3CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Whitepaper: Structural Elucidation of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist on the structure elucidation of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid, intended for researchers, scientists, and drug development professionals. The guide will have full editorial control in its structure, focusing on technical accuracy and field-proven insights. It will explain the causality behind experimental choices and ensure that every described protocol is a self-validating system. The guide will include in-text citations to authoritative sources, a complete reference list with clickable URLs, clearly structured tables for quantitative data, detailed step-by-step methodologies for key experiments, and Graphviz diagrams for signaling pathways, experimental workflows, or logical relationships.

Authored by: A Senior Application Scientist

Preamble: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of medicinal chemistry, the purine scaffold remains a cornerstone for developing targeted therapies. Its inherent ability to mimic endogenous nucleosides allows for potent and selective interactions with a myriad of biological targets. The compound of interest, this compound, represents a novel investigational molecule. Its efficacy and safety are inextricably linked to its precise chemical structure. Any ambiguity, from regioisomerism to incorrect functional group placement, can lead to a cascade of erroneous downstream data, wasted resources, and potential safety liabilities.

This guide provides a comprehensive, field-tested workflow for the definitive structural elucidation of this molecule. We will move beyond a mere recitation of techniques and delve into the why—the strategic rationale behind the experimental design, the interpretation of complex datasets, and the establishment of a self-validating analytical cascade.

Strategic Overview: An Orthogonal Approach to Structure Confirmation

A single analytical technique is rarely sufficient for the unambiguous determination of a novel chemical entity. We will employ an orthogonal approach, where each method provides a unique and complementary piece of the structural puzzle. The convergence of data from these disparate techniques forms the foundation of our confidence in the final assigned structure.

Our workflow is predicated on three pillars of analytical chemistry:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the covalent framework and establish connectivity.

  • Chromatography (HPLC): To ensure the purity of the analyte being subjected to analysis.

G cluster_synthesis Hypothetical Synthesis SM1 2,6-Dichloropurine R1 N9-Alkylation SM1->R1 1. NaH, DMF SM2 Ethyl bromoacetate SM2->R1 SM3 Thiomorpholine R2 Nucleophilic Aromatic Substitution (SNAr) at C6 SM3->R2 Product This compound I1 I1 R1->I1 Intermediate 1 (Ethyl (2,6-dichloro-9H-purin-9-yl)acetate) I1->R2 2. Thiomorpholine, DIPEA I2 I2 R2->I2 Intermediate 2 (Ester Precursor) R3 Ester Hydrolysis I2->R3 3. LiOH, H2O/THF R3->Product G Structure Chemical structure of this compound with atom numbering G cluster_purine Purine Core cluster_sidechain N9-Side Chain cluster_thiomorpholine C6-Substituent C2 C2 (Cl) C6 C6 (S-morph) C4 C4 C5 C5 C8 C8 H8 H8 (8.15 ppm) H8->C4 3J H8->C5 2J H1_prime H1' (5.10 ppm) H1_prime->C4 3J H1_prime->C8 3J C1_prime C1' H1_prime->C1_prime 1J C2_prime C2' (COOH) C1_prime->C2_prime H3_5_prime H3''/5'' (3.95 ppm) H3_5_prime->C6 3J C3_5_prime C3''/5'' H3_5_prime->C3_5_prime 1J caption Key HMBC correlations confirming connectivity.

An In-depth Technical Guide to the Physicochemical Properties of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid, a novel purine derivative of interest in drug discovery. In the absence of direct experimental data for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. We will delve into the critical physicochemical parameters that govern the behavior of a drug candidate, including solubility, lipophilicity, ionization constant (pKa), and chemical stability. For each property, we will present the theoretical underpinnings, detail robust experimental protocols for their determination, and provide predicted values based on the analysis of structurally similar compounds. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its claims in authoritative references.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from a promising lead compound to a clinically effective therapeutic is fraught with challenges. A significant portion of this attrition can be attributed to suboptimal physicochemical properties.[1] These intrinsic characteristics of a molecule govern its absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, as well as its ability to interact with its biological target, or pharmacodynamics.[2] Therefore, a thorough understanding and early optimization of these properties are paramount for successful drug development.

This compound is a multifaceted molecule featuring a purine core, a chloro substituent, a thiomorpholine ring, and an acetic acid moiety. Each of these structural features will contribute to its overall physicochemical profile. This guide will systematically explore the key properties of this compound, offering both predictive insights and detailed methodologies for their empirical determination.

Predicted Physicochemical Properties

While experimental data for this compound is not publicly available, we can infer its likely properties based on its structure and data from related compounds.

PropertyPredicted Value/RangeRationale & Comparative Compounds
Molecular Weight 313.77 g/mol Calculated from the molecular formula: C11H12ClN5O2S. This is well within the range for good oral bioavailability (typically < 500 Da).[3]
logP 1.5 - 2.5The purine core is relatively polar, but the chloro and thiomorpholine groups will increase lipophilicity. Structurally similar compounds like 2-amino-6-chloropurine have a calculated XLogP3 of 0.4.[4][5] The addition of the thiomorpholine and acetic acid groups will modulate this value.
Aqueous Solubility Low to moderateThe acetic acid moiety will enhance solubility, particularly at pH values above its pKa. However, the largely aromatic and heterocyclic structure may limit overall solubility. N-(Purin-6-yl)amino carboxylic acids have been synthesized to improve the solubility of the parent purine.[6]
pKa Acidic pKa: 3.5 - 4.5; Basic pKa: 2.0 - 3.0The carboxylic acid group is expected to have a pKa in the typical range for acetic acids. The purine ring contains several nitrogen atoms that can be protonated. The exact pKa values will be influenced by the electron-withdrawing chloro group and the thiomorpholine substituent.

Aqueous Solubility: A Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for parenteral formulations. Poor solubility can lead to erratic absorption and insufficient drug concentration at the target site.[7]

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method ideal for early drug discovery, providing a rapid assessment of a compound's dissolution behavior.[8][9]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, typically resulting in a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature with shaking for a defined period, usually 1-2 hours.[8]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[9] The concentration at which precipitation is first observed is the kinetic solubility.

  • Quantification (Optional): For a more precise measurement, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be determined by HPLC-UV.[10]

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilution in 96-well plate prep_stock->serial_dil add_buffer Add PBS (pH 7.4) serial_dil->add_buffer incubate Incubate with shaking (1-2h) add_buffer->incubate detect_precip Detect Precipitation (Nephelometry/UV-Vis) incubate->detect_precip quantify Quantify Supernatant (HPLC-UV) detect_precip->quantify

Caption: Workflow for Kinetic Solubility Determination.

Lipophilicity: Balancing Membrane Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for off-target effects.[2] It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Experimental Protocol: Shake-Flask Method for logD Determination

The shake-flask method is the gold standard for determining lipophilicity.[11] Since our compound has ionizable groups, we will determine the distribution coefficient (logD) at a physiological pH of 7.4.

Methodology:

  • Solvent Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate.

  • Compound Addition: Accurately weigh a small amount of this compound and dissolve it in a known volume of the pre-saturated n-octanol or PBS.

  • Partitioning: Add an equal volume of the other pre-saturated phase to the solution.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The logD is calculated using the formula: logD = log([Compound]octanol / [Compound]aqueous).

Ionization Constant (pKa): The Influence of pH

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a drug molecule with ionizable groups, the pKa dictates its charge state at a given pH, which in turn affects its solubility, permeability, and target binding.[12] this compound has both an acidic carboxylic acid group and basic nitrogen atoms in the purine ring.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[13][14]

Methodology:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[12]

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standardized solution of hydrochloric acid.

  • Titration: Gradually add small, precise volumes of a standardized sodium hydroxide solution.

  • pH Measurement: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be precisely determined from the inflection points of the first or second derivative of the titration curve.[14]

Diagram: pKa Determination Logic

G start Dissolved Compound (Acidified) titrate Titrate with Standard Base start->titrate record_ph Record pH vs. Volume titrate->record_ph plot_curve Plot Titration Curve record_ph->plot_curve derivative Calculate 1st/2nd Derivative plot_curve->derivative inflection Identify Inflection Points (Equivalence Points) derivative->inflection pka Determine pKa (Half-Equivalence Points) inflection->pka

Caption: Logical flow for pKa determination via potentiometric titration.

Chemical Stability: Ensuring Integrity

Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life and identifying potential degradation products that could be inactive or toxic. Forced degradation studies are employed to accelerate this process.[15][16]

Experimental Protocol: Forced Degradation Study

This protocol exposes the compound to a range of stress conditions to identify its degradation pathways.[17][18]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in various media.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidation: 3% H2O2 at room temperature.

    • Thermal Stress: Store the solid compound at elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid compound and its solution to UV and visible light as per ICH Q1B guidelines.[16]

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (typically with a photodiode array and mass spectrometric detector). This allows for the separation and quantification of the parent compound and any degradation products.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.[18]

Conclusion

The physicochemical properties of this compound will be the ultimate determinants of its success as a drug candidate. This guide has provided a comprehensive roadmap for the characterization of its solubility, lipophilicity, pKa, and chemical stability. By employing the detailed experimental protocols herein, researchers can generate the critical data needed to understand the ADME properties of this molecule, guide further optimization efforts, and ultimately, accelerate its path through the drug development pipeline. The synthesis of direct experimental data with the predictive framework offered in this document will provide a robust foundation for informed decision-making in the pursuit of novel therapeutics.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Pharmaceutical Sciences.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable.
  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP.
  • Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery.
  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Kinetic Solubility Assay Inform
  • A Brief Study on Forced Degradation Studies with Regulatory Guidance. International Journal of Research in Engineering and Science.
  • Forced Degrad
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
  • LogP—Making Sense of the Value. ACD/Labs.
  • LogP/D. Cambridge MedChem Consulting.
  • Aqueous Solubility Assays.
  • HOW TO APPROACH A FORCED DEGRAD
  • Development of Methods for the Determination of pKa Values.
  • 2-Amino-6-chloro-9H-purine-9-acetic acid. PubChem.
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  • 2-Amino-6-chloro-9H-purine-9-acetic acid | C7H6ClN5O2 | CID 4192833. PubChem.
  • 2-Amino-6-chloropurine. Biosynth.
  • 2-Amino-6-chloropurine | C5H4ClN5 | CID 5360349. PubChem.
  • 2-Amino-6-chloropurine 97 10310-21-1. Sigma-Aldrich.
  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
  • Biopharmaceutical characterization of some synthetic purine drugs. Ingenta Connect.
  • Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.

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Technical Guide: A Deep Dive into (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid (CAS 1383626-30-9) and the Landscape of Potent Kinase Inhibitors for Neurodegeneration Research

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial searches for "(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid" (CAS 1383626-30-9) indicate its availability as a chemical intermediate from various suppliers.[1] However, as of this writing, publicly accessible literature detailing its specific biological targets, mechanism of action, or applications in drug discovery is scarce.

For researchers and drug development professionals seeking an in-depth guide on a potent, well-characterized, and CNS-penetrant kinase inhibitor relevant to neurodegeneration, this guide will focus on a molecule with extensive public data: GNE-3511 . This compound serves as an exemplary case study in modern drug discovery, illustrating the path from a high-throughput screening hit to a valuable in vivo tool compound.

An In-Depth Technical Guide to GNE-3511: A Potent and Selective Dual Leucine Zipper Kinase (DLK) Inhibitor

Audience: Researchers, scientists, and drug development professionals. Preamble: This document provides a comprehensive technical overview of GNE-3511, a pivotal tool compound for investigating the role of Dual Leucine Zipper Kinase (DLK/MAP3K12) in neuronal signaling and neurodegenerative diseases. We will explore its chemical properties, mechanism of action, and provide actionable, field-tested protocols for its application in both in vitro and in-cell settings.

Introduction: The Significance of DLK in Neuronal Injury and Disease

Dual Leucine Zipper Kinase (DLK), also known as MAP3K12, is a critical stress-activated protein kinase that functions as a central regulator of neuronal degeneration.[2][3] It acts as an upstream activator of the JNK signaling pathway. Following axonal injury or stress, DLK is activated and initiates a retrograde signaling cascade that culminates in the phosphorylation of the transcription factor c-Jun in the neuronal cell body.[4] This signaling pathway is a key driver of apoptosis and axon degeneration.

Given its central role in neuronal injury responses, DLK has emerged as a high-value therapeutic target for a range of neurodegenerative conditions, including Parkinson's disease, amyotrophic lateral sclerosis (ALS), and Alzheimer's disease.[3] The development of potent and selective DLK inhibitors is therefore of paramount importance. GNE-3511, discovered by researchers at Genentech, represents a landmark achievement in this area, being one of the first potent, selective, orally bioavailable, and brain-penetrant DLK inhibitors reported.[2][4]

Physicochemical and Pharmacokinetic Profile of GNE-3511

GNE-3511 is a di(pyridin-2-yl)amine derivative optimized for central nervous system (CNS) drug-like properties.[4] Its key characteristics are summarized below.

PropertyValueSource
IUPAC Name 2-((6-(3,3-Difluoropyrrolidin-1-yl)-4-(1-(oxetan-3-yl)piperidin-4-yl)pyridin-2-yl)amino)isonicotinonitrile[5]
CAS Number 1496581-76-0[6][7]
Molecular Formula C₂₃H₂₆F₂N₆O[7]
Molecular Weight 440.49 g/mol [7]
Solubility DMSO: 20 mg/mL[6][7]
Appearance Yellow solid[7]
Storage 2-8°C[7]
Half-life (t½) 0.6 h (mice, 1 mg/kg IV or 5 mg/kg PO)[7]
Plasma Clearance 56 ml/min/kg (mice)[7]
Key Feature Orally bioavailable and blood-brain barrier permeant[7][8]
Biological Activity & Mechanism of Action

GNE-3511 is a highly potent, ATP-competitive inhibitor of DLK. Its primary mechanism involves binding to the kinase domain of DLK, preventing the phosphorylation of its downstream substrates, MKK4 and MKK7, and subsequently blocking the activation of JNK and c-Jun.[4][6]

The inhibitory profile of GNE-3511 demonstrates exceptional potency for DLK and high selectivity against related kinases.[6][8]

TargetAssay TypeIC₅₀ / Kᵢ Value
DLK (MAP3K12) Kᵢ0.5 nM (<0.0005 µM)
pJNK (cellular)IC₅₀30 nM
Neuron DegenerationIC₅₀107 nM
MLK1IC₅₀67.8 nM
JNK1IC₅₀129 nM
JNK3IC₅₀364 nM
JNK2IC₅₀514 nM
MLK3IC₅₀602 nM
MLK2IC₅₀767 nM
MKK4IC₅₀>5000 nM
MKK7IC₅₀>5000 nM

Data compiled from multiple sources.[6][7][8][9]

Expert Insight: The high selectivity of GNE-3511, particularly over downstream kinases like JNKs and upstream kinases like MLKs (with the exception of MLK1), is a critical attribute. It ensures that the observed biological effects can be confidently attributed to the inhibition of DLK, making it a reliable tool for target validation studies. The >100-fold selectivity against MKK4/7 is especially important, as it confirms GNE-3511 acts at the apex of this specific MAP kinase cascade.[6][7]

GNE-3511 acts by interrupting a well-defined stress-activated signaling cascade.

DLK_Pathway cluster_stress Axonal Stress / Injury cluster_cascade MAP Kinase Cascade cluster_nucleus Nuclear Events Stress Trophic Factor Withdrawal Axotomy, Neurotoxins DLK DLK (MAP3K12) Stress->DLK Activates MKK4_7 MKK4 / MKK7 DLK->MKK4_7 Phosphorylates JNK JNK1/2/3 MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates (p-c-Jun) Apoptosis Apoptotic Gene Expression cJun->Apoptosis Upregulates GNE3511 GNE-3511 GNE3511->DLK Inhibits

Caption: The DLK signaling cascade initiated by neuronal stress and inhibited by GNE-3511.

Experimental Protocols for Researchers

The following protocols are designed as self-validating systems, providing clear steps and rationale for assessing the activity of GNE-3511.

This protocol quantifies the ability of GNE-3511 to block DLK-mediated c-Jun phosphorylation in a cellular context.

Principle: Cultured neurons are subjected to a stressor (e.g., trophic factor withdrawal) to activate the DLK pathway. The cells are then treated with GNE-3511, fixed, and probed with antibodies against phosphorylated c-Jun (p-c-Jun) and a normalization protein (e.g., GAPDH). The ratio of p-c-Jun to the normalization protein provides a quantitative measure of pathway inhibition.

Step-by-Step Methodology:

  • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates and culture until appropriate differentiation is achieved.

  • Compound Preparation: Prepare a 10 mM stock solution of GNE-3511 in 100% DMSO. Create a dilution series (e.g., 10 µM to 0.1 nM) in serum-free culture medium. Ensure the final DMSO concentration is ≤0.1% in all wells to avoid solvent toxicity.

  • Induction & Treatment:

    • Remove normal growth medium from the cells.

    • Wash once with PBS.

    • Add the serum-free medium containing the GNE-3511 dilutions to the appropriate wells. Include "Vehicle" (0.1% DMSO) and "Unstimulated" controls.

    • Incubate for 1-2 hours (pretreatment).

    • Induce stress (e.g., add a known DLK activator or continue trophic factor withdrawal). For many neuronal cultures, serum withdrawal itself is the stressor.

    • Incubate for the optimal time to induce robust p-c-Jun signal (typically 6-24 hours, requires optimization).

  • Fixation and Permeabilization:

    • Aspirate the medium and wash wells with ice-cold PBS.

    • Add 150 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature.

    • Wash wells 3 times with PBS containing 0.1% Triton X-100.

    • Add 150 µL of permeabilization buffer (PBS with 0.5% Triton X-100) for 20 minutes.

  • Blocking & Staining:

    • Wash wells 3 times.

    • Block with a suitable blocking buffer (e.g., LI-COR Odyssey Blocking Buffer or 5% BSA in PBS) for 90 minutes at room temperature.

    • Incubate overnight at 4°C with a cocktail of primary antibodies: anti-phospho-c-Jun (Ser63) and a normalization antibody (e.g., anti-GAPDH or a total protein stain).

  • Secondary Antibody & Imaging:

    • Wash wells 5 times with PBS + 0.1% Tween-20.

    • Incubate for 1 hour at room temperature with a cocktail of species-appropriate infrared fluorescently-labeled secondary antibodies (e.g., IRDye 800CW and IRDye 680RD).

    • Wash 5 times as above.

    • Image the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Data Analysis:

    • Quantify the integrated intensity for both channels (e.g., 700 nm for normalization, 800 nm for p-c-Jun).

    • Calculate the ratio of (p-c-Jun signal) / (Normalization signal) for each well.

    • Plot the normalized signal against the log of GNE-3511 concentration and fit a four-parameter dose-response curve to determine the IC₅₀ value.

Self-Validation System: The protocol's integrity is confirmed by a large signal window between the "Unstimulated" control (low p-c-Jun) and the "Vehicle" control (high p-c-Jun). A known, non-DLK pathway activator should not show inhibition by GNE-3511, confirming specificity.

Workflow cluster_prep Preparation cluster_exp Experiment cluster_detect Detection cluster_analysis Analysis p1 1. Plate Neuronal Cells in 96-well Plate p2 2. Prepare GNE-3511 Dilution Series e1 3. Pre-treat Cells with GNE-3511/Vehicle p2->e1 e2 4. Induce Neuronal Stress (e.g., Serum Withdrawal) e1->e2 e3 5. Incubate to Activate DLK Pathway e2->e3 d1 6. Fix & Permeabilize Cells e3->d1 d2 7. Block Non-specific Binding d1->d2 d3 8. Primary Antibody Incubation (Anti-p-c-Jun + Normalization Ab) d2->d3 d4 9. Secondary Antibody Incubation (Infrared Dyes) d3->d4 a1 10. Scan Plate with Infrared Imager d4->a1 a2 11. Quantify & Normalize Signal (p-c-Jun / GAPDH) a1->a2 a3 12. Plot Dose-Response Curve & Calculate IC50 a2->a3

Caption: Workflow for determining the cellular IC₅₀ of GNE-3511 via p-c-Jun inhibition.

Applications in Research and Drug Discovery

GNE-3511 serves as an indispensable tool for:

  • Target Validation: Confirming the role of DLK in various in vitro and in vivo models of neurodegeneration and nerve injury.[4][10]

  • Mechanism of Action Studies: Elucidating the downstream consequences of DLK inhibition in specific neuronal populations.

  • Preclinical Efficacy Models: Demonstrating proof-of-concept that DLK inhibition can be protective. GNE-3511 has shown dose-dependent activity in models of Parkinson's disease (MPTP) and optic nerve crush.[4] It also prevents mechanical allodynia and microgliosis after nerve injury.[10]

  • Benchmarking: Acting as a reference compound for the development of new DLK inhibitors with improved pharmacokinetic or pharmacodynamic properties.

Conclusion

GNE-3511 is a potent, selective, and CNS-penetrant inhibitor of DLK that has been instrumental in validating this kinase as a therapeutic target for neurodegenerative diseases. Its well-defined mechanism of action and proven efficacy in preclinical models make it an essential chemical probe for any researcher in the field. The protocols and data presented in this guide provide a robust framework for leveraging GNE-3511 to further unravel the complexities of neuronal stress signaling and advance the development of next-generation neuroprotective therapies.

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  • GNE-3511 | DLK inhibitor | Axon 3625. Axon Medchem.

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  • GNE-3511 (CAS Number: 1496581-76-0). Cayman Chemical.

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synthesis of novel purine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Novel Purine Derivatives

Abstract

The purine scaffold, a fusion of pyrimidine and imidazole rings, is a cornerstone of life, forming the basis of DNA and RNA nucleobases, signaling molecules, and energy carriers.[1][2] Its inherent biological significance and structural versatility have made it a privileged scaffold in medicinal chemistry, leading to a host of FDA-approved drugs for treating cancers, viral infections, and metabolic disorders.[1][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of both classical and contemporary strategies for the . We delve into the causality behind experimental choices, from foundational methods like the Traube synthesis to modern, powerful techniques such as transition-metal-catalyzed cross-coupling and direct C-H bond functionalization. This document is designed not as a rigid set of instructions, but as a foundational guide to empower rational design, troubleshoot synthetic challenges, and accelerate the discovery of next-generation purine-based therapeutics.

The Purine Core: A Privileged Scaffold

The unique electronic properties and hydrogen bonding capabilities of the purine ring system are central to its biological function.[1] The structure consists of a pyrimidine ring fused to an imidazole ring, with four nitrogen atoms that can participate in tautomeric equilibria.[1] The stability of these tautomers, primarily the 9-H and 7-H forms, is influenced by substitution patterns and solvent effects, a critical consideration for regioselective synthesis.[1] This inherent reactivity profile provides multiple handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Caption: The fundamental purine ring system with standard atom numbering.

Foundational Synthetic Strategies: The Traube Synthesis

The Traube purine synthesis, first reported in 1900, remains a robust and widely used method for constructing the purine core from pyrimidine precursors.[3][5] Its enduring utility lies in its reliability for creating a diverse range of substituted purines.

Causality of the Traube Method: The core logic is to build the imidazole ring onto a pre-formed, functionalized pyrimidine. This is achieved by introducing two nitrogen-containing groups at adjacent positions (C4 and C5) on the pyrimidine ring, which are then bridged by a single carbon atom to complete the purine bicycle.

The classical Traube synthesis involves a three-step sequence:[3][6][7]

  • Nitrosation: A 4-aminopyrimidine is treated with a nitrosating agent (e.g., sodium nitrite under acidic conditions) to install a nitroso group at the C5 position. This step activates the C5 position for subsequent reduction.

  • Reduction: The C5-nitroso group is reduced to an amino group, typically using a reducing agent like ammonium sulfide or catalytic hydrogenation, to yield a 4,5-diaminopyrimidine intermediate.[3]

  • Cyclization: The crucial ring-closing step is accomplished by treating the diaminopyrimidine with a one-carbon synthon. The choice of this reagent dictates the substituent at the C8 position of the final purine. Formic acid, for instance, yields an unsubstituted C8-H purine.[6][7]

Traube_Workflow start 4-Aminopyrimidine Derivative nitrosation Step 1: Nitrosation (e.g., NaNO2, HCl) start->nitrosation Introduce C5-NO group reduction Step 2: Reduction (e.g., (NH4)2S or H2/Pd) nitrosation->reduction C5-NO to C5-NH2 cyclization Step 3: Cyclization (e.g., HCOOH) reduction->cyclization Form Imidazole Ring product Purine Derivative cyclization->product

Caption: A generalized workflow of the classical Traube purine synthesis.

Modern Methodologies for Purine Diversification

While classical methods build the core, modern synthesis focuses on efficiently decorating a pre-existing purine scaffold. This is particularly valuable in drug discovery for late-stage functionalization, where analogs can be rapidly generated from a common intermediate.

Transition Metal-Catalyzed Cross-Coupling

Cross-coupling reactions have revolutionized the synthesis of C-C and C-heteroatom bonds. Halogenated purines (e.g., 2-chloro, 6-chloro, or 8-bromo purines) are excellent substrates for reactions like Suzuki, Stille, and Heck couplings.[8] These methods offer high functional group tolerance and predictable regioselectivity.[9]

Expert Insight: The choice of catalyst, ligand, and base is critical and must be optimized for the specific purine substrate. The electron-deficient nature of the purine ring and the presence of multiple nitrogen atoms can lead to catalyst inhibition or side reactions if conditions are not carefully controlled.

Direct C-H Bond Functionalization

A paradigm shift in synthetic efficiency is the direct functionalization of C-H bonds. This approach avoids the need for pre-halogenation of the purine ring, reducing step count and improving atom economy.[9][10] The C8-H bond of purines is particularly susceptible to deprotonation and subsequent reaction, while directing groups can be used to achieve regioselectivity at other positions.[11][12]

Mechanism & Rationale: C-H activation typically involves a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium) that coordinates to the purine, often directed by a nearby functional group or one of the ring nitrogens (N1 or N7).[11][13] This coordination facilitates the cleavage of a specific C-H bond, forming a metallacyclic intermediate that can then react with a coupling partner. This strategy is exceptionally powerful for installing aryl, alkyl, and other groups directly onto the purine core.[9][11]

CH_Activation start Purine Derivative (with C-H bonds) activation Regioselective C-H Activation start->activation catalyst Transition Metal Catalyst (e.g., Pd, Rh) catalyst->activation coupling_partner Coupling Partner (e.g., Aryl Halide) coupling Reductive Elimination/ Bond Formation coupling_partner->coupling activation->coupling Metallacyclic Intermediate product Functionalized Purine coupling->product

Caption: Conceptual workflow for transition-metal-catalyzed C-H functionalization.

Photoredox/Nickel Dual Catalysis

At the cutting edge of synthetic methodology, photoredox/nickel dual catalysis enables the coupling of sp²-hybridized carbons (like those in a chloropurine) with sp³-hybridized alkyl groups under mild conditions.[14][15] This is particularly useful for creating novel C6-alkylated purine nucleosides, a class of compounds with significant therapeutic potential.[16]

Causality: A photoredox catalyst absorbs light to generate a potent reductant or oxidant, which then engages in a nickel-based catalytic cycle. This allows for the generation of alkyl radicals from readily available alkyl bromides, which then couple with the purine substrate, a transformation that is challenging using traditional cross-coupling methods.[14]

Synthetic Strategy Primary Use Case Advantages Challenges
Traube Synthesis De novo construction of the purine coreRobust, versatile for core structureLimited functional group tolerance, multi-step
Cross-Coupling Functionalization of pre-formed purinesHigh yields, predictable regioselectivityRequires pre-halogenation of the purine
C-H Functionalization Late-stage diversificationHigh atom economy, fewer synthetic stepsRegioselectivity can be challenging, requires optimization
Photoredox/Ni Catalysis sp²-sp³ bond formationMild conditions, broad substrate scopeRequires specialized photocatalysts and setup

Practical Considerations: Purification and Characterization

The synthesis of a novel derivative is incomplete without rigorous purification and characterization. The polarity of purine derivatives can vary dramatically based on their substitution, dictating the appropriate purification strategy.[17]

Purification Strategy - A Self-Validating System:

  • Non-polar derivatives (e.g., those with benzyl or large alkyl groups) are often amenable to normal-phase chromatography on silica gel using solvent systems like hexanes/ethyl acetate.[17]

  • Polar derivatives (e.g., those with unprotected hydroxyl or amine groups) typically require more polar eluents like dichloromethane/methanol or are better purified using reversed-phase (C18) chromatography.[17]

  • Amine columns can be particularly effective for purifying purines, acting as a normal-phase material that mitigates the streaking often caused by the basic nitrogen atoms on standard silica gel.[17]

Purification_Flowchart start Crude Purine Derivative check_polarity Assess Polarity (via TLC or LC-MS) start->check_polarity nonpolar Primarily Non-polar Substituents? check_polarity->nonpolar Low Polarity polar Polar Substituents (OH, NH2)? check_polarity->polar High Polarity nonpolar->polar No silica_hex_etac Silica Gel Chromatography (Hexanes/EtOAc) nonpolar->silica_hex_etac Yes silica_dcm_meoh Silica Gel Chromatography (DCM/MeOH) polar->silica_dcm_meoh Yes, moderate c18_rp Reversed-Phase (C18) (H2O/ACN or MeOH) polar->c18_rp Yes, very polar amine_column Amine Column Chromatography (Normal Phase Solvents) polar->amine_column Yes, basic nitrogens causing issues

Caption: Decision flowchart for selecting a purine purification strategy.

Characterization: The identity and purity of novel compounds must be unequivocally confirmed. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

  • UV-Vis Spectroscopy: Purine analogs have characteristic absorbance maxima that can aid in identification and quantification.[18]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-chloropurine (A Key Intermediate)

This protocol outlines a common method to produce a versatile starting material for further derivatization.[19]

  • Reagents & Equipment:

    • Guanine

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline

    • Round-bottom flask with reflux condenser

    • Heating mantle, magnetic stirrer

    • Ice bath

  • Procedure:

    • To a round-bottom flask, add guanine.

    • Carefully add an excess of phosphorus oxychloride (POCl₃) followed by N,N-dimethylaniline.

    • Heat the mixture to reflux under a nitrogen atmosphere for 4-6 hours. The reaction should become a clear, brown solution.

    • Allow the reaction to cool to room temperature, then cool further in an ice bath.

    • Very slowly and carefully, quench the reaction by pouring it onto crushed ice. This is a highly exothermic step and must be done with caution in a well-ventilated fume hood.

    • A precipitate will form. Adjust the pH to ~7 using a concentrated base solution (e.g., NaOH or NH₄OH) while keeping the mixture cool.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Work-up & Purification: The crude product can be recrystallized from water or an ethanol/water mixture to yield pure 2-amino-6-chloropurine.

Protocol 2: C6-Arylation of a Purine Nucleoside via Suzuki Coupling

This protocol provides a general framework for a modern cross-coupling reaction.

  • Reagents & Equipment:

    • 6-Chloropurine ribonucleoside

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 3 equivalents)

    • Solvent (e.g., Dioxane/Water mixture)

    • Schlenk flask or sealed vial for inert atmosphere reaction

  • Procedure:

    • To a Schlenk flask, add the 6-chloropurine ribonucleoside, arylboronic acid, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add the palladium catalyst to the flask under the inert atmosphere.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture at 80-100 °C with stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Work-up & Purification: After concentrating the solution, the crude product is purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., dichloromethane/methanol) to yield the pure C6-arylated purine nucleoside.

Conclusion and Future Outlook

The continues to be a vibrant and essential field of chemical research. While classical methods like the Traube synthesis provide a solid foundation for core construction, the future lies in the development of more efficient, selective, and sustainable methodologies. The increasing adoption of C-H functionalization and photoredox catalysis is enabling chemists to access previously unattainable chemical space and to perform late-stage modifications on complex molecules with surgical precision.[12][14] As our understanding of the biological targets of purine derivatives deepens, these advanced synthetic tools will be paramount in designing the next generation of highly targeted and effective therapeutics.

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An In-Depth Technical Guide to the Biological Activity of Thiomorpholinyl Purine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic combination of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of a promising class of molecules: thiomorpholinyl purine compounds. By conjugating the biologically crucial purine core, which mimics endogenous nucleosides, with the versatile thiomorpholine heterocycle, researchers have developed potent modulators of key cellular pathways. This document elucidates the chemical synthesis, primary mechanisms of action, and therapeutic potential of these compounds, with a particular focus on their activity as kinase inhibitors in oncology and inflammation. Detailed experimental protocols and analyses of structure-activity relationships are provided to equip researchers with the foundational knowledge required to advance the exploration and development of this compound class.

Introduction: A Synthesis of Privileged Scaffolds

The purine ring system is a fundamental component of life, forming the structural basis of the nucleobases adenine and guanine. In medicinal chemistry, purine analogues have a storied history as effective therapeutic agents, primarily by acting as antimetabolites or by mimicking the adenosine moiety of ATP to inhibit enzymes, particularly protein kinases.[1] This has led to the development of numerous approved drugs for cancer, viral infections, and immunosuppression.

Concurrently, the thiomorpholine ring has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets. As a thio-analog of morpholine, its unique physicochemical properties, including increased lipophilicity and potential metabolic soft spots at the sulfur atom, make it an attractive component in drug design.[2] Thiomorpholine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and hypolipidemic effects.[2][3][4]

The rational design of thiomorpholinyl purine compounds, therefore, represents a compelling strategy to create novel chemical entities with enhanced potency, selectivity, and desirable pharmacokinetic profiles. This guide explores the synthesis, biological activity, and therapeutic promise of this hybrid scaffold.

Chemical Synthesis and Characterization

The synthesis of thiomorpholinyl purine derivatives is typically achieved through straightforward and robust chemical reactions. A common and efficient method involves the nucleophilic aromatic substitution of a halogenated purine precursor with thiomorpholine.

A generalized synthetic route is as follows:

  • Starting Material: The synthesis often begins with a commercially available or synthesized purine, such as 6-chloropurine. This precursor provides a reactive electrophilic site at the C6 position.

  • Nucleophilic Substitution: 6-chloropurine is reacted with thiomorpholine in the presence of a base (e.g., triethylamine or diisopropylethylamine) and a suitable solvent (e.g., ethanol or isopropanol). The nitrogen atom of the thiomorpholine ring acts as the nucleophile, displacing the chloride ion on the purine ring.

  • Purification: The resulting 6-thiomorpholinylpurine product is then purified using standard techniques such as recrystallization or column chromatography to yield the final compound.

Further modifications can be introduced at other positions of the purine ring (e.g., N9 or C2) to explore structure-activity relationships and optimize for specific biological targets. Characterization of the final compounds is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

Mechanisms of Biological Activity: Targeting Cellular Signaling

While thiomorpholinyl purines may exert their effects through multiple mechanisms, their most prominent and well-documented mode of action is the inhibition of protein kinases.

Kinase Inhibition: Competitive Binding at the ATP Pocket

Protein kinases are a large family of enzymes that regulate the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[6] Their dysregulation is a hallmark of many diseases, particularly cancer. The purine core of thiomorpholinyl purine compounds structurally resembles the adenine portion of ATP, allowing these molecules to act as competitive inhibitors by binding to the highly conserved ATP-binding pocket of kinases.[7] This blocks the natural substrate (ATP) from binding, thereby halting the phosphorylation cascade and downstream signaling.

Case Study: Inhibition of the PI3K/AKT/mTOR Pathway

The Phosphatidylinositol-3 Kinase (PI3K) pathway is one of the most frequently activated signaling cascades in human cancer, playing a critical role in cell growth, proliferation, and survival.[5][8] Structurally analogous 6-morpholino purine derivatives have been identified as potent and selective inhibitors of PI3Kα, the p110α isoform of PI3K.[5]

The mechanism involves the purine core forming key hydrogen bonds within the hinge region of the PI3Kα ATP-binding site, while the thiomorpholine moiety extends into a hydrophobic pocket, contributing to both potency and isoform selectivity. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the recruitment and activation of the downstream kinase AKT. This ultimately suppresses the entire signaling cascade, leading to reduced cell proliferation and the induction of apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Thiomorpholinyl Purine Compound Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition.

Therapeutic Applications

The unique biological activities of thiomorpholinyl purine compounds position them as promising candidates for several therapeutic areas.

Anticancer Activity

By targeting fundamental cellular processes like proliferation and survival, these compounds exhibit significant cytotoxic effects against various cancer cell lines.[1] The anticancer potential of various thiosubstituted purines has been demonstrated in vitro, with some compounds showing efficacy comparable to established chemotherapy agents like cisplatin.[9]

Compound IDDerivative ClassCancer Cell LineEC50 (µg/mL)Reference
5b 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurineSNB-19 (Glioblastoma)5.00[9]
5b 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurineC-32 (Melanoma)7.58[9]
4e PyrrolidinoethylthiopurineSNB-19 (Glioblastoma)< 10[9]

EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Purine analogues have been designed to inhibit pro-inflammatory cytokines like interleukin-1β (IL-1β), a key mediator in vascular inflammation and atherosclerosis.[10] Furthermore, the thiophene scaffold, a component of thiomorpholine, is present in known anti-inflammatory drugs and is recognized for its ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[11] This dual activity suggests that thiomorpholinyl purines could be developed as novel agents for treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.[12]

Key Experimental Protocols

Validating the biological activity of novel compounds requires robust and reproducible experimental methods. The following sections detail standard protocols for assessing cytotoxicity and target engagement.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[13] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14][15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiomorpholinyl purine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (e.g., DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[13]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[16] Allow the plate to stand overnight in the incubator or for at least 2 hours at room temperature in the dark, with gentle shaking.[13]

  • Data Acquisition: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.[17] A reference wavelength of >650 nm can be used to subtract background absorbance.[13]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for measuring the ability of a compound to inhibit a specific protein kinase. The assay quantifies kinase activity by measuring the amount of ADP produced, which is directly proportional to substrate phosphorylation.[6]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the purified kinase, the specific peptide or protein substrate, ATP, and the test compounds in a suitable kinase assay buffer (e.g., containing HEPES, MgCl₂, Brij-35, and DTT).

  • Inhibitor Incubation: In a 384-well plate, add the kinase enzyme solution to wells containing serial dilutions of the thiomorpholinyl purine compounds or a control inhibitor. Allow a pre-incubation period of 10-30 minutes for the compound to bind to the kinase.[6]

  • Initiation of Kinase Reaction: Start the reaction by adding a mixture of the substrate and ATP to each well.[18] Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection of Activity: Stop the reaction and measure kinase activity. For ADP-based detection, add a working reagent that enzymatically converts the generated ADP into a detectable signal (e.g., fluorescence or luminescence).[6][19]

  • Data Acquisition: Read the plate using a compatible microplate reader (e.g., a fluorometer at λEx = 530 nm / λEm = 590 nm).[6]

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Workflow start Start: Compound Library primary_screen Primary Screen (Single High Concentration) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response Active secondary_assay Secondary / Orthogonal Assay (e.g., Cellular Assay) dose_response->secondary_assay sar Structure-Activity Relationship (SAR) Analysis secondary_assay->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for screening and identifying active compounds.

Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's chemical structure and its biological activity is critical for optimizing lead candidates. For thiosubstituted purines, SAR studies have revealed several key insights:

  • Substitution at C6: The nature of the sulfur-linked substituent at the C6 position of the purine is a primary determinant of activity. The incorporation of cyclic amines like pyrrolidine into side chains has been shown to enhance anticancer activity compared to simpler alkyl chains.[9]

  • Substitution at C2 and N7/N9: Modifications at other positions on the purine ring can significantly influence potency and selectivity. For example, in the study of 2-chloro-7-methyl-6-pyrrolidinobutynylthiopurine, the presence of the chloro group at C2 and the methyl group at N7 were integral to its high potency against glioblastoma and melanoma cells.[9]

  • The Thiomorpholine Ring: The thiomorpholine moiety itself can be substituted to fine-tune pharmacokinetic properties such as solubility and membrane permeability, without necessarily diminishing the core pharmacophore's binding affinity.

Conclusion and Future Directions

Thiomorpholinyl purine compounds represent a highly promising class of molecules with significant therapeutic potential, particularly as kinase inhibitors for the treatment of cancer and inflammatory diseases. The combination of the ATP-mimetic purine core with the versatile thiomorpholine scaffold provides a robust platform for developing potent and selective drug candidates.

Future research should focus on several key areas:

  • Selectivity Profiling: Comprehensive screening against a broad panel of kinases is necessary to fully characterize the selectivity profile of lead compounds and to identify potential off-target effects.

  • Pharmacokinetic Optimization: Further chemical modifications should be explored to improve drug-like properties, including oral bioavailability, metabolic stability, and safety profiles.

  • Exploration of New Targets: While kinase inhibition is a primary mechanism, the potential for these compounds to modulate other targets should be investigated, expanding their possible therapeutic applications.

  • In Vivo Efficacy: Promising candidates must be advanced into preclinical animal models to validate their efficacy and safety in a physiological context.

By leveraging the principles of rational drug design and a thorough understanding of their biological activity, the scientific community can continue to unlock the full therapeutic potential of thiomorpholinyl purine compounds.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

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  • Lobo, V., Rocha, A., Castro, T. G., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3095. [Link]

  • Kowalska, A., Wierzchowski, M., Bąk, A., et al. (2015). Synthesis and anticancer activity of thiosubstituted purines. Medicinal Chemistry Research, 24(10), 3763–3775. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]

  • Cisneros-Hernández, I. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • Sci-Hub. (n.d.). Enantioselective Synthesis of 6-Substituted Thiomorpholin-3-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and anti-cancer evaluation (IC50 values) of the most primitive substituted triazole-based purine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis of novel thiazole-thiomorpholine derivatives and evaluation of their anticancer activity via in vitro and in silico studies. Retrieved from [Link]

  • American Chemical Society. (n.d.). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Retrieved from [Link]

  • PubMed. (2024). Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review. Retrieved from [Link]

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Unlocking New Frontiers: A Technical Guide to the Therapeutic Targets of Purine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the multifaceted therapeutic landscape of purine analogs. Moving beyond their established roles, we delve into the core mechanisms and emerging targets that are redefining their application in oncology, virology, and immunology. This document is structured to provide not just a repository of information, but a strategic framework for researchers and drug development professionals to navigate the complexities of purine analog pharmacology and identify novel therapeutic opportunities.

I. The Evolving Paradigm of Purine Analog Action: From Antimetabolites to Precision Modulators

Purine analogs, synthetic molecules that mimic endogenous purines, have long been cornerstones of chemotherapy and antiviral therapy.[1][2] Their classical mechanism of action involves interference with nucleic acid synthesis, leading to cytotoxicity in rapidly proliferating cells.[1][2] However, a growing body of evidence reveals a more nuanced and sophisticated interplay with cellular machinery, unveiling a diverse array of therapeutic targets beyond DNA and RNA replication.[3] This guide will dissect both the canonical and contemporary understanding of how these powerful agents exert their effects.

Core Mechanisms of Action: A Multi-pronged Assault

The therapeutic efficacy of purine analogs stems from their ability to disrupt essential cellular processes through several key mechanisms:

  • Inhibition of DNA and RNA Synthesis: Upon cellular uptake, most purine analogs are metabolized to their triphosphate forms, which then compete with natural deoxynucleotides for incorporation into DNA by polymerases.[4] This incorporation can lead to chain termination, DNA strand breaks, and ultimately, apoptosis.[5] Similarly, some analogs can be incorporated into RNA, disrupting its synthesis and function.

  • Enzyme Inhibition: Purine analogs and their metabolites can directly inhibit key enzymes involved in purine metabolism. This includes enzymes essential for both the de novo synthesis and salvage pathways of purine biosynthesis.[4][6] By disrupting the delicate balance of the nucleotide pool, these analogs starve cells of the building blocks necessary for proliferation.

  • Induction of Apoptosis: Beyond simple metabolic disruption, purine analogs actively trigger programmed cell death.[5] This can occur through various mechanisms, including the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins.[7]

II. Key Therapeutic Targets: A Detailed Exploration

The expanding knowledge of cellular signaling has unveiled a host of novel therapeutic targets for purine analogs. These discoveries are paving the way for more targeted and effective treatment strategies.

A. Canonical Targets in Purine Metabolism

The enzymes of the purine biosynthesis and salvage pathways remain critical targets for many clinically established purine analogs.

  • Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. Several purine analogs, such as clofarabine, are potent inhibitors of RNR.[1]

  • DNA Polymerases: These enzymes are directly responsible for DNA replication. The triphosphate metabolites of many purine analogs act as competitive inhibitors and/or chain terminators for DNA polymerases.[1]

  • Adenosine Deaminase (ADA): ADA is involved in purine degradation. Inhibition of ADA by analogs like pentostatin leads to the accumulation of deoxyadenosine, which is subsequently converted to dATP, a toxic metabolite for lymphocytes.[8][9]

  • Purine Nucleoside Phosphorylase (PNP): PNP is a key enzyme in the purine salvage pathway.[10][11] Inhibitors of PNP, such as forodesine, block the degradation of deoxyguanosine, leading to the accumulation of dGTP and selective apoptosis in T-cells.[10][12] This targeted approach holds significant promise for the treatment of T-cell malignancies.[10][12]

B. Emerging Targets in Cellular Signaling and Regulation

Recent research has identified a growing number of "non-canonical" targets for purine analogs, expanding their therapeutic potential beyond traditional antimetabolite activity.

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[13] Several purine analogs, such as roscovitine, have been identified as potent inhibitors of CDKs, competing with ATP for binding to the kinase domain.[6][13][14] This inhibition leads to cell cycle arrest and apoptosis, offering a promising avenue for cancer therapy.[15][16]

  • Topoisomerase II: This essential enzyme is involved in managing DNA topology during replication and transcription. Some substituted purine analogs have been shown to act as catalytic inhibitors of topoisomerase II, interfering with its ATPase activity and preventing the re-ligation of DNA strands.[4][13][17][18] This mechanism differs from that of traditional topoisomerase poisons and may offer advantages in overcoming drug resistance.[4][13]

  • Purinergic Signaling: This complex signaling network involves the release of purines (like ATP and adenosine) into the extracellular space, where they bind to specific P1 and P2 receptors to modulate a wide range of physiological processes, including inflammation, immune responses, and cell proliferation.[2][19][20][21][22] Purine analogs can modulate purinergic signaling by acting as agonists or antagonists at these receptors, or by altering the extracellular concentration of endogenous purines. This represents a rapidly evolving area of research with significant therapeutic potential in inflammatory diseases and cancer.[19][20]

  • Immunomodulation: Purine analogs have profound effects on the immune system.[23] Their lymphocytotoxic properties are exploited in the treatment of hematological malignancies and autoimmune diseases.[23] Emerging research is uncovering more specific immunomodulatory roles, such as the ability of PNP inhibitors to activate immune cells through Toll-like receptor signaling, suggesting novel applications in cancer immunotherapy.[9]

III. Strategic Drug Development: Experimental Validation of Therapeutic Targets

The identification and validation of therapeutic targets are critical steps in the drug development pipeline. This section provides a guide to the key experimental methodologies used to characterize the activity of purine analogs and confirm their engagement with specific molecular targets.

A. Cellular Assays for Assessing Therapeutic Potential

These assays are fundamental for determining the cytotoxic and apoptotic effects of purine analogs on cancer cells and for establishing initial dose-response relationships.

Purine AnalogCancer Cell LineCell TypeIC50 (µM)Reference(s)
Clofarabine Various Leukemia & Solid Tumor LinesLeukemia, Solid Tumor0.028 - 0.29[1]
Melanoma CellsMelanoma~0.060[5]
Lung Cancer CellsLung Cancer~0.411[5]
MCF-7Breast Cancer0.640[24]
MDA-MB-231Breast Cancer0.050[24]
Infant ALL Cell LinesAcute Lymphoblastic Leukemia0.01 - 0.1[25]
Cladribine U266Multiple Myeloma2.43[7][26]
RPMI8226Multiple Myeloma0.75[7][26]
MM1.SMultiple Myeloma0.18[7][26]
Fludarabine RPMI 8226Multiple Myeloma1.54
MM.1SMultiple Myeloma13.48[27]
MM.1RMultiple Myeloma33.79[27]

IC50 values can vary depending on the specific assay conditions and cell line characteristics.

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the purine analog for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[8][28]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the purine analog at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

B. Biochemical Assays for Target-Specific Inhibition

Once cellular activity is established, it is crucial to demonstrate that the purine analog directly interacts with and inhibits its intended molecular target.

This assay is used to determine the kinetic parameters of enzyme inhibition, such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Principle: The activity of an enzyme is monitored by measuring the rate of product formation or substrate depletion, which often results in a change in absorbance at a specific wavelength.[29][30][31][32] The assay is performed in the presence of varying concentrations of the inhibitor to determine its effect on the enzyme's kinetics.[29][31]

Step-by-Step Methodology:

  • Reaction Setup: In a cuvette or microplate well, combine the buffer, substrate(s), and any necessary cofactors.

  • Inhibitor Addition: Add varying concentrations of the purine analog inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period.

  • Reaction Initiation: Initiate the reaction by adding the enzyme (or the final substrate).

  • Spectrophotometric Monitoring: Immediately begin monitoring the change in absorbance over time at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocities (rates) for each inhibitor concentration. Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the Vmax, Km, and the type of inhibition.

C. Target Engagement Assays in a Cellular Context

Confirming that a drug binds to its intended target within the complex environment of a living cell is a critical step in preclinical drug development.

CETSA is a powerful method for assessing target engagement in intact cells and tissues.

Principle: The thermal stability of a protein is often altered upon ligand binding. CETSA measures the extent of protein stabilization or destabilization induced by a compound by heating cell lysates or intact cells to various temperatures, followed by quantification of the remaining soluble protein.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the purine analog at various concentrations. Include a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to separate the soluble and aggregated protein fractions.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.

  • Data Analysis: Generate a "melting curve" for the target protein at each compound concentration. A shift in the melting curve in the presence of the compound indicates target engagement.

IV. Visualizing the Pathways: A Diagrammatic Overview

Understanding the intricate signaling pathways affected by purine analogs is crucial for rational drug design and for predicting both on-target and off-target effects.

A. The Purinergic Signaling Cascade

This pathway illustrates the extracellular conversion of ATP to adenosine and their subsequent binding to P2 and P1 receptors, respectively, initiating downstream signaling events.

Purinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ATP ATP CD39 CD39 (Ectonucleotidase) ATP->CD39 Hydrolysis P2X P2X Receptors (Ion Channels) ATP->P2X Binds to P2Y P2Y Receptors (GPCRs) ATP->P2Y Binds to ADP ADP ADP->CD39 Hydrolysis ADP->P2Y Binds to AMP AMP CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Hydrolysis Adenosine Adenosine P1 P1 (Adenosine) Receptors (GPCRs) Adenosine->P1 Binds to CD39->AMP CD73->Adenosine Ca_Influx Ca²⁺ Influx P2X->Ca_Influx Activates GPCR_Signaling G-Protein Signaling (cAMP, PLC) P2Y->GPCR_Signaling Activates P1->GPCR_Signaling Modulates

Caption: The purinergic signaling pathway.

B. CDK Inhibition by Purine Analogs

This diagram illustrates how purine analogs can competitively inhibit CDKs, leading to cell cycle arrest.

CDK_Inhibition cluster_cell_cycle Cell Cycle Progression cluster_cdk_regulation CDK Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Cyclin Cyclin Active_CDK Active Cyclin-CDK Complex Cyclin->Active_CDK CDK CDK CDK->Active_CDK Phospho_Substrate Phosphorylated Substrate Active_CDK->Phospho_Substrate Phosphorylation ATP ATP ATP->Active_CDK Binds to active site Substrate Substrate (e.g., Rb) Substrate->Active_CDK Phospho_Substrate->G1 Promotes G1/S transition Purine_Analog Purine Analog Purine_Analog->G1 Cell Cycle Arrest Purine_Analog->Active_CDK Competitive Inhibition

Caption: CDK inhibition by purine analogs.

V. Future Perspectives and Conclusion

The field of purine analog research is at an exciting juncture. The identification of novel therapeutic targets beyond the canonical pathways of nucleic acid synthesis is opening up new avenues for the treatment of a wide range of diseases. The continued exploration of their effects on cellular signaling, the immune system, and the tumor microenvironment will undoubtedly lead to the development of more potent, selective, and less toxic purine analog-based therapies.

This guide has provided a comprehensive overview of the current understanding of purine analog therapeutic targets, supported by detailed experimental protocols and visual aids. It is intended to serve as a valuable resource for researchers and drug development professionals as they work to unlock the full therapeutic potential of this important class of molecules. By embracing a multi-faceted approach that combines classical pharmacology with modern target validation techniques, the scientific community can continue to innovate and deliver novel purine analog-based treatments to patients in need.

VI. References

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  • Schematic diagram of purinergic signaling components, which consist of... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

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  • What are PNP inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved January 19, 2026, from [Link]

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  • Transition States and Inhibitors of the Purine Nucleoside Phosphorylase Family. (2005). Current Topics in Medicinal Chemistry, 5(12), 1173-1183.

  • Purine nucleoside phosphorylase inhibitors - an immunotherapy with novel mechanism of action for the treatment of melanoma - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

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  • Overview of the purinergic signaling cascade. The purinergic pathway is... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Protocol for enzyme assays - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Catalytic inhibition of topoisomerase II by a novel rationally designed ATP-competitive purine analogue - PMC - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]

  • Purine and purinergic receptors in health and disease - PMC - PubMed Central. (2023). Journal of Cellular and Molecular Medicine, 27(18), 2697-2708.

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  • From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - PMC - NIH. (2025). RSC Medicinal Chemistry, 16(1), 1-25.

  • Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues. (2018). Molecules, 23(10), 2486.

  • IC50 values (μM) of the cladribine and its analogues on HCL, TCL, and... | Download Table - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Phase I Clinical and Pharmacology Study of Clofarabine in Patients With Solid and Hematologic Cancers | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

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In Silico Modeling of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid, a novel purine derivative with potential therapeutic applications. In the absence of a predetermined biological target, this document outlines a rational, multi-step computational workflow designed to identify putative protein targets, predict binding affinity and mode, and assess pharmacokinetic and toxicity profiles. This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of computational drug discovery. We will delve into the causality behind methodological choices, providing detailed, field-proven protocols for target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, thereby offering a self-validating system for the computational assessment of this and similar novel chemical entities.

Introduction: The Rationale for In Silico Profiling

This compound is a small molecule characterized by a substituted purine scaffold.[1] Purine analogs are a well-established class of compounds with a wide range of biological activities, frequently acting as inhibitors of protein kinases or as ligands for adenosine receptors.[2][3] The structural features of our topic compound, including the chloro-substituted purine core, the thiomorpholine moiety, and the acetic acid side chain, suggest its potential to interact with various biological targets.

Given that no specific biological target has been experimentally validated for this compound, a robust in silico approach is indispensable for hypothesis generation and for guiding future experimental work. This guide will navigate the reader through a systematic computational investigation, beginning with the crucial step of identifying high-probability protein targets.

Target Identification and Validation: A Chemoinformatics-Driven Approach

The foundational step in modeling a novel compound is the identification of its potential biological targets. Our strategy is predicated on the principle of chemical similarity: structurally related molecules often exhibit similar biological activities.

The Power of Analogs: Mining the Chemical Space

A survey of scientific literature and chemical databases reveals that purine derivatives are prominent scaffolds in the design of inhibitors for two major classes of proteins:

  • Protein Kinases: These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Numerous purine analogs have been developed as potent kinase inhibitors.[2][4][5]

  • Adenosine Receptors: These G-protein coupled receptors (GPCRs) are involved in a multitude of physiological processes, and their modulation has therapeutic implications in inflammation, pain, and neurological disorders. Purine derivatives are known to act as both agonists and antagonists of adenosine receptors.[6]

Based on this well-established precedent, we hypothesize that this compound is likely to interact with members of the protein kinase and/or adenosine receptor families.

Selection of Representative Targets for In Silico Screening

For the purpose of this guide, we will select well-characterized and pharmacologically relevant examples from each protein family for which high-resolution crystal structures are available in the Protein Data Bank (PDB).[7][8]

  • Protein Kinase Targets:

    • Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a well-established target in oncology.[9] We will utilize the crystal structure of CDK2 in complex with an inhibitor (PDB ID: 1PYE) to define the ATP-binding pocket.[10]

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A receptor tyrosine kinase that is a critical mediator of angiogenesis, making it a prime target for anti-cancer therapies.[11][12] The crystal structure of the VEGFR2 kinase domain with a pyrrolopyrimidine inhibitor (PDB ID: 3VHE) will be used.[13]

  • Adenosine Receptor Target:

    • Adenosine A2A Receptor (A2AR): A GPCR involved in various physiological processes, including inflammation and neurotransmission.[8] We will employ the crystal structure of the human A2A receptor in complex with an antagonist (PDB ID: 8RLN).[7]

This selection provides a diverse set of binding pockets to probe the interaction potential of our compound of interest.

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[14] This allows for the estimation of binding affinity and the elucidation of key intermolecular interactions.

Rationale for Tool Selection: AutoDock Vina

For this workflow, we will utilize AutoDock Vina, a widely used and validated open-source docking program known for its accuracy and computational efficiency.[15]

Experimental Protocol: Molecular Docking Workflow

The following protocol outlines the step-by-step procedure for performing molecular docking of this compound against our selected protein targets.

Step 1: Ligand Preparation

  • Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or sourced from a chemical database.

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D format (e.g., .sdf or .mol2) and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Prepare for Docking: Use AutoDock Tools to add polar hydrogens, compute Gasteiger charges, and save the ligand in the .pdbqt format.

Step 2: Protein Preparation

  • Download PDB File: Obtain the crystal structures of CDK2 (1PYE), VEGFR2 (3VHE), and Adenosine A2A Receptor (8RLN) from the RCSB PDB database.

  • Clean the Protein Structure: Remove water molecules, co-crystallized ligands, and any other non-protein atoms from the PDB file.

  • Prepare for Docking: Using AutoDock Tools, add polar hydrogens, assign Kollman charges, and save the protein in the .pdbqt format.

Step 3: Grid Box Definition

  • Identify the Binding Site: The binding site is defined based on the location of the co-crystallized ligand in the original PDB structure.

  • Define the Grid Box: In AutoDock Tools, define a grid box that encompasses the entire binding site with some additional buffer space. The center and dimensions of the grid box are crucial parameters.

Step 4: Running the Docking Simulation

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box parameters, and the output file name.

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command:

Step 5: Analysis of Results

  • Binding Affinity: The docking output will provide binding affinity scores in kcal/mol. More negative values indicate a stronger predicted binding affinity.

  • Binding Pose Visualization: Visualize the predicted binding poses of the ligand within the protein's active site using molecular visualization software like PyMOL or UCSF Chimera. Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

Diagram: Molecular Docking Workflow

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis ligand_2d 2D Structure ligand_3d 3D Conversion & Energy Minimization ligand_2d->ligand_3d ligand_pdbqt Prepare for Docking (.pdbqt) ligand_3d->ligand_pdbqt grid_box Define Grid Box ligand_pdbqt->grid_box protein_pdb Download PDB protein_clean Clean Structure protein_pdb->protein_clean protein_pdbqt Prepare for Docking (.pdbqt) protein_clean->protein_pdbqt protein_pdbqt->grid_box run_vina Run AutoDock Vina grid_box->run_vina binding_affinity Binding Affinity run_vina->binding_affinity binding_pose Binding Pose Visualization run_vina->binding_pose

Caption: A streamlined workflow for molecular docking using AutoDock Vina.

Molecular Dynamics Simulations: Assessing Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into the stability of the binding pose and the flexibility of the protein.[1]

Rationale for Tool Selection: GROMACS

GROMACS is a versatile and high-performance software package for performing MD simulations of biomolecules.[16] Its extensive documentation and active user community make it an excellent choice for this workflow.

Experimental Protocol: Molecular Dynamics Simulation Workflow

This protocol describes the setup and execution of an MD simulation for the protein-ligand complex with the best docking score.

Step 1: System Preparation

  • Prepare the Complex: Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

  • Generate Ligand Topology: Since standard force fields do not contain parameters for novel ligands, generate a topology file for the ligand using a tool like the CHARMM General Force Field (CGenFF) server or the antechamber module of AmberTools.

  • Choose a Force Field: Select an appropriate force field for the protein (e.g., AMBER99SB-ILDN or CHARMM36m).

  • Create the Simulation Box: Place the protein-ligand complex in a simulation box of appropriate size and shape (e.g., a cubic or dodecahedron box).

  • Solvate the System: Fill the simulation box with a suitable water model (e.g., TIP3P or SPC/E).

  • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological salt concentrations.

Step 2: Simulation Execution

  • Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes in the initial system.

  • Equilibration: Conduct a two-phase equilibration process:

    • NVT Equilibration (Constant Number of Particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to allow the solvent to relax around the protein and ligand.

    • NPT Equilibration (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at a constant temperature and pressure (e.g., 1 bar) to ensure the correct density.

  • Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics of the system.

Step 3: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the simulation and the ligand's binding pose.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

  • Interaction Analysis: Monitor the formation and breakage of hydrogen bonds and other key interactions between the ligand and the protein throughout the simulation.

  • Binding Free Energy Calculation (Optional): Employ methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of the complex.

Diagram: Molecular Dynamics Simulation Workflow

MD_Simulation_Workflow start Start with Best Docked Pose prepare_system System Preparation (Topology, Solvation, Ions) start->prepare_system energy_min Energy Minimization prepare_system->energy_min nvt_eq NVT Equilibration energy_min->nvt_eq npt_eq NPT Equilibration nvt_eq->npt_eq production_md Production MD Simulation npt_eq->production_md analysis Trajectory Analysis (RMSD, RMSF, Interactions) production_md->analysis

Caption: A typical workflow for performing molecular dynamics simulations.

ADMET Prediction: Assessing Drug-Likeness and Safety

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development. Several reliable web-based tools can provide rapid in silico predictions of these properties.[17]

Rationale for Tool Selection: A Multi-Tool Approach

To obtain a more comprehensive and robust ADMET profile, we recommend using a combination of the following freely accessible web servers:

  • SwissADME: Provides a wide range of descriptors related to physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[5][6][18][19][20]

  • pkCSM: Predicts various pharmacokinetic and toxicity properties using graph-based signatures.[21][22][23]

  • ProTox-II: Focuses on the prediction of various toxicity endpoints, including organ toxicity and toxicological pathways.[2][24][25][26][27]

Experimental Protocol: ADMET Prediction Workflow

Step 1: Input Compound Structure

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Input the SMILES string into the SwissADME, pkCSM, and ProTox-II web servers.

Step 2: Data Collection and Interpretation

  • Physicochemical Properties (from SwissADME):

    • Molecular Weight (MW)

    • LogP (lipophilicity)

    • Topological Polar Surface Area (TPSA)

    • Number of Hydrogen Bond Donors and Acceptors

  • Pharmacokinetics (from SwissADME and pkCSM):

    • Gastrointestinal (GI) absorption

    • Blood-Brain Barrier (BBB) permeation

    • P-glycoprotein (P-gp) substrate/inhibitor status

    • Cytochrome P450 (CYP) inhibition

  • Drug-Likeness (from SwissADME):

    • Lipinski's Rule of Five

    • Ghose, Veber, Egan, and Muegge rules

    • Bioavailability Score

  • Toxicity (from pkCSM and ProTox-II):

    • AMES toxicity (mutagenicity)

    • hERG inhibition (cardiotoxicity)

    • Hepatotoxicity

    • Oral LD50 (acute toxicity)

Data Presentation: Summarizing ADMET Predictions

The predicted ADMET properties should be compiled into a clear and concise table for easy comparison and assessment.

Table 1: Predicted ADMET Properties of this compound

ParameterPredicted ValueSourceInterpretation
Physicochemical Properties
Molecular Weight ( g/mol )[Predicted Value]SwissADMEWithin acceptable range for oral bioavailability.
LogP[Predicted Value]SwissADMEIndicates lipophilicity.
TPSA (Ų)[Predicted Value]SwissADMERelates to cell permeability.
H-Bond Donors[Predicted Value]SwissADMEAdherence to Lipinski's rules.
H-Bond Acceptors[Predicted Value]SwissADMEAdherence to Lipinski's rules.
Pharmacokinetics
GI Absorption[High/Low]SwissADME, pkCSMLikelihood of absorption from the gut.
BBB Permeant[Yes/No]SwissADME, pkCSMPotential for CNS activity.
P-gp Substrate[Yes/No]SwissADMESusceptibility to efflux pumps.
CYP1A2 Inhibitor[Yes/No]SwissADME, pkCSMPotential for drug-drug interactions.
CYP2C9 Inhibitor[Yes/No]SwissADME, pkCSMPotential for drug-drug interactions.
CYP2D6 Inhibitor[Yes/No]SwissADME, pkCSMPotential for drug-drug interactions.
CYP3A4 Inhibitor[Yes/No]SwissADME, pkCSMPotential for drug-drug interactions.
Drug-Likeness
Lipinski's Rule Violations[Number]SwissADMEGeneral indicator of drug-likeness.
Bioavailability Score[Value]SwissADMEA qualitative measure of potential bioavailability.
Toxicity
AMES Toxicity[Positive/Negative]pkCSM, ProTox-IIPotential for mutagenicity.
hERG I Inhibitor[Yes/No]pkCSMRisk of cardiotoxicity.
Hepatotoxicity[Positive/Negative]pkCSM, ProTox-IIRisk of liver damage.
Oral LD50 (rat, mg/kg)[Predicted Value]ProTox-IIEstimate of acute toxicity.

Note: The values in this table are placeholders and would be filled in upon execution of the described workflow.

Conclusion: Synthesizing In Silico Evidence for a Path Forward

This technical guide has outlined a comprehensive and scientifically grounded in silico workflow for the initial characterization of this compound. By leveraging the known pharmacology of purine analogs, we have established a rational basis for target identification, focusing on protein kinases and adenosine receptors. The detailed protocols for molecular docking and molecular dynamics simulations provide a robust framework for predicting and evaluating the binding of this novel compound to its putative targets. Furthermore, the multi-faceted approach to ADMET prediction offers crucial early insights into the compound's drug-like properties and potential liabilities.

The results generated from this computational pipeline will serve as a valuable foundation for subsequent experimental validation. High-ranking docking scores, stable binding in MD simulations, and a favorable ADMET profile would strongly support the prioritization of this compound for synthesis and in vitro biological screening against the predicted targets. Conversely, poor in silico results can help in deprioritizing compounds early in the discovery process, thus saving valuable time and resources. This iterative cycle of in silico prediction and experimental validation is at the heart of modern, efficient drug discovery.

References

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  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 1PYE: Crystal structure of CDK2 with inhibitor. Retrieved from [Link]

  • RCSB Protein Data Bank. (2006). 2FVD: Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor. Retrieved from [Link]

  • Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. Retrieved from [Link]

  • RCSB Protein Data Bank. (2023). 8GNG: Crystal structure of human adenosine A2A receptor in complex with istradefylline. Retrieved from [Link]

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  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Retrieved from [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Retrieved from [Link]

  • Lee, H., et al. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Acta Crystallographica Section F: Structural Biology Communications, 76(Pt 8), 354–360. Retrieved from [Link]

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  • Christopher, J. A., et al. (2017). Crystal structure of the adenosine A2A receptor bound to an antagonist reveals a potential allosteric pocket. Proceedings of the National Academy of Sciences, 114(7), 1536–1541. Retrieved from [Link]

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solubility of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Determining the Solubility of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid in DMSO

Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development. Poor solubility can significantly impede the generation of reliable in vitro data and present considerable challenges for in vivo formulation and subsequent bioavailability.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the principles and methodologies for accurately determining the solubility of the novel purine derivative, this compound (CAS No: 1383626-30-9)[3], in dimethyl sulfoxide (DMSO). While specific experimental data for this compound is not publicly available, this document outlines the theoretical underpinnings and practical, step-by-step protocols necessary to generate robust and reliable solubility data. The methodologies described herein are grounded in established best practices for kinetic and thermodynamic solubility assays, ensuring a self-validating system for data generation and interpretation.

Introduction: The Criticality of Solubility in Drug Discovery

This compound is a purine derivative, a class of compounds of significant interest in medicinal chemistry. The journey of a potential drug candidate from a laboratory curiosity to a clinical therapeutic is fraught with challenges, with poor aqueous solubility being a primary cause of attrition.[1][4] Insufficient solubility can lead to:

  • Underestimation of Biological Activity: If a compound precipitates in an assay, its true potency will be masked.

  • Poor Bioavailability: A drug must be in solution to be absorbed by the body.

  • Formulation Difficulties: Developing a stable and effective dosage form for an insoluble compound is a complex and costly endeavor.[5][6]

Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent in drug discovery due to its ability to dissolve a vast array of both polar and nonpolar compounds.[7] Therefore, accurately determining the solubility of a compound like this compound in DMSO is a foundational step in its preclinical evaluation.

Theoretical Framework: Understanding Solubility Paradigms

The term "solubility" can be nuanced in a drug discovery context. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[8][9]

2.1. Kinetic Solubility

Kinetic solubility is a measure of how readily a compound, already dissolved in an organic solvent like DMSO, remains in solution when introduced into an aqueous environment.[2][8] This is a high-throughput assessment often employed in the early stages of discovery to quickly rank compounds.[9][10] The resulting precipitate, if formed, is often amorphous.[11]

2.2. Thermodynamic Solubility

Thermodynamic solubility, in contrast, represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[1][9] This measurement is more time and resource-intensive but provides the definitive solubility value, which is critical for later-stage development and formulation.[2]

The following diagram illustrates the conceptual relationship between these two solubility measurements:

G cluster_0 Solubility Measurement Approaches cluster_1 Experimental Context KS Kinetic Solubility KS_desc High-throughput Early-stage screening Often yields supersaturated solutions KS->KS_desc TS Thermodynamic Solubility TS_desc Low-throughput Late-stage development True equilibrium state TS->TS_desc DMSO_stock Compound in 100% DMSO DMSO_stock->KS Dilution Aqueous_buffer Aqueous Buffer (e.g., PBS) Aqueous_buffer->KS Aqueous_buffer->TS Solid_compound Solid Compound Solid_compound->TS Incubation to Equilibrium

Caption: Conceptual overview of kinetic versus thermodynamic solubility.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic .

3.1. Materials and Reagents

Material/ReagentGrade/Specification
This compoundHigh purity (>95%)
Dimethyl sulfoxide (DMSO)Anhydrous, ≥99.9%
Phosphate-Buffered Saline (PBS)pH 7.4
Calibrated Analytical BalanceAccurate to ±0.01 mg
Sonicator
Vortex Mixer
Microcentrifuge TubesSterile, 1.5 mL or 2 mL
96-well Filter PlatesFor solubility assays
96-well UV-transparent PlatesFor analysis
High-Performance Liquid Chromatography (HPLC) SystemWith UV detector or Mass Spectrometer (MS) detector
Plate ReaderCapable of measuring UV absorbance or nephelometry

3.2. Protocol 1: Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is ideal for initial screening.

3.2.1. Preparation of Stock Solution

  • Accurately weigh a sufficient amount of this compound to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Add the calculated volume of DMSO to the compound.

  • Vortex and sonicate the mixture until the compound is completely dissolved.[7] Gentle warming may be applied if necessary, but caution should be exercised to avoid compound degradation.[7]

3.2.2. Assay Procedure

  • In a 96-well plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low, typically below 1-2%, to minimize its effect on solubility.

  • Perform serial dilutions of this initial mixture across the plate to create a range of compound concentrations.

  • Allow the plate to equilibrate for a set period (e.g., 1-2 hours) at room temperature.

  • Measure the turbidity of each well using a plate reader capable of nephelometry (light scattering) or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[9]

  • The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.

The workflow for this protocol is illustrated below:

G start Start prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock add_to_buffer Add Stock to Aqueous Buffer in 96-well Plate prep_stock->add_to_buffer serial_dilute Perform Serial Dilutions add_to_buffer->serial_dilute equilibrate Equilibrate for 1-2 hours serial_dilute->equilibrate measure_turbidity Measure Turbidity (Nephelometry) equilibrate->measure_turbidity determine_solubility Determine Concentration at Precipitation Point measure_turbidity->determine_solubility end End determine_solubility->end

Caption: Workflow for kinetic solubility determination.

3.3. Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

This method provides the equilibrium solubility and is considered the "gold standard."[9]

3.3.1. Assay Procedure

  • Add an excess amount of solid this compound to a known volume of DMSO in a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[6][8]

  • After incubation, visually inspect the sample to confirm the presence of undissolved solid.

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Carefully collect the supernatant (the saturated solution).

  • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.[8] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

The workflow for this protocol is as follows:

G start Start add_excess Add Excess Solid Compound to DMSO start->add_excess agitate Agitate for 24-48 hours at Constant Temperature add_excess->agitate separate Separate Solid and Liquid Phases (Centrifuge/Filter) agitate->separate quantify Quantify Concentration of Supernatant via HPLC/LC-MS separate->quantify end End quantify->end

Caption: Workflow for thermodynamic solubility determination.

Data Analysis and Interpretation

4.1. Kinetic Solubility Data

The result is typically reported as the concentration at which precipitation occurs. For example, if precipitation is observed at concentrations above 100 µM, the kinetic solubility would be reported as approximately 100 µM.

4.2. Thermodynamic Solubility Data

The concentration determined from the HPLC or LC-MS analysis of the saturated solution is the thermodynamic solubility. This value should be reported in standard units such as µg/mL or mM.

Table 1: Example Data Summary

Assay TypeSolventTemperature (°C)Solubility (µM)
Kinetic SolubilityPBS25Experimental Value
Thermodynamic SolubilityDMSO25Experimental Value

Troubleshooting and Best Practices

  • Compound Purity: Impurities can significantly affect solubility measurements. Ensure the use of a high-purity compound.

  • DMSO Quality: Use anhydrous, high-purity DMSO, as water content can impact the solubility of many compounds.[7]

  • Equilibration Time: For thermodynamic solubility, ensure sufficient incubation time to reach true equilibrium.

  • pH of Aqueous Buffers: The solubility of ionizable compounds is pH-dependent.[1] For this compound, which has an acidic functional group, solubility in aqueous solutions is expected to increase with pH.

  • Vehicle Controls: Always include a vehicle control (assay media with the same final DMSO concentration) in all experiments.[7]

Conclusion

Determining the is a critical first step in its evaluation as a potential research tool or therapeutic agent. By employing the robust and well-established protocols for kinetic and thermodynamic solubility outlined in this guide, researchers can generate accurate and reliable data. This information is indispensable for guiding further experiments, optimizing compound properties, and making informed decisions in the complex process of drug discovery and development.[12]

References

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Ovid. Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Creative Bioarray. Aqueous Solubility Assays. [Link]

  • PubMed. In vitro solubility assays in drug discovery. [Link]

  • Drug Discovery World. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

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  • SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

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A Comprehensive Guide to the Stability of Purine Compounds in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the aqueous stability of a purine-based therapeutic is not merely a technical detail—it is a cornerstone of its viability. The journey from a promising lead compound to a stable, effective drug product is paved with challenges, chief among them being the inherent reactivity of the purine ring system in water. This guide offers an in-depth exploration of the mechanisms driving purine degradation, the critical factors influencing stability, and the robust experimental and formulation strategies required to ensure the integrity of these vital molecules.

The Chemistry of Instability: Core Degradation Pathways

The stability of a purine compound in an aqueous environment is dictated by its susceptibility to two primary degradation mechanisms: hydrolysis and oxidation. A granular understanding of these pathways is essential for predicting and mitigating instability.

Hydrolytic Degradation: The Vulnerability of the Glycosidic Bond

The N-glycosidic bond, which links the purine base to its sugar moiety in nucleosides and nucleotides, is a primary site of hydrolytic attack. The kinetics and mechanism of this cleavage are profoundly influenced by pH.

  • Acid-Catalyzed Hydrolysis : This is the most common hydrolytic pathway for purine nucleosides.[1][2][3][4] In acidic conditions, protonation of the purine ring, often at the N7 position, weakens the C1'-N9 glycosidic bond. This electronic shift facilitates a rate-limiting cleavage of the bond, releasing the free purine base.[1] The process follows a mechanism of pre-equilibrium protonation followed by bond scission.[1]

  • Alkaline and Neutral Hydrolysis : While generally more stable at neutral and alkaline pH, some purine derivatives can still undergo hydrolysis. Strong alkaline conditions can promote deamination or even ring-opening reactions.[5] For instance, guanine can be deaminated to xanthine.[5]

The rate of hydrolysis is also strongly dependent on temperature, typically following Arrhenius kinetics, where higher temperatures provide the activation energy needed to accelerate bond cleavage.

Oxidative Degradation: Guanine's Achilles' Heel

Among the DNA bases, guanine possesses the lowest oxidation potential, making it the most susceptible to oxidative damage.[5][6][7] This vulnerability is a critical consideration in both biological systems and pharmaceutical formulations.

  • Mechanism of Oxidation : Reactive oxygen species (ROS), such as the hydroxyl radical (•OH), readily attack the electron-rich guanine moiety.[8][9] This can occur through one-electron oxidation pathways, leading to a complex cascade of reactions and multiple degradation products.[8][9] A commonly studied and highly mutagenic product is 8-oxo-7,8-dihydroguanine (8-oxoGua).[9]

  • Catalysis by Metal Ions : The presence of trace metal ions, such as copper or iron, can significantly accelerate oxidative degradation.[10] These metals can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals from less reactive precursors like hydrogen peroxide, thereby promoting damage to the purine ring.

Critical Factors Governing Purine Stability

The stability of a purine compound is not an intrinsic constant but a dynamic property influenced by its chemical environment. A systematic evaluation of these factors is a prerequisite for developing a stable formulation.

FactorImpact on StabilityCausality and Field Insights
pH Profound. Optimal stability is typically found in a narrow range, often near neutral pH.pH dictates the protonation state of the purine ring, directly affecting its susceptibility to acid-catalyzed hydrolysis.[1][3] It also influences the rate of oxidative reactions. The poor solubility of some purines, like guanine, at neutral pH can also be a challenge.[5][11]
Temperature Significant. Higher temperatures exponentially increase degradation rates.Provides the activation energy for chemical reactions, as described by the Arrhenius equation. This is a critical parameter in accelerated stability studies to predict shelf-life.
Buffer Species Variable. Buffers can be protective or catalytic.Buffers are essential for pH control but are not inert.[12][13][14] Some buffer components, like phosphate, can act as general acid/base catalysts, potentially accelerating hydrolysis. Others, like histidine, may offer stability benefits.[15][16] The choice of buffer is a critical formulation decision.
Light Exposure Potentially Destructive. UV and visible light can induce photodegradation.Purine rings can absorb UV radiation, leading to the formation of excited states that can undergo direct photochemical reactions or generate ROS, leading to indirect degradation.[8] Photostability testing is an essential part of forced degradation studies.[17][18]
Oxygen Critical for Oxidation-Prone Compounds.Molecular oxygen is a key ingredient in oxidative degradation pathways.[9] For sensitive compounds like guanine derivatives, minimizing oxygen exposure through inert gas purging and appropriate packaging is crucial.
Metal Ions Highly Detrimental. Trace metals can catalyze oxidation.Transition metals like Fe²⁺ and Cu²⁺ can catalyze the formation of ROS, dramatically accelerating the degradation of oxidation-sensitive purines.[10] This is why chelating agents are often included in formulations.

A Framework for Stability Assessment: The Forced Degradation Study

To proactively identify degradation pathways and develop a stability-indicating analytical method, a forced degradation study is indispensable.[18][19] This study provides the foundational knowledge for robust formulation development and regulatory submissions.[18]

G cluster_setup Phase 1: Foundation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Elucidation A API Characterization (Purity, Identity) B Method Development (HPLC/LC-MS, Stability-Indicating) A->B Informs C Stress Conditions Applied - Acid Hydrolysis (HCl) - Base Hydrolysis (NaOH) - Oxidation (H₂O₂) - Thermal (Heat) - Photolytic (UV/Vis Light) B->C Validated Method D Time-Point Analysis (HPLC-UV, LC-MS) C->D Stressed Samples E Peak Purity & Mass Balance (DAD, CAD) D->E F Degradant Identification (MS/MS Fragmentation) D->F G Pathway Elucidation & Kinetic Analysis F->G G->B Refines Method G cluster_degradation Degradation Mechanisms cluster_strategies Formulation Strategies Hydrolysis Hydrolysis Acid/Base Catalyzed Glycosidic Bond Cleavage Oxidation Oxidation ROS Attack Metal-Ion Catalyzed pH_Control pH Control Buffers (Citrate, Histidine) pH_Control:p1->Hydrolysis:p1 Mitigates Antioxidants Antioxidants Ascorbic Acid Metabisulfite Antioxidants:p1->Oxidation:p1 Scavenges ROS Chelators Chelating Agents EDTA, DTPA Chelators:p1->Oxidation:p2 Inhibits Catalysis Oxygen_Control Oxygen Control Inert Gas Blanket (N₂) O₂-impermeable packaging Oxygen_Control:p1->Oxidation Removes Reactant Lyophilization Lyophilization Removal of Water Lyophilization:p1->Hydrolysis Prevents Lyophilization:p1->Oxidation Prevents

Caption: Mapping formulation strategies to degradation mechanisms.

  • pH and Buffer Selection: This is the most critical formulation parameter. [20]The formulation should be buffered to the pH of maximum stability as determined by stability studies. The buffer chosen must be compatible with the drug substance and other excipients. [13][16]* Antioxidants and Chelating Agents: For oxidation-prone purines, the inclusion of an antioxidant (to scavenge ROS) and a chelating agent like EDTA (to sequester catalytic metal ions) is standard practice. [20]* Control of Headspace Oxygen: Purging the solution with nitrogen or argon before sealing the vial, and using packaging with low oxygen permeability, can significantly extend the shelf life of oxygen-sensitive drugs.

  • Lyophilization (Freeze-Drying): For compounds that are highly unstable in water, removing the aqueous solvent via lyophilization is the ultimate stabilization strategy. The solid-state drug is reconstituted before use. This approach effectively eliminates degradation via hydrolysis and significantly slows oxidative pathways.

  • Co-solvents and Solubilizers: For poorly soluble purines, co-solvents (e.g., propylene glycol) or solubilizing agents (e.g., cyclodextrins) can be used. [21][22]However, their impact on the stability of the drug substance must be thoroughly evaluated, as they can alter water activity and potentially affect reaction kinetics.

By integrating a deep mechanistic understanding with rigorous experimental validation and intelligent formulation design, the inherent instability of purine compounds in aqueous solutions can be successfully managed, ensuring the development of safe, stable, and effective medicines.

References

  • Zoltewicz, J. A., Clark, D. F., Sharpless, T. W., & Grahe, G. (1970). Kinetics and mechanism of the acid-catalyzed hydrolysis of some purine nucleosides. Journal of the American Chemical Society. URL: [Link]

  • Cadet, J., Douki, T., & Ravanat, J. L. (2015). Oxidatively generated damage to the guanine moiety of DNA: mechanistic aspects and formation in cells. Accounts of chemical research. URL: [Link]

  • Fleming, A. M., & Burrows, C. J. (2021). Chemistry of ROS-Mediated Oxidation of the Guanine Base in DNA and its Biological Consequences. Photochemistry and photobiology. URL: [Link]

  • Wikipedia. (n.d.). Guanine. Wikipedia. URL: [Link]

  • King, M. W. (1997). Purine and Pyrimidine Metabolism. The Medical Biochemistry Page. URL: [Link]

  • Wikipedia. (n.d.). Purine metabolism. Wikipedia. URL: [Link]

  • Akamatsu, M., & D'Andrea, A. D. (2018). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. International journal of molecular sciences. URL: [Link]

  • Elzagheid, M. I., Oivanen, M., Walker, R. T., & Secrist, J. A. (1999). Kinetics for the Acid-Catalyzed Hydrolysis of Purine and Cytosine 2′-Deoxy-4′-thionucleosides. Nucleosides and Nucleotides. URL: [Link]

  • Wikipedia. (n.d.). DNA oxidation. Wikipedia. URL: [Link]

  • YouTube. (2024). Degradation of Purine Nucleotides. YouTube. URL: [Link]

  • American Chemical Society. (1970). Kinetics and mechanism of the acid-catalyzed hydrolysis of some purine nucleosides. Journal of the American Chemical Society. URL: [Link]

  • Journal of the American Chemical Society. (n.d.). Kinetics and mechanism of the acid-catalyzed hydrolysis of some purine nucleosides. Journal of the American Chemical Society. URL: [Link]

  • Cicero, A. F. G., & Fogacci, F. (2023). Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. International Journal of Molecular Sciences. URL: [Link]

  • Slideshare. (n.d.). Purine degradation. Slideshare. URL: [Link]

  • ResearchGate. (n.d.). While the metabolic pathway of purine degradation is present in... ResearchGate. URL: [Link]

  • Zenodo. (2018). FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. Zenodo. URL: [Link]

  • Emara, S., & Masujima, T. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. Journal of AOAC International. URL: [Link]

  • Antia, N. J., & Landymore, A. F. (1974). Physiological and Ecological Significance of the Chemical Instability of Uric Acid and Related Purines in Sea Water and Marine Algal Culture Medium. Journal of the Fisheries Research Board of Canada. URL: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. URL: [Link]

  • Singh, R., & Kumar, R. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Scientific Innovation. URL: [Link]

  • Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. URL: [Link]

  • ResearchGate. (n.d.). Determination and profiling of purines in foods by using HPLC and LC-MS. ResearchGate. URL: [Link]

  • Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological reviews. URL: [Link]

  • Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. URL: [Link]

  • LCGC International. (2023). UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. LCGC International. URL: [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. URL: [Link]

  • Escobar-López, B., & Panduro, A. (2022). Structure–activity features of purines and their receptors: implications in cell physiopathology. Molecular and Cellular Biochemistry. URL: [Link]

  • Liu, J., & Lu, J. (2023). Strategies for Reducing Purine Accumulation in Beer: From Metabolic Mechanisms to Brewing Technology Innovations. Foods. URL: [Link]

  • Yoo, I. Y., Chung, H. J., & Lee, S. Y. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine. URL: [Link]

  • Peters, E. L. J., & van Kuilenburg, A. B. P. (2023). Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. Clinical chemistry and laboratory medicine. URL: [Link]

  • Robinson, D. R., & Grant, M. E. (1966). The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. Journal of Biological Chemistry. URL: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). Formulation, Optimization and Evaluation of Allopurinol Loaded Nanospoges for the Treatment of Gout. International Journal of Pharmaceutical Research and Applications. URL: [Link]

  • GERPAC. (2022). Formulation and evaluation of physicochemical stability of Allopurinol 20mg/mL oral suspension. GERPAC. URL: [Link]

  • Patsnap Synapse. (n.d.). What Is the Role of Buffers in Biochemical Experiments?. Patsnap Synapse. URL: [Link]

  • YouTube. (2023). A1.2.12 Purine-pyrimidine bonding and DNA stability (AHL). YouTube. URL: [Link]

  • ResearchGate. (n.d.). Role of Buffers in Protein Formulations. ResearchGate. URL: [Link]

  • Manning, M. C., & Chou, D. K. (2017). Role of Buffers in Protein Formulations. Journal of pharmaceutical sciences. URL: [Link]

  • ResearchGate. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?. ResearchGate. URL: [Link]

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Methodological & Application

synthesis protocol for (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

Abstract

This document provides a comprehensive guide to the multi-step synthesis of this compound, a 2,6,9-trisubstituted purine derivative.[1][2][3][4][5] The purine scaffold is a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules and kinase inhibitors.[1] This protocol details a reliable and efficient pathway starting from commercially available 2,6-dichloropurine. The synthesis involves a regioselective nucleophilic aromatic substitution followed by a site-specific N9-alkylation and subsequent ester hydrolysis. Each step is explained with in-depth technical rationale, safety considerations, and methods for characterization to ensure the successful synthesis and validation of the target compound.

Introduction

Substituted purines are a cornerstone of modern medicinal chemistry, with applications ranging from oncology to virology.[6] Specifically, 2,6,9-trisubstituted purine derivatives have been investigated as potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy.[2][4][5] The target molecule, this compound (CAS 1383626-30-9), combines several key structural features: a chloro-substituent at the C2 position, a thiomorpholine moiety at C6, and an acetic acid group at the N9 position. These features can be systematically installed, offering a versatile platform for generating analogues for structure-activity relationship (SAR) studies.

This guide presents a logical and validated three-step synthesis protocol. The strategy leverages the differential reactivity of the C2 and C6 positions on the purine ring and addresses the common challenge of regioselectivity in the N-alkylation of purines.

Overall Synthesis Scheme

The synthesis is designed as a three-step sequence starting from 2,6-dichloropurine.

Synthesis_Scheme 2,6-Dichloropurine 2,6-Dichloropurine Intermediate_A 2-Chloro-6-(thiomorpholin-4-yl)-9H-purine 2,6-Dichloropurine->Intermediate_A Step 1: Thiomorpholine, DIPEA, n-BuOH Intermediate_B Ethyl (2-Chloro-6-thiomorpholin-4-yl)-9H-purin-9-yl)acetate Intermediate_A->Intermediate_B Step 2: Ethyl chloroacetate, K2CO3, DMF Final_Product (2-Chloro-6-thiomorpholin-4-yl)-9H-purin-9-yl)acetic acid Intermediate_B->Final_Product Step 3: LiOH, THF/H2O

Caption: Overall three-step reaction pathway.

Part 1: Synthesis of 2-Chloro-6-(thiomorpholin-4-yl)-9H-purine (Intermediate A)

Scientific Rationale

The C6 position of 2,6-dichloropurine is significantly more susceptible to nucleophilic aromatic substitution than the C2 position. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate more effectively at the C6 position. This inherent reactivity difference allows for the selective introduction of thiomorpholine at C6 while leaving the C2-chloro group intact for potential future modifications. A mild organic base, such as N,N-diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction without promoting side reactions.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
2,6-Dichloropurine≥98%Sigma-Aldrich
Thiomorpholine≥98%Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-Aldrich
n-Butanol (n-BuOH)AnhydrousSigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, TLC plates (silica gel 60 F254), rotary evaporator.
Experimental Protocol
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropurine (5.0 g, 26.5 mmol).

  • Add anhydrous n-butanol (100 mL) to the flask.

  • Add thiomorpholine (2.87 g, 27.8 mmol, 1.05 eq) to the suspension.

  • Add N,N-diisopropylethylamine (DIPEA) (5.5 mL, 31.8 mmol, 1.2 eq).

  • Heat the reaction mixture to reflux (approx. 117°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% ethyl acetate in hexanes. The starting material (2,6-dichloropurine) will have a higher Rf than the more polar product.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 100 mL of water and stir for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, washing with cold water (2 x 30 mL).

  • Dry the solid under vacuum to yield 2-chloro-6-(thiomorpholin-4-yl)-9H-purine (Intermediate A) as an off-white solid. The product can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Part 2: Synthesis of Ethyl (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetate (Intermediate B)

Scientific Rationale

The alkylation of the purine core can occur at either the N7 or N9 position.[7][8] For many 6-substituted purines, N9 alkylation is sterically and electronically favored, especially when using a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).[7] The base deprotonates the N9 position, generating a nucleophilic anion that readily attacks the electrophilic carbon of ethyl chloroacetate. Using the ethyl ester of chloroacetic acid serves two purposes: it is a potent alkylating agent, and the resulting ester can be easily hydrolyzed in the final step.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Intermediate AAs synthesized-
Ethyl chloroacetate≥99%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, powderedSigma-Aldrich
Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Dichloromethane (DCM)ACS GradeFisher Scientific
BrineSaturated NaCl(aq)-
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe, separatory funnel.
Experimental Protocol
  • Add Intermediate A (6.0 g, 22.2 mmol) and anhydrous powdered potassium carbonate (4.6 g, 33.3 mmol, 1.5 eq) to a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous DMF (100 mL) to the flask.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add ethyl chloroacetate (2.85 mL, 26.6 mmol, 1.2 eq) to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC (50% ethyl acetate in hexanes). The product will have a higher Rf than the starting material.

  • Upon completion, pour the reaction mixture into 300 mL of cold water and stir.

  • Extract the aqueous mixture with dichloromethane (DCM) (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of 20-50% ethyl acetate in hexanes to afford Ethyl (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetate (Intermediate B) as a white solid.

Part 3: Synthesis of this compound (Final Product)

Scientific Rationale

The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide (LiOH) is a strong base that effectively hydrolyzes the ester. A mixed solvent system of tetrahydrofuran (THF) and water is used to ensure the solubility of both the organic substrate and the inorganic base, facilitating a homogenous and efficient reaction. Acidification in the workup protonates the carboxylate salt to yield the final acid product.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
Intermediate BAs synthesized-
Lithium Hydroxide (LiOH)Monohydrate, ≥98%Sigma-Aldrich
Tetrahydrofuran (THF)ACS GradeFisher Scientific
Hydrochloric Acid (HCl)1 M aqueous solutionFisher Scientific
Round-bottom flask, magnetic stirrer.
Experimental Protocol
  • Dissolve Intermediate B (5.0 g, 14.0 mmol) in a mixture of THF (60 mL) and water (30 mL) in a 250 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (1.18 g, 28.0 mmol, 2.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC (70% ethyl acetate in hexanes) until the starting material is consumed.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 50 mL of water.

  • Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl.

  • A white precipitate will form. Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, washing with cold water (3 x 20 mL).

  • Dry the solid under high vacuum to yield This compound as a white to off-white powder.

Workflow Visualization

Workflow cluster_0 Step 1: C6-Substitution cluster_1 Step 2: N9-Alkylation cluster_2 Step 3: Hydrolysis s1_start Mix 2,6-Dichloropurine, Thiomorpholine, DIPEA in n-BuOH s1_reflux Reflux for 4-6h s1_start->s1_reflux s1_monitor Monitor by TLC s1_reflux->s1_monitor s1_workup Evaporate & Precipitate from water s1_monitor->s1_workup s1_product Isolate Intermediate A s1_workup->s1_product s2_start Mix Intermediate A, K2CO3 in anhydrous DMF s1_product->s2_start s2_add Add Ethyl Chloroacetate s2_start->s2_add s2_stir Stir at RT for 12-18h s2_add->s2_stir s2_workup Aqueous Workup & Extraction with DCM s2_stir->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product Isolate Intermediate B s2_purify->s2_product s3_start Dissolve Intermediate B in THF/Water with LiOH s2_product->s3_start s3_stir Stir at RT for 2-4h s3_start->s3_stir s3_workup Remove THF, Acidify with 1M HCl s3_stir->s3_workup s3_product Isolate Final Product s3_workup->s3_product

Caption: Step-by-step experimental workflow.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals would include a singlet for the C8-H of the purine ring (around 8.0-8.5 ppm), a singlet for the methylene protons of the acetic acid group, and multiplets for the thiomorpholine protons.

  • ¹³C NMR: Will show characteristic peaks for the purine ring carbons and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): ESI-MS should show the [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight of the product (C₁₁H₁₂ClN₅O₂S, MW: 329.76 g/mol ).

  • Purity (HPLC): Purity should be assessed by reverse-phase HPLC, aiming for ≥95%.

Safety and Handling

  • 2,6-Dichloropurine: Harmful if swallowed. Causes skin and serious eye irritation. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Thiomorpholine: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Ethyl Chloroacetate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Lachrymator.

  • DMF: A known reproductive toxin. Avoid inhalation and skin contact.

  • Always work in a well-ventilated chemical fume hood. Dispose of chemical waste according to institutional guidelines.

References

  • Navarro, M., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro biological evaluation of 2,6,9-trisubstituted purines targeting multiple cyclin-dependent kinases. ResearchGate. Available at: [Link]

  • Krajíček, V., et al. (2024). Development of 2,6,9-trisubstituted purines as neuroprotective agents targeting butyrylcholinesterase and cannabinoid CB2 receptor. PubMed. Available at: [Link]

  • Havlı́ček, L., et al. (1999). Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors. PubMed. Available at: [Link]

  • Kim, H., et al. (2021). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. MDPI. Available at: [Link]

  • Zhong, M., & Robins, M. J. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Regioselective alkylation reaction of purines under microwave Irradiation. ResearchGate. Available at: [Link]

  • Zhong, M. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine. Google Patents.
  • Polem, V., et al. (2014). Synthesis, Characterisation of Some Novel Purine Derivatives. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Costa, M. S., et al. (2016). 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists. National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols for the Analytical Characterization of Purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the analytical methodologies essential for the characterization of purine derivatives. Recognizing the critical role of these compounds in cellular processes, drug development, and disease pathology, this guide offers in-depth protocols and expert insights into the application of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The protocols are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Purine Derivative Analysis

Purine derivatives are fundamental molecules in numerous biological processes, serving as building blocks for DNA and RNA, participating in energy metabolism (e.g., ATP, GTP), and acting as signaling molecules.[1] Their diverse roles make them and their synthetic analogs crucial targets in drug discovery and development for a wide range of therapeutic areas, including oncology, virology, and immunology.[2][3] Consequently, the accurate and reliable characterization of these compounds is paramount for understanding their mechanisms of action, assessing their purity, and determining their metabolic fate.

Dysregulation of purine metabolism is implicated in various diseases, such as gout and certain metabolic syndromes, making the quantification of purine metabolites in biological samples a critical diagnostic and research tool.[4][5] This guide provides a selection of robust analytical methods and detailed protocols to empower researchers in their endeavors to characterize and quantify these vital molecules.

Strategic Approach to Method Selection

The choice of an analytical method for purine derivative characterization is dictated by the specific research question. Key considerations include the need for qualitative structural elucidation, quantitative analysis, the complexity of the sample matrix, and the required sensitivity.

Method_Selection Start Define Analytical Goal Qualitative Qualitative Analysis (Structure Elucidation) Start->Qualitative  Identify  Structure Quantitative Quantitative Analysis (Concentration) Start->Quantitative  Measure  Amount Method_NMR NMR Spectroscopy Qualitative->Method_NMR Complex_Matrix Complex Matrix? (e.g., Plasma, Urine) Quantitative->Complex_Matrix High_Sensitivity High Sensitivity Required? Complex_Matrix->High_Sensitivity Yes Method_HPLC_UV HPLC-UV Complex_Matrix->Method_HPLC_UV No Method_LCMS LC-MS / LC-MS/MS High_Sensitivity->Method_LCMS Yes Method_CE Capillary Electrophoresis High_Sensitivity->Method_CE Consider

Caption: Decision tree for selecting an appropriate analytical method.

High-Performance Liquid Chromatography (HPLC) for Quantification and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of purine derivatives.[6][7] Its versatility, robustness, and ability to be coupled with various detectors make it suitable for a wide range of applications, from quality control of synthetic derivatives to the analysis of metabolites in biological fluids.[8][9]

Principle of Separation: Reversed-Phase Chromatography

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for purine derivatives.[8] This technique utilizes a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer.

The aromatic nature of the purine ring system allows for strong absorption of ultraviolet (UV) light, making UV detection a simple and effective method for both qualitative and quantitative analysis.[8]

Protocol: Quantification of Adenine and Hypoxanthine using RP-HPLC-UV

This protocol is adapted from a validated method for the determination of adenine and hypoxanthine.[8]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: Prepare a suitable buffer, for example, 0.05 M (NH4)2HPO4 with a pH of 7.78.[10]

  • Adenine and Hypoxanthine analytical standards

  • Sample preparation reagents: Perchloric acid (HClO4) for hydrolysis and potassium carbonate (K2CO3) for neutralization.[11]

Procedure:

  • Sample Preparation (Hydrolysis):

    • For samples containing nucleic acids, hydrolysis is required to release the free purine bases.[8]

    • A common method involves acid hydrolysis with perchloric acid.[8] For example, samples can be hydrolyzed using 11.6 N perchloric acid for 1 hour at 100°C.[8]

    • Causality: The strong acid breaks the glycosidic bonds linking the purine bases to the sugar moieties in nucleotides and nucleosides.

  • Neutralization:

    • After hydrolysis, the pH of the sample must be adjusted to be compatible with the HPLC column and mobile phase.

    • Add a neutralizing agent like potassium carbonate (K2CO3) to bring the pH to approximately 7.0.[11]

    • Centrifuge the sample to precipitate the potassium perchlorate salt.[11]

    • Causality: A neutral pH prevents damage to the silica-based stationary phase and ensures consistent ionization states of the analytes, leading to reproducible retention times.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with a suitable buffer. For more complex mixtures, a gradient elution may be necessary.[7][12]

    • Flow Rate: Typically 1.0 mL/min.[10]

    • Detection Wavelength: Set the UV detector to a wavelength where both adenine and hypoxanthine have significant absorbance, typically around 254 nm or 257 nm.[8][12] The optimal wavelength can be determined by acquiring UV-Vis spectra of the standards.[10][13]

    • Injection Volume: 5-20 µL.[12]

  • Calibration and Quantification:

    • Prepare a series of standard solutions of adenine and hypoxanthine of known concentrations.

    • Inject the standards and generate a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared samples and determine the concentration of adenine and hypoxanthine by interpolating their peak areas from the calibration curve.

Method Validation: To ensure the trustworthiness of the results, the analytical method should be validated according to ICH guidelines.[14][15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity and Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques that combine the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.[2][4] This makes LC-MS particularly well-suited for the analysis of purine derivatives in complex biological matrices where high sensitivity and specificity are required.[2][17]

Principle of LC-MS

In LC-MS, the eluent from the HPLC column is introduced into the ion source of a mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides molecular weight information and, in the case of MS/MS, structural information through fragmentation patterns.[3][18]

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC_Mobile_Phase Mobile Phase LC_Pump HPLC Pump LC_Mobile_Phase->LC_Pump LC_Injector Autosampler LC_Pump->LC_Injector LC_Column HPLC Column LC_Injector->LC_Column MS_Source Ion Source (ESI) LC_Column->MS_Source Eluent MS_Analyzer Mass Analyzer (e.g., Quadrupole) MS_Source->MS_Analyzer MS_Detector Detector MS_Analyzer->MS_Detector Data_System Data System MS_Detector->Data_System Signal

Caption: A typical workflow for LC-MS analysis.

Protocol: Targeted Analysis of Purine Metabolites in Plasma

This protocol provides a general framework for the targeted quantification of purine metabolites in plasma samples.

Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • C18 reversed-phase column suitable for UHPLC or HPLC.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[19]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Analytical standards for the target purine metabolites.

  • Plasma sample collection tubes (e.g., EDTA-coated).[11]

  • Reagents for protein precipitation (e.g., cold acetonitrile or methanol).

Procedure:

  • Sample Preparation:

    • Collect plasma samples in EDTA-coated tubes and centrifuge to remove blood cells.[11]

    • For deproteinization, add a volume of cold organic solvent (e.g., 3 volumes of acetonitrile) to the plasma sample.

    • Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.[11]

    • Transfer the supernatant to a new tube for analysis.

    • Causality: Protein precipitation is crucial to prevent clogging of the LC column and ion source, and to reduce matrix effects that can interfere with ionization.

  • LC-MS/MS Conditions:

    • LC Separation:

      • Use a gradient elution to separate the purine metabolites. A typical gradient might start with a low percentage of organic mobile phase (e.g., 5% B) and ramp up to a higher percentage (e.g., 95% B) to elute the more hydrophobic compounds.

      • The flow rate will depend on the column dimensions (e.g., 0.2-0.5 mL/min for UHPLC).

    • Mass Spectrometry:

      • Use electrospray ionization (ESI) in positive or negative ion mode, depending on the analytes.

      • Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) for the target compounds.

      • For targeted analysis, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and monitoring a specific product ion after fragmentation.

      • Causality: MRM provides high selectivity and sensitivity by filtering out ions that do not have the specific precursor-product ion transition of the target analyte.

  • Data Analysis and Quantification:

    • Use the instrument software to integrate the peak areas for each MRM transition.

    • Quantify the analytes using a calibration curve prepared with analytical standards. The use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects and variations in instrument response.

Data Summary Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Adenine136.1119.120
Guanine152.1135.122
Hypoxanthine137.1110.118
Xanthine153.1136.120
Uric Acid169.1141.115

Note: These are example values and should be optimized for the specific instrument and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of novel purine derivatives.[20] It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its connectivity and stereochemistry. 1H-NMR spectroscopy, in particular, can be a valuable screening tool for detecting inborn errors of purine metabolism.[21][22]

Principles of NMR for Structural Characterization

NMR spectroscopy is based on the absorption of radiofrequency energy by atomic nuclei in the presence of a strong magnetic field. The chemical shift of a nucleus is dependent on its local electronic environment, providing information about the functional groups and neighboring atoms. Coupling patterns (splitting) in 1H NMR spectra reveal the number of adjacent protons. Two-dimensional NMR experiments, such as COSY and NOESY, can be used to establish proton-proton connectivities and spatial proximities, respectively.[20]

Protocol: General Approach for Structural Elucidation of a Novel Purine Derivative

Instrumentation and Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvents (e.g., DMSO-d6, CDCl3, D2O).

  • The purified purine derivative.

Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of the purified compound in a suitable deuterated solvent. The choice of solvent is critical and should be based on the solubility of the compound.

  • 1D NMR Experiments:

    • ¹H NMR: Acquire a proton NMR spectrum to identify the different types of protons and their relative numbers (from integration). The chemical shifts and coupling patterns provide initial structural clues.

    • ¹³C NMR: Acquire a carbon NMR spectrum to determine the number of unique carbon atoms in the molecule.

  • 2D NMR Experiments (if necessary for complex structures):

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to piece together molecular fragments.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, which is essential for determining stereochemistry and the conformation of the molecule.[20]

  • Structure Elucidation:

    • Integrate the information from all the NMR experiments to propose a chemical structure for the purine derivative. This process is akin to solving a puzzle, where each piece of spectroscopic data provides a clue to the final structure.

UV-Visible Spectroscopy for Rapid Quantification

UV-Vis spectroscopy is a simple, rapid, and cost-effective method for the quantification of purine derivatives, particularly for pure samples or in simple mixtures.[23][24] The aromatic nature of the purine ring system leads to strong UV absorbance.[8]

Principle of UV-Vis Spectroscopy

This technique measures the absorbance of UV or visible light by a sample. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

Protocol: Quantification of Uric Acid

Instrumentation and Materials:

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

  • Uric acid analytical standard.

  • Buffer solution (e.g., phosphate buffer).

Procedure:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a solution of uric acid in the chosen buffer.

    • Scan the absorbance of the solution across the UV range (e.g., 200-400 nm) to find the wavelength at which the absorbance is highest. For uric acid, this is typically around 290-300 nm.[24]

    • Causality: Measuring at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law.

  • Prepare a Calibration Curve:

    • Prepare a series of uric acid standard solutions of known concentrations in the same buffer.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. This should yield a straight line that passes through the origin.

  • Measure the Sample Concentration:

    • Prepare the sample in the same buffer, ensuring that the concentration is within the linear range of the calibration curve (dilution may be necessary).

    • Measure the absorbance of the sample at λmax.

    • Determine the concentration of uric acid in the sample by using the equation of the line from the calibration curve or by reading it directly from the graph.

Other Relevant Analytical Techniques

While HPLC, LC-MS, NMR, and UV-Vis are the most common techniques, other methods can also be valuable for the characterization of purine derivatives.

  • Capillary Electrophoresis (CE): This technique separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte.[25][26] CE can offer high separation efficiency and short analysis times for charged purine derivatives.[27][28]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[29][30][31] It can be used as a complementary technique for structural confirmation.

Conclusion

The analytical characterization of purine derivatives is a multifaceted task that requires a strategic selection of techniques based on the specific research objectives. This guide has provided a comprehensive overview of the principles and detailed protocols for the most pertinent analytical methods. By understanding the causality behind the experimental choices and adhering to rigorous validation procedures, researchers can ensure the generation of high-quality, reliable, and reproducible data in their study of these fundamentally important molecules.

References

  • Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress. Available from: [Link]

  • Creek, D. J., et al. (2011). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of Chromatography B, 879(31), 3685-3693. Available from: [Link]

  • Purine Nucleotides Analyzed with HPLC- AppNote. MicroSolv. Available from: [Link]

  • Jurecka, P., et al. (2022). Comprehensive measurement of purines in biological samples. Frontiers in Molecular Biosciences, 9, 938430. Available from: [Link]

  • [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)]. PubMed. Available from: [Link]

  • Determination of Purines in Beer by HPLC Using a Simple and Rapid Sample Pretreatment. ACS Omega. Available from: [Link]

  • Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. PubMed. Available from: [Link]

  • UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders. LCGC International. Available from: [Link]

  • Determination of purine derivatives in bovine urine using rapid chromatographic techniques. ibna.ro. Available from: [Link]

  • UV-Vis Spectrum of Uric Acid. SIELC Technologies. Available from: [Link]

  • HPLC Analysis of Oxypurines and Related Compounds. IntechOpen. Available from: [Link]

  • 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry. Available from: [Link]

  • Sample Preparation for Purine HPLC Assay. University of Florida. Available from: [Link]

  • Capillary electrophoresis for detection of inherited disorders of purine and pyrimidine metabolism: a selective approach. PubMed. Available from: [Link]

  • Uric acid detection using uv-vis spectrometer. ResearchGate. Available from: [Link]

  • Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. Available from: [Link]

  • Unambiguous structural elucidation of base-modified purine nucleosides using NMR. Springer. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS. National Institutes of Health. Available from: [Link]

  • Purine Functional Group Type and Placement Modulate the Interaction with Carbon-Fiber Microelectrodes. PubMed. Available from: [Link]

  • Capillary electrophoresis. Wikipedia. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ResearchGate. Available from: [Link]

  • Introduction to Capillary Electrophoresis. SCIEX. Available from: [Link]

  • MS² fragmentation spectra of PDNS ribotides The structure of the... ResearchGate. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

  • Application News. Shimadzu. Available from: [Link]

  • Metabolomic Signatures of Recovery: A Secondary Analysis of Public Longitudinal LC–MS Datasets Shows Polyphenol-Rich Interventions Attenuate Purine Degradation and Oxidative Stress Following Exhaustive Exercise. MDPI. Available from: [Link]

  • Separation of purine and pyrimidine bases by capillary electrophoresis using beta-cyclodextrin as an additive. PubMed. Available from: [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Semantic Scholar. Available from: [Link]

  • Label-Free SERS Discrimination of Purine Small-Molecule Biomarkers: DFT Insight into Interfacial Binding Mechanism. ACS Publications. Available from: [Link]

  • 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. PubMed. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation Explained. Lab Manager. Available from: [Link]

  • Functional group identification for FTIR spectra using image-based machine learning models. NSF Public Access Repository. Available from: [Link]

  • Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PubMed Central. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • 1H NMR: Structural Elucidation I. YouTube. Available from: [Link]

  • Label-Free Uric Acid Estimation of Spot Urine Using Portable Device Based on UV Spectrophotometry. PubMed Central. Available from: [Link]

  • Mass Spectrometric Analysis of Purine Intermediary Metabolism Indicates Cyanide Induces Purine Catabolism in Rabbits. PubMed. Available from: [Link]

  • 3.6: Capillary Electrophoresis. Chemistry LibreTexts. Available from: [Link]

  • The separation and quantitative estimation of purines and pyrimidines in minute amounts. Semantic Scholar. Available from: [Link]

  • FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. MDPI. Available from: [Link]

  • (a) Categorization of 80 purines and pyrimidines by structural... ResearchGate. Available from: [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. ResearchGate. Available from: [Link]

Sources

HPLC purification of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Performance Liquid Chromatography (HPLC) Purification of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, step-by-step protocol for the preparative purification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). The subject compound, a substituted purine derivative, possesses both hydrophobic moieties and a polar, ionizable carboxylic acid group, presenting a unique purification challenge. The developed method employs a C18 stationary phase with a gradient elution of water and acetonitrile, both modified with formic acid to control ionization and ensure sharp, symmetrical peak shapes. This guide details the causal logic behind method development, from mobile phase selection to gradient optimization, and provides a robust framework for isolating the target compound with high purity, suitable for downstream applications in drug discovery and development.

Introduction and Scientific Principle

This compound is a complex heterocyclic molecule incorporating a purine core, a structure central to numerous bioactive compounds.[1] The thiomorpholine and chloro substituents contribute to its non-polar character, while the acetic acid side chain imparts significant polarity and pH-dependent behavior. The purification of such molecules from synthetic reaction mixtures is critical to remove impurities, by-products, and unreacted starting materials, ensuring the validity of subsequent biological assays.

Reverse-phase chromatography (RPC) is the technique of choice, separating molecules based on hydrophobic interactions between the analyte and a non-polar stationary phase.[2] The mobile phase is polar, and analytes are eluted by increasing the concentration of an organic solvent, which disrupts these hydrophobic interactions.[2]

Causality of Method Design: The primary challenge in purifying the target compound is managing the ionizable carboxylic acid group. In an unbuffered or neutral mobile phase, the carboxyl group will be deprotonated (anionic), leading to poor retention on a C18 column and significant peak tailing. To overcome this, the method employs an acidic mobile phase modifier (0.1% formic acid).

  • Ion Suppression: By maintaining a mobile phase pH of approximately 2.8, well below the typical pKa of a carboxylic acid (~4.5), the ionization of the acetic acid moiety is suppressed. The protonated, neutral form of the molecule is significantly less polar, allowing for stronger hydrophobic interactions with the C18 stationary phase, leading to enhanced retention and improved peak symmetry.

  • Stationary Phase Selection: A C18-bonded silica column is selected as it is the most widely used stationary phase in reverse-phase chromatography, providing excellent retention for a broad range of molecules with varying polarity.[3]

  • Gradient Elution: A gradient elution, which involves changing the mobile phase composition over time, is essential. It ensures that less retained, more polar impurities are washed from the column early in the run, while the target compound is eluted efficiently with a sharp peak as the organic solvent concentration increases. This approach provides superior resolution and faster run times compared to isocratic elution.

Materials and Methods

Instrumentation and Consumables
ComponentSpecification
HPLC System Preparative HPLC system with a binary gradient pump, autosampler/manual injector, and a column oven.
Detector UV-Vis Detector with variable wavelength capability.
Fraction Collector Automated fraction collector.
Column C18 Reversed-Phase Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).
Syringe Filters 0.45 µm PTFE or Nylon syringe filters for sample preparation.[3]
Reagents and Solvents
ReagentGrade
Water HPLC Grade or Milli-Q®
Acetonitrile (ACN) HPLC Grade
Formic Acid (FA) LC-MS Grade (≥99%)
Crude Sample This compound, synthesized in-house or sourced commercially.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where analytical pre-screening informs the preparative run, and post-purification analysis confirms the outcome.

Workflow Overview

HPLC_Purification_Workflow Figure 1: HPLC Purification Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_post Phase 3: Analysis & Finalization Mobile_Phase Mobile Phase Preparation System_Equilibration System Equilibration (10 Column Volumes) Mobile_Phase->System_Equilibration Sample_Prep Sample Preparation (Dissolution & Filtration) Injection Crude Sample Injection Sample_Prep->Injection System_Equilibration->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Collection Fraction Collection Separation->Collection Purity_Analysis Purity Analysis of Fractions Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Solvent_Evap Solvent Evaporation (Lyophilization/Rotovap) Pooling->Solvent_Evap Final_Product High-Purity Final Product Solvent_Evap->Final_Product

Caption: Figure 1: HPLC Purification Workflow

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of formic acid to achieve a 0.1% (v/v) concentration. Mix thoroughly.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid to achieve a 0.1% (v/v) concentration. Mix thoroughly.

  • Degassing: Degas both mobile phases for 15-20 minutes using an ultrasonicator or an inline vacuum degasser to prevent bubble formation in the pump heads.

Step 2: Sample Preparation
  • Solubility Test: Determine the optimal solvent for the crude sample. A mixture of DMSO and Mobile Phase A is often effective.

  • Dissolution: Accurately weigh the crude material. Dissolve it in a minimal amount of DMSO, then dilute with Mobile Phase A to a final concentration of approximately 10-20 mg/mL. Ensure the final solution contains the lowest possible percentage of DMSO to avoid solvent effects on the chromatogram.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the injector or column frit.[3]

Step 3: HPLC System Setup and Purification
  • Column Installation: Install the preparative C18 column into the column compartment.

  • System Purge: Purge both pump lines with their respective mobile phases to ensure the lines are free of air and old solvents.

  • Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A / 5% B) at the desired flow rate for at least 10 column volumes. A stable baseline on the detector indicates the column is ready.

  • Method Programming: Program the HPLC system with the conditions outlined in Tables 1 and 2.

Table 1: HPLC System and Operating Conditions

Parameter Value Rationale
Column C18, 250 x 21.2 mm, 5 µm Standard for preparative RP-HPLC, offering good loading capacity and resolution.
Mobile Phase A 0.1% Formic Acid in Water Polar phase; acid suppresses ionization of the target analyte.[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Non-polar phase for elution; acid maintains consistent pH.
Flow Rate 20.0 mL/min Typical for a 21.2 mm ID column, balancing speed and backpressure.
Detection Wavelength 262 nm Purine rings exhibit strong UV absorbance around 260 nm.[5]
Column Temperature 30 °C Maintains consistent retention times and improves peak shape.

| Injection Volume | 1-5 mL | Dependent on sample concentration and desired loading. |

Table 2: Preparative Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 95 5 Linear
5.0 95 5 Linear
35.0 35 65 Linear
40.0 5 95 Linear
45.0 5 95 Linear
46.0 95 5 Linear

| 55.0 | 95 | 5 | Linear |

  • Injection and Run: Inject the filtered crude sample onto the equilibrated column and start the run.

  • Fraction Collection: Monitor the chromatogram in real-time. Use a peak-based fraction collection algorithm, setting a threshold to collect eluent only when the UV signal rises above the baseline noise, corresponding to the target peak.

Step 4: Post-Purification Analysis and Processing
  • Purity Analysis: Analyze small aliquots of the collected fractions using a rapid analytical HPLC method to confirm the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity specification (e.g., >98%).

  • Solvent Removal: Remove the HPLC solvents from the pooled fractions. This is typically achieved via lyophilization (freeze-drying) for aqueous solutions or using a rotary evaporator for more volatile organic solvents. Lyophilization is often preferred as it yields a fine, easily handled powder.

Expected Results and Discussion

A successful purification run will yield a chromatogram showing clear separation of the target compound from earlier and later eluting impurities. The target peak for this compound is expected to be sharp and symmetrical due to the ion-suppressing effect of the formic acid. The purity of the final isolated compound, as confirmed by analytical HPLC, should be significantly higher than that of the starting crude material. The recovery will depend on the purity of the crude sample and the resolution from nearby impurities.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions; mobile phase pH too high.Ensure formic acid concentration is 0.1%. Consider using a different acidic modifier like TFA (Trifluoroacetic Acid).
Low Retention Time Insufficient ion suppression; sample solvent too strong.Confirm mobile phase pH is low (~2.8). Reduce the amount of organic solvent (e.g., DMSO) in the sample diluent.
Poor Resolution Gradient is too steep; column is overloaded.Flatten the gradient around the elution time of the target peak. Reduce the injection mass.
High Backpressure Column or system blockage.Filter the sample and mobile phases. Check for blockages in the system lines and frits.

Conclusion

The reverse-phase HPLC method detailed in this application note provides an effective and reproducible strategy for the purification of this compound. By employing a C18 stationary phase and an acid-modified mobile phase to control the ionization state of the analyte, this protocol achieves high purity and good recovery. The systematic approach, from method development principles to post-purification analysis, ensures a reliable outcome for researchers requiring high-quality material for subsequent scientific investigation.

References

  • BenchChem. (2025).
  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • SIELC Technologies. Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column. SIELC.
  • Ali, J. HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • Kim, S., & Kaplan, L. A. (2002). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental Science & Technology, 36(19), 4179-4185.
  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Chrom Tech, Inc. (2025).
  • ResearchGate. HPLC chromatogram showing separation of pure purine compounds added to blank serum.
  • Teledyne Labs.
  • Cantillo, D., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development.
  • Terzidis, M. A., et al. (2018). Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. MethodsX, 5, 1313-1324.
  • Matrix Scientific. This compound.
  • Makkar, H. P., & Becker, K. (1999). Technical note: A new high-performance liquid chromatography purine assay for quantifying microbial flow. Journal of Animal Science, 77(12), 3189-3195.
  • Kaur, H., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 248-269.

Sources

Application Notes and Protocols for NMR Spectroscopy of Substituted Purines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Decoding the Architectural Nuances of Substituted Purines with NMR

Purine derivatives represent a cornerstone of medicinal chemistry and chemical biology, exhibiting a vast spectrum of biological activities.[1][2] Their function is intrinsically linked to their three-dimensional structure, electronic distribution, and dynamic behavior in solution. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for elucidating these atomic-level details.[1][3] This guide provides a comprehensive framework for the application of NMR spectroscopy to substituted purines, moving beyond a simple recitation of protocols to explain the underlying rationale for experimental design and data interpretation. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results for researchers in academic and industrial settings.

Foundational Principles: The Purine Scaffold and its NMR Signature

The purine core, a heterocyclic aromatic system of a fused pyrimidine and imidazole ring, presents a unique set of NMR-active nuclei. Understanding the fundamental chemical shifts and coupling constants is paramount for structural elucidation.

The Purine Numbering Scheme and Proton/Carbon Environments

A standardized numbering system is crucial for unambiguous assignment of NMR signals. The purine skeleton's protons (H2, H6, H8) and carbons (C2, C4, C5, C6, C8) exhibit characteristic chemical shift ranges that are highly sensitive to substituent effects.

Diagram: Purine Numbering Scheme

nmr_workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_output Final Output H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) H1->HMBC NOESY NOESY (¹H-¹H Spatial Proximity) H1->NOESY C13 ¹³C NMR / DEPT (Carbon Environments) C13->HSQC C13->HMBC Structure Unambiguous 3D Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure

Caption: A logical workflow for structure elucidation using 2D NMR.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two to three bonds. [4]For a substituted purine, this is invaluable for identifying coupled protons within a substituent (e.g., an ethyl group) and assigning their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This is one of the most powerful experiments for assigning a carbon skeleton. [5][6]It correlates each proton with the carbon it is directly attached to. An HSQC spectrum will have a ¹H spectrum on one axis and a ¹³C spectrum on the other, with cross-peaks indicating one-bond C-H connections. This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to assembling the molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). [5][6]For substituted purines, this allows one to "walk" across the molecule. For example, a correlation from the H8 proton to the C4 and C5 carbons can confirm the purine core structure. Crucially, it establishes the connection point of substituents to the purine ring.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous experiments which show through-bond connectivity, NOESY reveals through-space proximity. [7][8]If two protons are close to each other in space (typically < 5 Å), a cross-peak will be observed. This is essential for determining stereochemistry and the conformation of substituents relative to the purine ring. For example, a NOESY correlation between a substituent's proton and a purine ring proton can definitively establish the site of substitution (e.g., N7 vs. N9). [9]

Advanced Applications in Drug Discovery

NMR spectroscopy is a cornerstone of modern drug discovery, providing insights far beyond simple structural confirmation. [10][11][12]

Investigating Tautomerism

Purines can exist in different tautomeric forms, most commonly the N7-H and N9-H tautomers. [13][14]The dominant tautomer can have profound implications for hydrogen bonding and receptor recognition. Low-temperature NMR spectroscopy can be employed to slow the rate of proton exchange between tautomers, allowing for the observation of separate signals for each form. [15][16][17]This provides a direct measure of the tautomeric equilibrium.

Fragment-Based Drug Discovery (FBDD)

NMR is a powerful tool for screening libraries of small molecular fragments to identify those that bind to a target protein or nucleic acid. [3]Techniques like Saturation Transfer Difference (STD) NMR and ligand-observed NMR experiments can rapidly identify "hits" by detecting changes in the NMR signals of the fragments upon binding to the macromolecular target. This allows for the efficient identification of novel scaffolds for drug development.

Protocols for Key NMR Experiments

The following are generalized protocols. Specific parameters should be optimized based on the spectrometer and the sample.

Protocol: 2D HSQC Experiment
  • Setup: Load a properly prepared and shimmed sample.

  • Acquire 1D Spectra: Obtain a standard ¹H spectrum and, if possible, a ¹³C spectrum to determine the spectral widths.

  • Load Pulse Program: Select a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer).

  • Set Parameters:

    • Set the ¹H spectral width (SW) to encompass all proton signals.

    • Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm for many purines). [4] * Set the number of scans (NS) per increment (e.g., 8-16) and the number of increments in the F1 dimension (e.g., at least 256) to achieve the desired resolution and sensitivity. [4]5. Acquisition: Start the acquisition. The experiment time will depend on the chosen parameters.

  • Processing: After acquisition, perform a two-dimensional Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Protocol: 2D HMBC Experiment
  • Setup and 1D Spectra: As with the HSQC experiment.

  • Load Pulse Program: Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on a Bruker spectrometer).

  • Set Parameters:

    • Set spectral widths for ¹H and ¹³C as in the HSQC.

    • The key parameter is the long-range coupling constant for which the experiment is optimized (typically set to 8-10 Hz).

  • Acquisition and Processing: Proceed as with the HSQC experiment.

Conclusion: A Synergistic Approach

The structural elucidation of substituted purines is a multifaceted challenge that requires a synergistic application of various NMR techniques. By moving logically from simple 1D experiments to more complex 2D correlation spectra, researchers can build a complete and unambiguous picture of their molecules. The causality-driven approach outlined in this guide—understanding why a particular experiment is chosen and how it contributes to the final structure—is the hallmark of rigorous scientific investigation and is essential for accelerating research and development in the vital field of purine chemistry.

References

  • Standara, S., et al. (2011). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. Physical Chemistry Chemical Physics, 13(35). Available at: [Link]

  • Sci-Hub. (n.d.). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. Available at: [Link]

  • Marek, R., & Sklenář, V. (2004). NMR studies of purines. Annual Reports on NMR Spectroscopy, 54, 201-255. Available at: [Link]

  • Chenon, M. T., et al. (1975). Studies of the tautomerism of purine and the protonation of purine, and its 7- and 9-methyl derivatives, by nitrogen-15 nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 97(16), 4627-4635. Available at: [Link]

  • Dračínský, M., et al. (2005). C6-substituted purine derivatives: an experimental and theoretical 1H, 13C and 15N NMR study. Magnetic Resonance in Chemistry, 43(4), 302-307. Available at: [Link]

  • Dračínský, M., et al. (2004). Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy. Tetrahedron, 60(13), 3067-3072. Available at: [Link]

  • ResearchGate. (n.d.). Direct determination of tautomerism in purine derivatives by low-temperature NMR spectroscopy | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Interpretation of substituent effects on 13C and 15N NMR chemical shifts in 6-substituted purines. Available at: [Link]

  • Coburn Jr, W. C., et al. (1966). Correlation of the Proton Magnetic Resonance Chemical Shifts of Substituted Purines with Reactivity Parameters. I. 2,6-Disubstituted Purines. The Journal of Organic Chemistry, 31(12), 4234-4236. Available at: [Link]

  • Van Gennip, A. H., et al. (1999). 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. Clinical Chemistry, 45(8), 1259-1270. Available at: [Link]

  • ResearchGate. (n.d.). H-NMR chemical shifts (δ) and coupling constants (J, Hz) of purine derivatives (3a-o). Available at: [Link]

  • Raczyńska, E. D., et al. (2019). Substituent effects on the stability of the four most stable tautomers of adenine and purine. New Journal of Chemistry, 43(40), 16031-16040. Available at: [Link]

  • Wierzchowski, K. L., & Shugar, D. (2016). Role of tautomerism in RNA biochemistry. RNA, 22(12), 1835-1849. Available at: [Link]

  • University of Reading. (n.d.). NMR Sample Preparation. Available at: [Link]

  • University of Vienna. (n.d.). NMR Sample Preparation. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR Chemical Shifts of Purine. Available at: [Link]

  • Marek, R., et al. (2002). N7- and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry, 40(6), 353-360. Available at: [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. Available at: [Link]

  • Kalbitzer, H. R., et al. (2019). High Pressure Response of 1H NMR Chemical Shifts of Purine Nucleotides. Biophysical Chemistry, 254, 106261. Available at: [Link]

  • Seela, F., et al. (2000). Unambiguous structural elucidation of base-modified purine nucleosides using NMR. Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 215-236. Available at: [Link]

  • Gyorgydeak, Z., et al. (1995). Nmr Characterization of Novel Purine Nucleoside Analogues with 2,3-Epoxypropyl Or 3-Amino-2-Hydroxypropyl Moiety. Magnetic Resonance in Chemistry, 33(11), 893-902. Available at: [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Davoren, E., & Mason, S. (2023). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 4(2), 102181. Available at: [Link]

  • Pellecchia, M., et al. (2008). Perspectives on NMR in drug discovery: a technique comes of age. Nature Reviews Drug Discovery, 7(9), 738-745. Available at: [Link]

  • Chemistry For Everyone. (2024, July 17). How Is NMR Used In Drug Discovery? [Video]. YouTube. Available at: [Link]

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  • ResearchGate. (n.d.). (PDF) 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Available at: [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Available at: [Link]

  • YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Available at: [Link]

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Mass Spectrometry Analysis of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid is a substituted purine derivative of interest in medicinal chemistry and drug development. As with many novel chemical entities, a thorough structural characterization is paramount. Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), stands as a powerful analytical technique for the identification and structural elucidation of such compounds. This guide provides a comprehensive overview of the application of mass spectrometry for the analysis of this specific molecule, detailing optimized protocols and explaining the rationale behind the experimental choices. We will delve into sample preparation, chromatographic separation, and the interpretation of mass spectra, with a focus on predicting and understanding the fragmentation patterns observed during collision-induced dissociation (CID).

Molecular Structure and Key Features for Mass Spectrometric Analysis

The structure of this compound presents several key features that will dictate its behavior in the mass spectrometer:

  • Purine Core: A nitrogen-rich heterocyclic aromatic ring system that is readily protonated.

  • Chloro Substituent: The presence of a chlorine atom at the 2-position of the purine ring will result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak being approximately one-third the intensity of the molecular ion peak.

  • Thiomorpholine Substituent: A six-membered heterocyclic ring containing both sulfur and nitrogen, attached at the 6-position of the purine core. This group is a likely site of initial fragmentation.

  • Acetic Acid Side Chain: A carboxymethyl group attached to the N9 position of the purine ring, providing an acidic proton and a potential site for fragmentation.

Experimental Workflow

A robust and reproducible analysis of this compound by LC-MS/MS requires careful optimization of each step of the experimental workflow.

Caption: A typical LC-MS/MS workflow for the analysis of small molecules.

Detailed Protocols

Part 1: Sample Preparation

The goal of sample preparation is to introduce a clean, homogenous, and appropriately concentrated sample into the LC-MS/MS system to ensure optimal ionization and prevent contamination.

Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent, such as methanol or acetonitrile, to create a stock solution of approximately 1 mg/mL.

  • Working Solution Preparation: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. This concentration range is typically suitable for achieving a good signal-to-noise ratio in modern mass spectrometers.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Causality: The use of a volatile organic solvent ensures complete dissolution of the analyte. Dilution into the initial mobile phase composition helps to ensure good peak shape during the chromatographic separation. Filtration is a critical step to protect the sensitive components of the LC and MS instruments.

Part 2: Liquid Chromatography Method

Liquid chromatography separates the analyte of interest from other components in the sample matrix prior to its introduction into the mass spectrometer. A reversed-phase C18 column is a good starting point for the separation of moderately polar compounds like the target molecule.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for small molecules.
Mobile Phase A Water with 0.1% Formic AcidAcidifies the mobile phase to promote protonation of the analyte for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for eluting the analyte from the reversed-phase column.
Gradient 5% B to 95% B over 10 minutesA standard gradient to ensure elution of the analyte with good peak shape.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical injection volume for analytical LC-MS.
Part 3: Mass Spectrometry Method

Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for this molecule due to the presence of multiple basic nitrogen atoms in the purine ring, which are readily protonated.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe purine core is easily protonated.
Capillary Voltage 3.5 kVOptimizes the electrospray process.
Gas Temperature 300 °CFacilitates desolvation of the analyte ions.
Gas Flow 10 L/minAssists in nebulization and desolvation.
Nebulizer Pressure 35 psiCreates a fine spray for efficient ionization.
MS1 Scan Range m/z 100-500To detect the precursor ion.
MS2 Product Ion Scan Isolate and fragment the [M+H]⁺ ionTo obtain structural information.
Collision Energy Ramped (e.g., 10-40 eV)To induce fragmentation and observe a range of product ions.

Predicted Fragmentation Pathway

Based on the known fragmentation patterns of related compounds, a predicted fragmentation pathway for this compound can be proposed. The molecular weight of the compound is 341.8 g/mol . The protonated molecule [M+H]⁺ will have an m/z of approximately 342.8.

Studies on 2,6-disubstituted purines suggest that fragmentation is often initiated at the 6-position substituent. Therefore, the primary fragmentation is expected to be the cleavage of the thiomorpholine ring. The acetic acid side chain at the N9 position is also a likely site of fragmentation, with a characteristic loss of the carboxymethyl group.

Fragmentation_Pathway M_H [M+H]⁺ m/z 342.8 Loss_Thiomorpholine Loss of Thiomorpholine (C4H9NS) M_H->Loss_Thiomorpholine -103.1 Loss_Acetic_Acid Loss of Acetic Acid (C2H4O2) M_H->Loss_Acetic_Acid -60.0 Loss_Carboxymethyl Loss of Carboxymethyl (CH2COOH) M_H->Loss_Carboxymethyl -58.0 Fragment_A Fragment A m/z 239.0 Loss_Thiomorpholine->Fragment_A Loss_Cl Loss of Cl Fragment_A->Loss_Cl -35.5 Fragment_B Fragment B m/z 282.8 Loss_Acetic_Acid->Fragment_B Ring_Cleavage Thiomorpholine Ring Cleavage Fragment_B->Ring_Cleavage Fragment_C Fragment C m/z 284.8 Loss_Carboxymethyl->Fragment_C Fragment_D Fragment D m/z 204.0 Loss_Cl->Fragment_D Fragment_E Smaller Fragments Ring_Cleavage->Fragment_E

Caption: Predicted fragmentation pathway for this compound.

Key Predicted Fragment Ions:

  • [M+H]⁺ at m/z 342.8: The protonated molecular ion.

  • Loss of Thiomorpholine (m/z 239.0): Cleavage of the C-N bond connecting the thiomorpholine ring to the purine core. This is a likely and significant fragmentation pathway.

  • Loss of Acetic Acid (m/z 282.8): Cleavage of the N-C bond of the acetic acid side chain.

  • Loss of Carboxymethyl radical (m/z 284.8): A common fragmentation for N-acetic acid substituted heterocycles.

  • Further Fragmentation of the Purine Core: Subsequent fragmentation of the remaining purine structure can lead to the loss of the chlorine atom and cleavage of the purine ring itself, yielding smaller fragment ions. For instance, fragmentation of 2-chloroadenosine often results in the loss of the sugar moiety to give a protonated 2-chloroadenine ion at m/z 170.

  • Thiomorpholine Ring Fragmentation: The thiomorpholine ring itself can undergo fragmentation, leading to characteristic losses. The protonated thiomorpholine has an m/z of 104.

Data Analysis and Interpretation

The acquired MS/MS data should be analyzed to identify the precursor ion and its corresponding fragment ions. The presence of the characteristic chlorine isotopic pattern (a 3:1 ratio for M and M+2 peaks) should be confirmed for all chlorine-containing ions. The accurate mass measurements obtained from a high-resolution mass spectrometer can be used to determine the elemental composition of the precursor and fragment ions, further confirming the proposed structures.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of this compound. By following the detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, researchers can obtain high-quality data for the structural characterization of this molecule. The predicted fragmentation pathway serves as a guide for the interpretation of the resulting MS/MS spectra. The methodologies described herein are fundamental for the advancement of drug discovery and development programs that involve novel purine derivatives.

References

  • Poirier, G. G., & Pezacki, J. P. (2002). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per

Application Notes & Protocols: Unraveling the Enzyme Inhibition Kinetics of Purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Purines in Enzyme Inhibition

Purine and its derivatives are among the most fundamental heterocyclic compounds in nature, forming the backbone of genetic material (DNA, RNA) and cellular energy currency (ATP, GTP).[1][2] This inherent biological relevance makes them ideal scaffolds for designing molecules that can interact with and modulate the activity of enzymes. By mimicking natural substrates, purine derivatives can function as potent and selective enzyme inhibitors, a property extensively exploited in modern pharmacology.[1]

The dysregulation of enzyme activity is a hallmark of numerous diseases.[3] For instance, the overactivity of xanthine oxidase leads to hyperuricemia and gout, while aberrant cyclin-dependent kinase (CDK) activity is a key driver of cell proliferation in cancer.[4] Purine derivatives have been successfully developed into drugs that target these and other enzymes, acting as competitive or non-competitive inhibitors to restore normal cellular function.[5][6]

Understanding the precise mechanism and potency of these inhibitors is the domain of enzyme kinetics. Kinetic studies are not merely academic exercises; they are critical to drug development. They allow us to quantify an inhibitor's affinity for an enzyme (Kᵢ), determine its mode of action, and predict its potential efficacy and pharmacological behavior. This guide provides the foundational principles, detailed experimental protocols, and data analysis workflows for characterizing the inhibition kinetics of purine derivatives against two major enzyme classes: oxidoreductases (Xanthine Oxidase) and kinases (Cyclin-Dependent Kinases).

Section 1: Foundational Principles of Enzyme Inhibition Kinetics

Before proceeding to experimental work, a firm grasp of the theoretical underpinnings of steady-state enzyme kinetics is essential.[7] The behavior of many enzymes can be described by the Michaelis-Menten model, which relates the initial reaction velocity (v₀) to the substrate concentration ([S]).

The introduction of a reversible inhibitor alters this relationship in a predictable manner, depending on its mechanism of action. The three primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[8][9][10]

  • Competitive Inhibition: The inhibitor, often structurally similar to the substrate, binds directly to the enzyme's active site, preventing the substrate from binding. This inhibition can be overcome by increasing the substrate concentration.[9][10]

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.[9][10]

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, effectively trapping the substrate in the active site and preventing product formation.[9][11]

Each inhibition modality has a unique signature effect on the key kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant, the substrate concentration at half-Vmax). These effects are the basis for experimentally determining the inhibitor's mechanism.

Table 1: Effects of Reversible Inhibitors on Kinetic Parameters
Inhibition TypeBinds ToEffect on VmaxEffect on Km
Competitive Free Enzyme (Active Site)UnchangedIncreases (Apparent Km)
Non-competitive Free Enzyme & ES Complex (Allosteric Site)Decreases (Apparent Vmax)Unchanged
Uncompetitive ES Complex OnlyDecreases (Apparent Vmax)Decreases (Apparent Km)

Section 2: Experimental Design & Protocols

A robust kinetic analysis depends on a meticulously designed and executed experiment. The goal is to measure the initial reaction rates under steady-state conditions across a range of substrate and inhibitor concentrations.[12][13]

Logical Workflow for Kinetic Analysis

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation A Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) B Determine Optimal Assay Conditions (Enzyme Conc., Incubation Time) A->B C Perform Kinetic Assays (Vary [S] at fixed [I]) B->C D Acquire Raw Data (e.g., Absorbance vs. Time) C->D E Calculate Initial Velocities (v₀) D->E F Generate Lineweaver-Burk Plots E->F G Determine Inhibition Type (Competitive, Non-competitive, etc.) F->G H Calculate Kinetic Parameters (Km, Vmax, Ki) G->H

Caption: General workflow for enzyme inhibition kinetic analysis.

Protocol 2.1: Xanthine Oxidase (XO) Inhibition Assay

Xanthine oxidase (XO) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[14] Many purine derivatives are designed to inhibit this enzyme for the treatment of gout.[6] The reaction can be conveniently monitored by measuring the increase in absorbance at ~295 nm due to the formation of uric acid.[15]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (Substrate)

  • Purine Derivative (Inhibitor)

  • Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

  • DMSO (for dissolving inhibitor)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of kinetic measurements

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of xanthine in 10 mM NaOH and dilute to working concentrations in the phosphate buffer.

    • Prepare a high-concentration stock of the purine derivative inhibitor in 100% DMSO.

    • Prepare the XO enzyme solution in cold phosphate buffer. Scientist's Note: It is crucial to determine the optimal enzyme concentration beforehand. This is the concentration that yields a linear reaction rate for at least 5-10 minutes and utilizes less than 10% of the substrate.

  • Assay Setup:

    • Design a matrix of experiments in a 96-well plate. You will vary the xanthine concentration (e.g., 5-10 concentrations spanning from 0.5x to 5x the known Km) across the columns.

    • Across the rows, set up different fixed concentrations of your purine inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀). Include a "no inhibitor" control row.

    • The final concentration of DMSO in all wells must be kept constant and low (typically ≤1%) to avoid affecting enzyme activity.

  • Reaction & Measurement:

    • To each well, add buffer, the appropriate concentration of inhibitor (or DMSO vehicle), and the appropriate concentration of substrate.

    • Equilibrate the plate to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding the XO enzyme solution to all wells.

    • Immediately place the plate in the spectrophotometer and begin kinetic measurements, recording the absorbance at 295 nm every 15-30 seconds for 5-10 minutes.

  • Data Processing:

    • For each well, plot Absorbance vs. Time.

    • Determine the initial velocity (v₀) by calculating the slope of the linear portion of this curve.

    • Convert the rate from ΔAbs/min to µM/min using the Beer-Lambert law (A = εcl) and the molar extinction coefficient for uric acid.

Protocol 2.2: Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

CDKs are serine/threonine kinases that regulate the cell cycle, and their inhibition is a major strategy in cancer therapy.[16][17] Many potent CDK inhibitors are purine-based, competing with the enzyme's natural substrate, ATP.[4][18] Luminescence-based kinase assays, which measure the amount of ATP remaining after the kinase reaction, are highly sensitive and suitable for high-throughput screening.

Materials:

  • Active CDK2/Cyclin E enzyme complex

  • Kinase substrate (e.g., a specific peptide or Histone H1)

  • ATP

  • Purine Derivative (Inhibitor)

  • Kinase Assay Buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 96-well plates

  • Luminometer

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the purine inhibitor in the assay buffer containing a constant, low percentage of DMSO.

    • Prepare a solution containing the CDK2 enzyme and its substrate in the assay buffer.

    • Prepare an ATP solution at a concentration near its known Km for CDK2.

  • Kinase Reaction:

    • Add the purine inhibitor dilutions to the wells of the opaque 96-well plate. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

    • Add the enzyme/substrate mixture to all wells.

    • Allow a brief pre-incubation (e.g., 10-15 minutes) for the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the ATP solution to all wells.

    • Incubate the plate at the reaction temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). Scientist's Note: The reaction time must be within the linear range where ATP consumption is proportional to enzyme activity.

  • Signal Detection:

    • Stop the kinase reaction by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent simultaneously lyses the cells (if applicable) and contains luciferase, which generates a light signal from the remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Processing:

    • The amount of ATP consumed is inversely proportional to the light signal.

    • Calculate the initial velocity (v₀) for each condition. For this endpoint assay, the velocity is proportional to (Luminescence_control - Luminescence_sample).

    • Proceed with kinetic analysis as described in the next section.

Section 3: Data Analysis and Mechanistic Determination

Once initial velocities (v₀) have been obtained for each substrate and inhibitor concentration, the next step is to use graphical analysis to determine the kinetic parameters and the mechanism of inhibition.[7]

Graphical Representation: The Lineweaver-Burk Plot

The Lineweaver-Burk (or double reciprocal) plot is a linearization of the Michaelis-Menten equation, plotting 1/v₀ versus 1/[S]. While sensitive to data error, it provides a powerful visual tool for distinguishing between different inhibition mechanisms.[11][12]

G Lineweaver-Burk Plots for Inhibition Types origin x_axis 1 / [S] origin->x_axis y_axis 1 / v₀ origin->y_axis A No Inhibitor B Competitive C Non-competitive D Uncompetitive p_no_inhib_start->p_no_inhib_end p_comp_start->p_comp_end p_noncomp_start->p_noncomp_end p_uncomp_start->p_uncomp_end

Caption: Characteristic Lineweaver-Burk plots for different inhibition types.

  • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged).[19]

  • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged).

  • Uncompetitive Inhibition: Lines are parallel.

Calculating the Inhibition Constant (Kᵢ)

The Kᵢ is the dissociation constant for the inhibitor-enzyme complex and is a true measure of the inhibitor's potency. It is calculated from the apparent Km or Vmax values derived from the plots.

Inhibition TypeEquation to Calculate Kᵢ
Competitive Kₘ,ₐₚₚ = Kₘ * (1 + [I]/Kᵢ)
Non-competitive Vₘₐₓ,ₐₚₚ = Vₘₐₓ / (1 + [I]/Kᵢ)
Uncompetitive Kₘ,ₐₚₚ = Kₘ / (1 + [I]/Kᵢ') and Vₘₐₓ,ₐₚₚ = Vₘₐₓ / (1 + [I]/Kᵢ')

Where [I] is the inhibitor concentration, and Kᵢ' is the dissociation constant for the ESI complex.

Section 4: Conclusion and Broader Implications

The kinetic characterization of purine derivatives is a cornerstone of modern drug discovery. The protocols and analytical methods detailed here provide a robust framework for determining an inhibitor's potency (Kᵢ) and mechanism of action. This information is invaluable for several reasons: it guides the structure-activity relationship (SAR) studies needed to optimize lead compounds, provides insight into potential in vivo efficacy, and helps predict how the inhibitor will behave as substrate concentrations fluctuate within the body.[20] A competitive inhibitor's efficacy, for example, may be diminished in tissues with high substrate levels, whereas a non-competitive inhibitor's efficacy would be unaffected.[10] By applying these rigorous kinetic principles, researchers can more effectively translate promising purine derivatives into next-generation therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Studying Purine Metabolism Inhibitors.
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  • Unknown. (n.d.). Lecture 10 Enzyme inhibition kinetics. PLB Lab Websites.
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  • Knockaert, M., et al. (2002). Recent advances in cyclin-dependent kinase inhibition. Purine-based derivatives as anti-cancer agents. Roles and perspectives for the future. Current Pharmaceutical Design, 8(30), 2731-2743.
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Application Note: Characterization of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid in kinase assays.

Abstract

This document provides a comprehensive framework and detailed protocols for the biochemical and cellular characterization of this compound, hereafter referred to as CTP-A. The structural features of CTP-A, including a purine scaffold, a 2-chloro substituent, and a thiomorpholine group, suggest its potential as a kinase inhibitor. The purine core mimics the endogenous kinase ligand ATP, positioning it as a likely ATP-competitive inhibitor[1][2]. The electrophilic 2-chloro group on the purine ring suggests a potential mechanism for targeted covalent irreversible inhibition by reacting with a nucleophilic residue, such as cysteine, in the kinase active site[3][4][5]. This guide outlines a systematic approach, from initial biochemical potency screening to mechanistic studies and cellular validation, to fully characterize the activity and mechanism of action of CTP-A.

Introduction: Structural Rationale and Proposed Mechanism

Protein kinases are a major class of therapeutic targets due to their central role in cellular signaling pathways; their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders[6]. The development of novel kinase inhibitors is a cornerstone of modern drug discovery[7][8].

CTP-A possesses several structural motifs that merit investigation:

  • Purine Scaffold : This is a well-established "privileged scaffold" that mimics the adenine ring of ATP, enabling it to bind to the ATP-binding site of numerous kinases[9][10][11].

  • 2-Chloro Substituent : The chloro group at the C2 position of the purine is an electrophilic center. This creates the potential for CTP-A to act as a covalent inhibitor, forming a permanent bond with a nearby nucleophilic amino acid residue (e.g., Cys, Lys) within the target kinase's active site[3][4]. Covalent inhibitors can offer advantages such as prolonged duration of action and high potency[3].

  • Thiomorpholine Group : Compared to the more common morpholine ring, the thiomorpholine moiety increases lipophilicity and can serve as a site for metabolic oxidation, potentially influencing the compound's pharmacokinetic properties[12][13].

Based on this analysis, we hypothesize that CTP-A functions as an ATP-competitive inhibitor with the potential for covalent modification of its target kinase(s). The following protocols are designed to systematically test this hypothesis.

cluster_Mechanism Proposed Mechanism of CTP-A CTPA CTP-A (Inhibitor) Reversible_Complex E-I Reversible Complex (Ki) CTPA->Reversible_Complex Reversible Binding (ATP Competitive) Kinase Kinase Active Site Kinase->Reversible_Complex Covalent_Complex E-I Covalent Complex (kinact) Reversible_Complex->Covalent_Complex Covalent Bond Formation (Irreversible) Start Prepare CTP-A Stock Solution Dilution Create Serial Dilution Series in DMSO Start->Dilution Inhibitor_Add Add CTP-A Dilutions & Controls (DMSO) Dilution->Inhibitor_Add Assay_Setup Set up Kinase Reaction Plate: - Kinase - Substrate - Buffer Assay_Setup->Inhibitor_Add Preincubation Pre-incubate (Inhibitor + Kinase) Inhibitor_Add->Preincubation Reaction_Start Initiate Reaction (Add ATP) Preincubation->Reaction_Start Reaction_Incubate Incubate (e.g., 60 min at 30°C) Reaction_Start->Reaction_Incubate Detection Add ADP Detection Reagent (e.g., ADP-Glo™) Reaction_Incubate->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate % Inhibition & Determine IC50 Readout->Analysis cluster_TE Target Engagement cluster_PA Pathway Inhibition Start Select Cell Line (Expressing Target Kinase) Culture Culture Cells to Optimal Density Start->Culture Treat Treat Cells with Serial Dilutions of CTP-A Culture->Treat TE_Assay NanoBRET™ Assay: - Add Tracer - Add Substrate Treat->TE_Assay PA_Assay Phosphorylation Assay: - Lyse Cells - Perform ELISA/AlphaLISA Treat->PA_Assay TE_Readout Measure BRET Ratio TE_Assay->TE_Readout Analysis Determine Cellular IC50 TE_Readout->Analysis PA_Readout Measure Phospho-Substrate Signal PA_Assay->PA_Readout PA_Readout->Analysis

Caption: Parallel workflows for cellular target engagement and pathway inhibition.

Protocol 3.1: Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement assay measures the binding of a compound to a target protein in living cells. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-kinase fusion protein and a fluorescent energy transfer probe (tracer) that binds to the same kinase. [14] A. Method

  • Cell Preparation : Use cells engineered to express the target kinase fused to NanoLuc® luciferase. Seed them into 96-well plates.

  • Compound Treatment : Treat the cells with serial dilutions of CTP-A and incubate for a set period (e.g., 2 hours) in a CO₂ incubator.

  • Tracer and Substrate Addition : Add the NanoBRET™ tracer and the Nano-Glo® substrate to the wells.

  • Data Acquisition : Read the plate on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) emission.

  • Data Analysis : Calculate the BRET ratio (acceptor emission/donor emission). As CTP-A displaces the tracer from the kinase, the BRET signal will decrease. Determine the IC50 from the dose-response curve. This value reflects the compound's apparent affinity for the target in intact cells. [14]

Protocol 3.2: Cellular Phosphorylation Assay

This assay quantifies the functional consequence of target inhibition by measuring the phosphorylation level of a known downstream substrate of the target kinase.

A. Method

  • Cell Preparation and Treatment : Seed appropriate cells in a 96-well plate and grow overnight. Starve the cells (if necessary to reduce basal signaling) and then treat with serial dilutions of CTP-A for 1-2 hours.

  • Pathway Stimulation : Stimulate the cells with an appropriate growth factor or activator to induce phosphorylation by the target kinase.

  • Cell Lysis : Wash the cells and add lysis buffer to extract cellular proteins.

  • Phospho-Substrate Detection : Use an immunoassay format like ELISA or AlphaLISA to quantify the level of the specific phosphorylated substrate. This typically involves a "sandwich" of two antibodies: one that captures the total substrate protein and a second, phospho-site-specific antibody for detection. [14]5. Data Analysis : Normalize the phospho-substrate signal to the total substrate or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 for pathway inhibition.

Hypothetical Cellular Data
Assay TypeCell LineCTP-A IC50 (nM)
Target Engagement (NanoBRET™)HEK293-Kinase A35
Phosphorylation (ELISA)Cancer Line X50
Table 2: Hypothetical cellular activity of CTP-A for Kinase A.

References

  • Kinase Logistics Europe. Covalent inhibitors.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
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Application Notes and Protocols for Screening Purine Derivative Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of the Purine Scaffold in Drug Discovery

The purine ring system, a fundamental component of nucleic acids and essential cofactors, represents what medicinal chemists refer to as a "privileged scaffold." Its inherent ability to interact with a multitude of biological targets has made purine derivatives a cornerstone of therapeutic innovation for decades.[1] From antiviral agents like acyclovir to anticancer drugs such as 6-mercaptopurine and kinase inhibitors like imatinib, the versatility of the purine core is well-established.[1][2] This guide provides a comprehensive overview of modern, field-proven protocols for screening purine derivative libraries, with a focus on ensuring scientific integrity and generating high-quality, actionable data for drug development professionals.

The primary objective when screening a purine derivative library is to identify molecules that selectively interact with a target of interest, often an enzyme whose dysregulation is implicated in disease. Kinases, due to their ATP-binding pocket which naturally accommodates the adenine-like structure of many purines, are a major target class.[3][4][5] However, the therapeutic landscape of purine analogs extends to other enzyme families, including purine nucleoside phosphorylases (PNPs), topoisomerases, and phosphodiesterases.[2][6]

This document is structured to guide researchers through the entire screening cascade, from initial high-throughput screening (HTS) to hit confirmation and secondary validation. We will delve into the mechanistic underpinnings of various assay formats, provide detailed step-by-step protocols, and offer insights into robust data analysis and hit prioritization.

Part 1: The High-Throughput Screening (HTS) Campaign: A Multi-pronged Approach

A successful HTS campaign for a purine derivative library requires a carefully considered strategy that often involves both biochemical and cell-based assays. Biochemical assays provide a direct measure of a compound's effect on a purified target protein, while cell-based assays offer a more physiologically relevant context.[7][8][9]

Biochemical Assays: Interrogating the Target Directly

Biochemical assays are the workhorses of primary screening, offering high throughput and a direct measure of target engagement.[10] For purine derivatives, which frequently act as ATP-competitive inhibitors, kinase activity assays are particularly relevant.[4][5]

Assay FormatPrincipleAdvantagesDisadvantagesKey Considerations
Radiometric Assays Measures the transfer of radiolabeled phosphate (e.g., ³²P or ³³P) from ATP to a substrate.Gold standard for direct measurement of enzyme activity, high sensitivity.[11]Requires handling of radioactive materials, waste disposal concerns, lower throughput.Often used for hit validation rather than primary HTS.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) A proximity-based assay where energy transfer occurs between a donor (e.g., Europium) and an acceptor fluorophore on interacting molecules (e.g., antibody and phosphorylated substrate).[12]Homogeneous (no-wash) format, high sensitivity, reduced background fluorescence.[5][12]Can be susceptible to compound interference (autofluorescence).Requires specific antibodies and labeled reagents.
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction, which is converted to ATP and then used to generate a luminescent signal.[3]Universal for any kinase, high sensitivity and dynamic range.Indirect measurement of kinase activity, can be prone to false positives from compounds affecting the coupling enzymes.Ensure the library compounds do not inhibit the enzymes used in the detection steps.
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled ligand upon binding to a target protein.Homogeneous format, suitable for detecting binding events.Lower sensitivity for large protein targets, potential for compound interference.Best suited for smaller kinase domains or other protein targets.

This protocol provides a general framework for a TR-FRET-based kinase activity assay, a common choice for primary screening of purine derivatives.[12]

Objective: To identify purine derivatives that inhibit the activity of a specific protein kinase.

Materials:

  • Purified, active kinase of interest.

  • Fluorescently labeled substrate peptide.

  • ATP.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Stop/Detection Buffer (Assay buffer containing EDTA and TR-FRET antibody pair, e.g., Terbium-labeled anti-phospho antibody and Streptavidin-XL665 if using a biotinylated substrate).[12]

  • Purine derivative library (typically dissolved in DMSO).

  • Low-volume 384-well assay plates (e.g., white, opaque).

  • TR-FRET compatible plate reader.

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 50 nL) of each purine derivative from the library into the assay plate wells. Include control wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and fluorescently labeled substrate in assay buffer. Dispense into the wells containing the compounds.

  • Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer at a concentration close to the Kₘ for the kinase. Add this solution to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and Detection: Add the Stop/Detection Buffer to all wells. This will chelate the Mg²⁺, stopping the kinase reaction, and introduce the TR-FRET detection reagents.

  • Incubation for Detection: Incubate the plate for at least 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

Data Analysis: The TR-FRET signal is typically expressed as a ratio of the acceptor and donor fluorescence intensities.[12] The percent inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

Where:

  • Signal_compound is the TR-FRET ratio in the presence of the test compound.

  • Signal_min is the average TR-FRET ratio of the positive control (maximal inhibition).

  • Signal_max is the average TR-FRET ratio of the negative control (DMSO, minimal inhibition).

Cell-Based Assays: Assessing Phenotypic Consequences

Cell-based assays are crucial for understanding a compound's activity in a more biological context, providing insights into cell permeability, off-target effects, and general cytotoxicity.[7][8][9] They are often used in parallel with biochemical screens or as a secondary screen for hits.

This protocol describes a colorimetric assay to assess the effect of purine derivatives on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability.[3][11][13]

Objective: To determine the cytotoxic or cytostatic effects of purine derivatives on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7).[2][14]

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or Resazurin solution.[13][14]

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).[1]

  • Purine derivative library.

  • Sterile 96-well cell culture plates.

  • Multi-channel pipette.

  • Spectrophotometer or plate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the purine derivatives. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • Addition of Viability Reagent:

    • For MTT: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.[13][14]

    • For Resazurin: Add Resazurin solution directly to the culture medium in each well and incubate for 1-4 hours.

  • Solubilization (for MTT only): Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance (for MTT) or fluorescence (for Resazurin) using a plate reader. The absorbance for MTT is typically read at 570 nm.[13]

Data Analysis: The cell viability is calculated as a percentage of the control (DMSO-treated) cells. Dose-response curves are then plotted, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined using non-linear regression analysis.[15][16][17][18]

Screening for Non-Kinase Purine Targets: Purine Nucleoside Phosphorylase (PNP)

Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway and a validated target for T-cell malignancies and autoimmune diseases.[19]

This protocol is adapted from commercially available kits for measuring PNP activity.[2][4][10][20][21]

Objective: To identify inhibitors of PNP from a purine derivative library.

Principle: PNP catalyzes the conversion of inosine to hypoxanthine. The hypoxanthine is then converted to uric acid by a developer enzyme mix, and the increase in absorbance at 293 nm is measured.[2][10]

Materials:

  • Purified recombinant PNP.

  • PNP Assay Buffer.

  • Inosine Substrate.

  • Developer Enzyme Mix.

  • Purine derivative library.

  • UV-transparent 96-well plates.[2]

  • Microplate reader capable of reading absorbance at 293 nm.

Procedure:

  • Compound and Control Plating: Add the purine derivatives, a known PNP inhibitor (positive control), and DMSO (negative control) to the wells of a UV-transparent 96-well plate.

  • Enzyme Addition: Add the purified PNP enzyme to the wells containing the compounds and controls.

  • Reaction Mix Preparation: Prepare a reaction mix containing the inosine substrate and the developer enzyme mix in the PNP assay buffer.

  • Initiation and Measurement: Add the reaction mix to all wells to start the reaction. Immediately begin measuring the absorbance at 293 nm in kinetic mode at room temperature for at least 30 minutes.[10]

  • Data Analysis: Determine the rate of the reaction (change in absorbance over time) for each well. Calculate the percent inhibition for each compound relative to the DMSO control.

Part 2: From Hit to Lead: The Validation Cascade

Identifying a "hit" in a primary screen is just the beginning. A rigorous validation process is essential to eliminate false positives and prioritize the most promising compounds for further development.

Hit Confirmation and Triaging

The initial hits from a primary screen must be re-tested to confirm their activity. This typically involves:

  • Re-testing in the Primary Assay: Confirm the activity of the hit compounds, preferably from a freshly prepared sample, in the original screening assay.

  • Dose-Response Curves: Generate full dose-response curves to determine the IC₅₀ value and assess the potency of the confirmed hits.

  • Orthogonal Assays: Test the hits in a different assay format that measures the same biological endpoint but uses a different technology. This helps to rule out assay-specific artifacts.

  • Promiscuity and False Positive Checks: Many screening hits can be "pan-assay interference compounds" (PAINS) or aggregators that non-specifically inhibit enzymes. Assays can be run in the presence of a non-ionic detergent (e.g., Triton X-100) to identify aggregators.

Mechanism of Action (MoA) Studies

For promising, validated hits, the next step is to elucidate their mechanism of action. For kinase inhibitors derived from purine libraries, a key question is whether they are ATP-competitive. This can be investigated by performing the kinase activity assay at varying concentrations of both the inhibitor and ATP.

Selectivity Profiling

A critical aspect of drug development is ensuring that a compound is selective for its intended target. For purine derivatives, which can interact with the ATP-binding site of many kinases, selectivity profiling is paramount.[20] This involves screening the validated hits against a panel of related and unrelated kinases to determine their selectivity profile.

Part 3: Visualization of Workflows and Pathways

Diagram 1: General HTS Workflow for Purine Derivative Libraries

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Lead Optimization Library Purine Derivative Library Biochemical_Screen Biochemical Screen (e.g., TR-FRET Kinase Assay) Library->Biochemical_Screen Cell_Based_Screen Cell-Based Screen (e.g., Cytotoxicity Assay) Library->Cell_Based_Screen Hit_Confirmation Hit Confirmation (Re-test) Biochemical_Screen->Hit_Confirmation Initial Hits Cell_Based_Screen->Hit_Confirmation Initial Hits Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay PAINS_Filter PAINS & Aggregator Filtering Orthogonal_Assay->PAINS_Filter MoA_Studies Mechanism of Action (e.g., ATP Competition) PAINS_Filter->MoA_Studies Validated Hits Selectivity_Profiling Selectivity Profiling (Kinase Panel) MoA_Studies->Selectivity_Profiling Lead_Candidate Lead Candidate Selectivity_Profiling->Lead_Candidate

Caption: A generalized workflow for the screening of purine derivative libraries.

Diagram 2: TR-FRET Kinase Assay Principle

TR_FRET_Principle cluster_Kinase_Reaction Kinase Reaction cluster_Detection TR-FRET Detection Kinase Kinase pSubstrate Phosphorylated Fluorescein-Substrate Substrate Fluorescein-Substrate ATP ATP ADP ADP FRET FRET Signal pSubstrate->FRET Energy Transfer Tb_Ab Tb-Antibody (Donor) Tb_Ab->pSubstrate Binds to Phospho-Site Tb_Ab->FRET Excitation Acceptor Acceptor Inhibitor Purine Derivative (Inhibitor) Inhibitor->Kinase Blocks ATP Binding

Caption: The principle of a TR-FRET assay for kinase inhibitor screening.

Conclusion

The screening of purine derivative libraries is a highly effective strategy in modern drug discovery. The success of such a campaign hinges on the rational selection of assays, a deep understanding of their underlying principles, and a rigorous, multi-step validation process. By employing a combination of high-throughput biochemical and cell-based assays, researchers can efficiently identify and characterize novel modulators of therapeutically relevant targets. The protocols and workflows outlined in this guide provide a robust framework for scientists in the pharmaceutical and biotechnology sectors to navigate the complexities of screening these privileged scaffolds, ultimately accelerating the journey from a library of compounds to a promising lead candidate.

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  • Laufer, S. A., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(3), 710-725. [Link]

  • Royal Society of Chemistry. (2020). New Screening Approaches for Kinases. [Link]

  • Gubler, H., Schopfer, U., & Jacoby, E. (2013). Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. Journal of Biomolecular Screening, 18(1), 1-13. [Link]

  • Sharma, P., et al. (2024). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Current Topics in Medicinal Chemistry, 24(6), 541-579. [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]

  • Lategahn, J., et al. (2012). Sustainable synthesis and automated deposition: an accessible discovery screening library of fragment-like purines. Medicinal Chemistry Research, 22(8), 3895-3907. [Link]

  • North Carolina State University. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. [Link]

  • Skácel, J., et al. (2023). Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors. Journal of Medicinal Chemistry, 66(10), 6826-6847. [Link]

  • Larsen, M. K., et al. (2001). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. Molecular Pharmacology, 59(5), 1262-1271. [Link]

  • Knight, A. S., et al. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of visualized experiments : JoVE, (116), 54447. [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. [Link]

  • Malley, C., et al. (2020). Purine nucleoside phosphorylase inhibition is an effective approach for the treatment of chemical hemorrhagic cystitis. The Journal of clinical investigation, 130(3), 1313-1327. [Link]

  • Vande Voorde, J., et al. (2019). Drug screening in human physiologic medium identifies uric acid as an inhibitor of rigosertib efficacy. eLife, 8, e44013. [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • University of Kansas. (n.d.). KU-HTS Compound Libraries. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of medicinal chemistry, 53(5), 2006-2019. [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]

  • Wikipedia. (n.d.). Hit selection. [Link]

  • Wassermann, A. M., et al. (2013). Locating sweet spots for screening hits and evaluating pan-assay interference filters from the performance analysis of two lead-like libraries. Journal of chemical information and modeling, 53(4), 887-895. [Link]

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Application of Purine Analogs in Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Purine Analogs in Therapeutics

Purine analogs represent a cornerstone class of antimetabolite drugs that have been instrumental in the treatment of various diseases for decades.[1][2] By mimicking the structure of endogenous purines, adenine and guanine, these synthetic molecules interfere with critical cellular processes, most notably nucleic acid synthesis and metabolism.[3][4] This targeted disruption of DNA and RNA replication has proven particularly effective against rapidly proliferating cells, establishing purine analogs as mainstays in oncology.[3][4] However, their therapeutic reach extends far beyond cancer, with significant applications as immunosuppressive agents in autoimmune disorders and organ transplantation, as well as antiviral agents.[2][3][4]

This technical guide provides an in-depth exploration of the application of purine analogs in drug discovery, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies of these compounds, detail their diverse therapeutic applications, and provide validated experimental protocols for their screening, synthesis, and evaluation. The information presented herein is grounded in authoritative scientific literature to ensure technical accuracy and provide field-proven insights.

I. Mechanisms of Action: A Multi-pronged Assault on Cellular Machinery

The efficacy of purine analogs stems from their ability to engage with and disrupt multiple cellular pathways. Their primary mechanisms of action can be broadly categorized as follows:

  • Inhibition of De Novo Purine Biosynthesis: Many purine analogs, once intracellularly converted to their nucleotide forms, act as potent feedback inhibitors of key enzymes in the de novo purine synthesis pathway.[1] For instance, the active metabolite of mercaptopurine, thioinosine monophosphate (TIMP), inhibits PRPP amidotransferase, the rate-limiting enzyme in this pathway.[1] This leads to a depletion of the purine nucleotide pool, thereby starving the cell of essential building blocks for DNA and RNA synthesis.

  • Incorporation into Nucleic Acids: Purine analogs, particularly nucleoside analogs, are phosphorylated intracellularly to their triphosphate forms, which can then be incorporated into growing DNA and RNA chains by polymerases.[4][5] This incorporation can lead to chain termination, as seen with fludarabine, or result in dysfunctional nucleic acids that trigger DNA damage responses and apoptosis.[1][6]

  • Inhibition of Key Enzymes: Beyond DNA and RNA polymerases, purine analogs can inhibit other critical enzymes involved in nucleic acid metabolism and cell signaling. For example, fludarabine triphosphate can inhibit DNA ligase I and ribonucleotide reductase.[7] Cladribine, another adenosine analog, is resistant to degradation by adenosine deaminase, leading to its accumulation and subsequent disruption of DNA repair and synthesis.[5][8]

  • Induction of Apoptosis: The culmination of these molecular insults is often the induction of programmed cell death, or apoptosis. Purine analogs can trigger apoptosis through various signaling pathways. For instance, the accumulation of DNA strand breaks caused by cladribine leads to the activation of the tumor suppressor p53 and the subsequent release of cytochrome c from mitochondria, initiating the intrinsic apoptotic cascade.[5][9] Some alkylated purines have been shown to induce apoptosis by inhibiting the PI3-K/p70S6K pathway while activating the MAPK pathway.[10]

II. Therapeutic Applications: A Diverse Armamentarium

The multifaceted mechanisms of action of purine analogs have led to their successful application in a wide range of therapeutic areas.

A. Oncology

Purine analogs are extensively used in the treatment of various hematological malignancies and solid tumors.[3][4]

  • Leukemias and Lymphomas: Drugs like mercaptopurine and thioguanine are fundamental in the treatment of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML).[11] Fludarabine is a first-line agent for chronic lymphocytic leukemia (CLL), while cladribine is highly effective against hairy cell leukemia.[4]

  • Solid Tumors: While their primary success has been in hematological cancers, the potential of purine analogs in solid tumors continues to be explored.

B. Autoimmune Diseases and Immunosuppression

The ability of purine analogs to suppress the proliferation of lymphocytes makes them valuable immunosuppressive agents.

  • Organ Transplantation: Azathioprine, a prodrug of mercaptopurine, has been a cornerstone for preventing organ transplant rejection for many years.[12][13] It suppresses the proliferation of T and B cells, which are key mediators of the immune response against foreign tissues.[14]

  • Autoimmune Disorders: Azathioprine is also used to manage autoimmune conditions such as rheumatoid arthritis, Crohn's disease, and systemic lupus erythematosus.[13] By dampening the overactive immune response, it helps to alleviate symptoms and disease progression.

C. Antiviral Therapy

The principle of targeting nucleic acid synthesis also extends to the fight against viral infections. Acyclic purine nucleoside phosphonates have shown significant antiviral activity. While the document doesn't detail specific antiviral purine analogs beyond a general mention, this remains a significant area of their application.

III. Experimental Protocols for Drug Discovery

This section provides detailed, step-by-step methodologies for key experiments in the discovery and preclinical evaluation of novel purine analogs.

A. Synthesis of Purine Analogs

1. Synthesis of Mercaptopurine:

A common laboratory-scale synthesis of mercaptopurine involves the reaction of hypoxanthine with phosphorus pentasulfide.[15][16][17]

  • Materials: Hypoxanthine, phosphorus pentasulfide, pyridine (or tetraline as a solvent).

  • Procedure:

    • In a round-bottom flask, combine hypoxanthine and an excess of phosphorus pentasulfide in pyridine.

    • Reflux the mixture for several hours (e.g., 3 hours).[17]

    • After cooling, remove the pyridine under reduced pressure.

    • Treat the residue with water and heat to hydrolyze any remaining phosphorus compounds.

    • Cool the mixture and cautiously add ammonium hydroxide to precipitate ammonium phosphate.[17]

    • Filter the mixture and concentrate the filtrate.

    • Adjust the pH to 5 to precipitate the crude mercaptopurine.[17]

    • The crude product can be purified by recrystallization.

2. Synthesis of Cladribine (2-Chloro-2'-deoxyadenosine):

A practical synthesis of cladribine can be achieved through the glycosylation of a purine base with a protected sugar, followed by deprotection.[18][19][20][21]

  • Materials: 2,6-dichloropurine, protected 2-deoxy-D-ribofuranose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose), a suitable solvent system (e.g., acetonitrile), and a catalyst.

  • Procedure Overview:

    • Glycosylation: React the potassium salt of 2,6-dichloropurine with the protected 2-deoxyribose derivative in an appropriate solvent. This step forms the crucial N-glycosidic bond.[19]

    • Amination: The 6-chloro group of the resulting nucleoside is then displaced with ammonia to introduce the amino group, yielding the protected cladribine precursor.

    • Deprotection: Finally, the protecting groups on the sugar moiety are removed to yield cladribine.

3. Synthesis of Fludarabine (9-β-D-Arabinofuranosyl-2-fluoroadenine):

The synthesis of fludarabine is more complex, often involving enzymatic or multi-step chemical approaches.[4][22][23][24][25] A common strategy involves the synthesis of a key intermediate, 2-fluoro-9-β-D-(2',3',5'-tri-O-protected-arabinofuranosyl)adenine, followed by deprotection.[22]

  • Procedure Overview:

    • Intermediate Synthesis: This can be achieved by the reaction of 2-fluoroadenine with a protected arabinofuranosyl halide.[24]

    • Deprotection: The protecting groups are removed, often using a mixture of sodium hydroxide and ammonia water, to yield fludarabine.[22]

B. In Vitro Cytotoxicity and Proliferation Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[26][27][28][29]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[27] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the purine analog and incubate for a desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 1.5-4 hours at 37°C.[26][28]

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[28]

    • Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[27]

2. Sulforhodamine B (SRB) Assay:

The SRB assay is a colorimetric method that measures cell density based on the measurement of cellular protein content.[3][11][30][31][32]

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under mildly acidic conditions.[30] The amount of bound dye is proportional to the total protein mass and, therefore, the cell number.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate for 1 hour at 4°C.[11]

    • Staining: Remove the TCA, wash the plates, and add SRB solution (0.4% w/v in 1% acetic acid) to each well. Incubate for 10-30 minutes at room temperature.[11][31]

    • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[11]

    • Solubilization: Air-dry the plates and add a solubilization buffer (e.g., 10 mM Tris base) to dissolve the bound dye.[11]

    • Absorbance Measurement: Read the absorbance at approximately 515-540 nm.[30][32]

C. In Vivo Efficacy Studies

Preclinical evaluation of purine analogs often involves testing their efficacy in animal models of disease.[33][34]

  • Tumor Models: For anticancer purine analogs, xenograft models are commonly used, where human cancer cells are implanted into immunocompromised mice. The effect of the purine analog on tumor growth is then monitored over time.[33]

  • Procedure Overview:

    • Animal Acclimatization: Allow the animals to acclimate to the laboratory environment.

    • Tumor Implantation: Implant tumor cells subcutaneously or orthotopically into the mice.

    • Treatment: Once tumors reach a palpable size, randomize the animals into control and treatment groups. Administer the purine analog according to a predetermined dosing schedule.

    • Monitoring: Measure tumor volume and body weight regularly.

    • Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

IV. Data Presentation and Visualization

Quantitative Data Summary
DrugTarget Disease(s)Mechanism of Action Highlights
Mercaptopurine Acute Lymphoblastic Leukemia (ALL)Inhibits de novo purine synthesis
Azathioprine Autoimmune diseases, Organ transplant rejectionProdrug of mercaptopurine, immunosuppressive
Fludarabine Chronic Lymphocytic Leukemia (CLL)DNA chain termination, inhibits DNA repair[1][6][7][35][36]
Cladribine Hairy Cell Leukemia, Multiple SclerosisResistant to adenosine deaminase, induces apoptosis via p53[5][8][9][37][38]
Signaling Pathway and Workflow Diagrams

Diagram 1: General Mechanism of Action of Purine Analogs

Purine_Analog_MOA cluster_cell Target Cell cluster_pathways Cellular Processes Purine_Analog Purine Analog Active_Metabolite Active Metabolite (e.g., Triphosphate) Purine_Analog->Active_Metabolite Intracellular Metabolism De_Novo_Synthesis De Novo Purine Synthesis Active_Metabolite->De_Novo_Synthesis Inhibition DNA_RNA_Synthesis DNA/RNA Synthesis Active_Metabolite->DNA_RNA_Synthesis Incorporation & Inhibition Key_Enzymes Key Cellular Enzymes Active_Metabolite->Key_Enzymes Inhibition Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis Leads to Key_Enzymes->Apoptosis Leads to

Caption: General mechanism of purine analog action.

Diagram 2: Cladribine-Induced Apoptosis Pathway

Cladribine_Apoptosis Cladribine Cladribine Active_Cladribine Active Cladribine (Triphosphate) Cladribine->Active_Cladribine Phosphorylation DNA_Damage DNA Strand Breaks Active_Cladribine->DNA_Damage Incorporation into DNA Inhibition of Repair p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondria p53->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Cascade Caspase Cascade Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Cladribine's induction of apoptosis.

Diagram 3: Experimental Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow Start Start: Seed Cells in 96-well Plate Incubate_24h Incubate 24h Start->Incubate_24h Add_Compound Add Purine Analog (Serial Dilutions) Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Assay Perform Cytotoxicity Assay (MTT or SRB) Incubate_Treatment->Assay Measure Measure Absorbance Assay->Measure Analyze Analyze Data (IC50) Measure->Analyze End End Analyze->End

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Purine Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Purine Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the synthesis of purine derivatives. Purines are a cornerstone of medicinal chemistry, but their synthesis can be intricate, often plagued by issues of low yield, complex side reactions, and difficult purifications.[1][2]

This document moves beyond simple protocols to provide in-depth, cause-and-effect explanations for common experimental hurdles. Our goal is to empower you with the scientific rationale needed to diagnose problems, optimize conditions, and achieve robust, reproducible results.

Section 1: Frequently Asked Questions (FAQs) & Core Troubleshooting

This section addresses the most common issues encountered during purine synthesis in a direct question-and-answer format.

Q1: My reaction shows low conversion or has stalled completely. What are the primary factors to investigate?

Low conversion is a frequent issue stemming from several potential root causes. Systematically investigating the following factors is critical.

  • Purity of Starting Materials: Purine synthesis often begins with highly functionalized pyrimidine or imidazole precursors. These starting materials can be susceptible to degradation over time or may contain impurities from their own synthesis that inhibit downstream reactions. Always verify the purity of your starting materials by NMR or LC-MS before starting.

  • Solvent Quality and Degassing: Many purine synthesis reactions, particularly those involving palladium or copper catalysts, are sensitive to oxygen.[2] Ensure you are using anhydrous solvents and that the reaction has been properly degassed (e.g., via argon sparging or freeze-pump-thaw cycles).

  • Reaction Temperature: Temperature control is crucial. Some cyclization steps are highly endothermic and require significant thermal energy to overcome the activation barrier. Conversely, excessive heat can lead to decomposition of sensitive intermediates. Consider running a temperature screen to find the optimal balance. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times by providing efficient and uniform heating.[3]

  • Reagent Stoichiometry: An incorrect ratio of reactants is a simple but common error. Double-check all calculations and ensure accurate measurement of all reagents, especially limiting reagents and catalysts.

Q2: I'm observing multiple spots on my TLC, indicating significant side product formation. How can I improve selectivity?

Poor selectivity is often a result of competing reaction pathways or the inherent reactivity of the purine core.

  • Protecting Groups: The purine scaffold has multiple reactive nitrogen atoms. Unprotected nitrogens can lead to undesired alkylation, acylation, or other side reactions. The use of protecting groups (e.g., benzyl, BOC, or SEM) on specific nitrogens can block these unwanted reactions and direct the synthesis towards the desired product.[4]

  • Order of Reagent Addition: In multi-step, one-pot syntheses, the order of addition can be critical. Pre-forming a key intermediate before adding the final reactant can often prevent the formation of side products that arise from premature reactions.[3]

  • Choice of Base and Solvent: The reaction medium can profoundly influence selectivity. A non-polar solvent might favor one pathway, while a polar aprotic solvent could favor another. Similarly, a bulky, non-nucleophilic base may prevent deprotonation at a sterically hindered site, whereas a smaller base might not be as selective.

Q3: My desired purine product is highly polar and difficult to isolate. What is the best purification strategy?

The purification of purines can be challenging due to the multiple nitrogen atoms which impart polarity and can cause streaking on silica gel.[1]

  • Normal-Phase Chromatography (Silica Gel): For purines with non-polar substituents (like benzyl groups), standard silica gel chromatography with hexane/ethyl acetate solvent systems can be effective.[1] For more polar compounds, a gradient of dichloromethane (DCM) and methanol is often required. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape by neutralizing acidic sites on the silica.

  • Reversed-Phase Chromatography (C18): This is an excellent alternative for very polar purines. A C18 column with a water/acetonitrile or water/methanol gradient is typically used. Adding a modifier like formic acid or trifluoroacetic acid (TFA) (0.1%) is often necessary to ensure sharp peaks.[1]

  • Specialty Columns: Amine-functionalized columns can offer different selectivity compared to standard silica and are particularly useful for separating closely related purine analogues.[1]

Q4: How can I effectively monitor the progress of my reaction to determine the optimal endpoint?

Proper reaction monitoring is essential to maximize yield and minimize impurity formation.

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product.[5][6] Using a combination of visualization techniques (UV light, iodine, and specific stains like permanganate) can help differentiate between products and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more definitive analysis, LC-MS is the gold standard. It provides accurate information on the conversion of starting material and the mass of the product and any major impurities, confirming you are forming the target molecule.[7] This technique is invaluable for complex reaction mixtures.

  • High-Performance Liquid Chromatography (HPLC): UPLC or HPLC with a photodiode array (PDA) detector allows for the quantification of reactants and products, providing precise data on reaction kinetics and yield.[8][9]

Section 2: Data & Protocols

Data Presentation: Purification Strategy Selection

The choice of chromatographic method is dictated by the polarity of the target purine derivative. The following table provides a general guideline for selecting a starting point for your purification.

Compound PolarityPrimary Chromatographic MethodTypical Mobile Phase SystemModifier Recommendations
Low to Medium Normal Phase (Silica Gel)Hexanes / Ethyl AcetateNot usually required.
Medium to High Normal Phase (Silica Gel)Dichloromethane / Methanol0.1-1% Triethylamine or Ammonium Hydroxide to reduce tailing.
High / Very Polar Reversed Phase (C18)Water / Acetonitrile or Water / Methanol0.1% Formic Acid or Trifluoroacetic Acid (TFA) for peak sharpness.
Problematic Separation Amine-Functionalized ColumnVaries (e.g., Aqueous Normal Phase, Hexanes/EtOAc)Consult manufacturer; offers alternative selectivity.

Data synthesized from Teledyne Labs Application Note.[1]

Experimental Protocol: General Procedure for Flash Column Chromatography of a Polar Purine

This protocol outlines a standard procedure for purifying a polar purine derivative using silica gel flash chromatography.

1. Preparation: a. Dissolve the crude reaction mixture in a minimal amount of a strong solvent (e.g., methanol or DMF). b. In a separate flask, add silica gel (approx. 10-20 times the weight of the crude material). c. Add the dissolved crude product to the silica gel. d. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is your "dry load."

2. Column Packing: a. Select an appropriately sized flash column (aim for a sample load of 1-10% of the silica weight). b. Wet-pack the column using the initial, low-polarity mobile phase (e.g., 100% Dichloromethane). Ensure there are no air bubbles.

3. Loading and Elution: a. Carefully add the dry-loaded silica to the top of the packed column. b. Begin the elution with the low-polarity mobile phase. c. Gradually increase the polarity of the mobile phase according to a pre-determined gradient (e.g., from 0% to 10% Methanol in Dichloromethane). d. Collect fractions and monitor by TLC to identify those containing the pure product.

4. Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure to yield the purified purine derivative.

Section 3: Visualization of Workflows & Pathways

Visual aids can clarify complex decision-making processes and reaction pathways. The following diagrams, rendered in DOT language, illustrate key troubleshooting and synthetic logic.

Troubleshooting Workflow for Low Reaction Yield

This diagram provides a logical decision tree for diagnosing the root cause of low product yield in a purine synthesis reaction.

TroubleshootingWorkflow start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_monitoring Analyze Reaction Monitoring Data (TLC, LC-MS) reaction_stalled Reaction Stalled or Decomposition? check_monitoring->reaction_stalled purity_ok->check_conditions Yes source_new Action: Source New, High-Purity Materials purity_ok->source_new No conditions_ok->check_monitoring Yes optimize_temp Action: Optimize Temperature & Solvent, Ensure Inert Atmosphere conditions_ok->optimize_temp No side_reactions Investigate Side Reactions (See Impurity Profiling) reaction_stalled->side_reactions Decomposition catalyst_issue Action: Screen Catalysts or Check Catalyst Activity reaction_stalled->catalyst_issue Stalled

Caption: Troubleshooting Decision Tree for Low Yield.

Purification Strategy Selection Workflow

This diagram illustrates the thought process for selecting an appropriate purification method based on the observed properties of the crude purine product.

PurificationWorkflow start Crude Product Obtained check_polarity Assess Polarity (TLC, Solubility) start->check_polarity polarity Polarity? check_polarity->polarity low_med_polar Low / Medium Polarity polarity->low_med_polar Low-Med high_polar High Polarity polarity->high_polar High silica_hex_ea Strategy: Normal Phase (Silica) Solvents: Hexanes / EtOAc low_med_polar->silica_hex_ea silica_dcm_meoh Strategy: Normal Phase (Silica) Solvents: DCM / MeOH Modifier: Add Base (e.g., TEA) high_polar->silica_dcm_meoh c18_rev_phase Strategy: Reversed Phase (C18) Solvents: Water / ACN Modifier: Add Acid (e.g., FA/TFA) high_polar->c18_rev_phase

Caption: Logic for Choosing a Purification Method.

References

  • Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Publishing. [Link]

  • Use of a protecting group in the synthesis of 9-alkyl-9H-purine-6(1H)-thiones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. PubMed. [Link]

  • Comprehensive measurement of purines in biological samples. Frontiers in Bioscience. [Link]

  • Direct Isolation of Purines and Pyrimidines From Nucleic Acids Using Sublimation. PubMed. [Link]

  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. Scilit. [Link]

  • Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis. PubMed Central. [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Plant Physiology - American Society of Plant Biologists. [Link]

  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH. [Link]

  • Synthesis and Medicinal Uses of Purine. Pharmaguideline. [Link]

  • Purines and Pyrimidines Determination in Urine Using High-Performance Liquid Chromatography. ResearchGate. [Link]

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Technical Support Center: Optimization of Purine Derivative Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Purine Derivative Purification. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of these vital heterocyclic compounds. Purine derivatives, forming the backbone of nucleic acids and acting as key signaling molecules, present unique purification challenges due to their aromatic nature, multiple nitrogen atoms, and varying polarities.[1][2][3]

This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format. Our goal is to equip you with the scientific rationale behind experimental choices, enabling you to diagnose and resolve purification issues with confidence.

Troubleshooting Guide: From Tailing Peaks to Low Yields

This section addresses the most common and frustrating issues encountered during the purification of purine derivatives by flash and preparative HPLC.

Q1: My peak shape is terrible! I'm seeing significant tailing for my purine derivative. What's causing this and how can I achieve a sharp, symmetrical peak?

A1: The primary cause of peak tailing for basic compounds like purine derivatives is secondary interactions with the stationary phase.

  • The Problem - Silanol Interactions: Standard silica gel and many silica-based reversed-phase (C18) columns have residual acidic silanol groups (Si-OH) on their surface. The basic nitrogen atoms in the purine ring system can interact strongly with these acidic sites via ion-exchange mechanisms.[4][5][6] This strong, non-hydrophobic interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a "tailing" peak.[4][7]

  • The Solution - Mitigating Secondary Interactions:

    • Mobile Phase Modifiers (The Competing Base Strategy): Adding a small amount of a basic modifier to your mobile phase is often the most effective solution.[7][8]

      • Triethylamine (TEA): Typically used at 0.1-0.5% (v/v) in normal-phase chromatography (e.g., DCM/Methanol). TEA is a small, basic molecule that competitively binds to the active silanol sites, effectively masking them from your purine derivative.[7]

      • Ammonia: A solution of 7N ammonia in methanol can be used as a stock to add to your mobile phase, serving a similar purpose to TEA.

      • Formic Acid or TFA (Reversed-Phase): In reversed-phase HPLC, adding an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is a common strategy.[1][9][10] This protonates the basic nitrogens on the purine, ensuring a consistent charge state, and also suppresses the ionization of the acidic silanol groups, thereby minimizing unwanted ionic interactions.[7][9]

    • Column Chemistry Selection:

      • End-Capped Columns: For reversed-phase, select a column that is "end-capped." This means most of the residual silanol groups have been chemically deactivated with a small silylating agent, presenting a more inert surface.[8][11]

      • Base-Deactivated Columns: Specialty columns are available that are specifically designed for the purification of basic compounds and offer superior peak shapes.[8]

      • Amine-Functionalized Columns: In normal-phase, an amine-bonded stationary phase can provide different selectivity and improved peak shape for purine compounds without requiring a basic modifier in the solvent.[1]

    • Adjusting Mobile Phase pH: Controlling the pH is crucial.[7][12]

      • Low pH (<3): At a low pH, residual silanol groups are protonated (neutral), reducing their ability to interact ionically with a protonated basic analyte.[7][9]

      • High pH (>8): At a high pH, the purine derivative is likely in its neutral (free base) form, which minimizes ionic interactions with deprotonated silanols. This approach requires a pH-stable column, such as one with hybrid particle technology.[9][11]

Q2: I'm losing my compound during purification. My final yield is significantly lower than expected. Where is it going?

A2: Low recovery can stem from several factors, including irreversible adsorption, on-column degradation, or improper method parameters.

  • The Problem & Solutions:

    • Irreversible Adsorption: Highly polar or basic purine derivatives can bind so strongly to the acidic sites on silica gel that they do not elute, even with highly polar mobile phases.[6][13]

      • Troubleshooting Step: If you suspect your compound is stuck on the column, try flushing the column with a strong, polar solvent system containing a modifier (e.g., 5-10% methanol in DCM with 0.5% TEA, or even a small amount of acetic acid). If your compound elutes, this points to strong adsorption.

      • Solution: Consider switching to a less acidic stationary phase like alumina or using a reversed-phase C18 or amine column.[1][14][15]

    • Compound Instability: Silica gel is acidic and can cause the degradation of acid-labile compounds.[13]

      • Diagnostic Test: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or streaking that wasn't present initially, your compound is likely unstable on silica.

      • Solution: Deactivate the silica by running a "pre-elution" with your mobile phase containing a base like triethylamine. Alternatively, use a different stationary phase such as alumina or C18 reversed-phase.

    • Precipitation on the Column: If your crude sample is dissolved in a strong solvent (like DMSO or DMF) but your starting mobile phase is weak (e.g., high percentage of hexane or water), the compound can precipitate at the top of the column upon injection.[16]

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[17] If solubility is an issue, use the minimum amount of a stronger solvent to dissolve the sample and then dilute it with the mobile phase before loading.

    • Incomplete Elution: The run may have been stopped prematurely before the compound fully eluted, which is common with tailing peaks.[13][18]

      • Solution: After your main peak has eluted, try flushing the column with a much stronger solvent system to see if more of your compound comes off.[13] Always ensure your gradient or isocratic run is long enough to elute all components.

Q3: My desired purine derivative is co-eluting with an impurity. How can I improve the separation (resolution)?

A3: Improving resolution requires manipulating the selectivity of your chromatographic system. Selectivity (α) is a measure of the ability of the system to distinguish between two compounds. [14]

  • The Problem & Solutions:

    • Insufficient Selectivity: Your current stationary phase and mobile phase combination does not provide enough difference in retention between your product and the impurity.

    • Strategies to Alter Selectivity:

      • Change the Organic Modifier (Reversed-Phase): The choice of organic solvent can significantly impact selectivity. If you are using methanol, try switching to acetonitrile, or vice-versa. These solvents have different interactions with analytes and can alter the elution order.[19]

      • Modify the Stationary Phase: This is often the most powerful way to change selectivity.[6][14]

        • From C18 to Phenyl-Hexyl: If separating aromatic compounds, a Phenyl-Hexyl column can offer enhanced resolution through π-π interactions.

        • From Normal-Phase Silica to Amine or Diol: For polar purines, switching from silica to an amine or diol-based column in normal-phase mode can provide a completely different selectivity profile.[1][14]

      • Adjust the pH: As discussed previously, changing the pH of the mobile phase alters the ionization state of your purine derivative and potentially the impurity. This can lead to significant changes in retention and selectivity.[9][12] A study on the separation of various purine and pyrimidine bases found an optimal separation at a pH of around 4.[12]

      • Add an Ion-Pairing Reagent: For very polar, ionizable purines in reversed-phase, an ion-pairing reagent like sodium heptane sulfonate can be used. This reagent forms a neutral ion-pair with the charged analyte, increasing its retention on the C18 column and potentially resolving it from neutral impurities.[5]

Method Development & FAQs

This section provides answers to frequently asked questions, guiding you through the logical steps of developing and scaling a robust purification method.

Q1: I have a novel purine derivative. What is a good, systematic approach to developing a purification method from scratch?

A1: A systematic approach saves time and solvent. Start by understanding your molecule and then perform methodical screening.

Workflow for Method Development

MethodDevelopment cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Scale-Up A Determine pKa, logP, and Solubility B Select Mode: Normal vs. Reversed-Phase A->B C TLC or Analytical HPLC Scouting B->C D Screen Stationary Phases (e.g., C18, Phenyl, Amine) C->D E Screen Mobile Phases (e.g., ACN vs. MeOH, pH) C->E F Optimize Gradient Slope for Best Resolution D->F E->F G Perform Loading Study to Determine Capacity F->G H Scale to Preparative Column G->H

Caption: A systematic workflow for purification method development.

  • Characterize Your Analyte:

    • pKa: Knowing the pKa of your molecule is critical for selecting the appropriate mobile phase pH.[20][21] Purine itself has pKa values of 2.39 and 8.93.[2] Substituents can significantly alter these values.

    • Solubility: Test the solubility of your crude material in various common chromatography solvents (Hexane, Ethyl Acetate, DCM, Methanol, Acetonitrile, Water). This will inform your choice of loading solvent and mobile phase.

  • Choose a Starting Mode (Normal vs. Reversed-Phase):

    • For highly polar purine derivatives with multiple H-bond donors/acceptors, Reversed-Phase or HILIC (Hydrophilic Interaction Liquid Chromatography) is often a good starting point.[17][22]

    • For less polar, more "drug-like" derivatives, both Normal-Phase and Reversed-Phase should be screened.[1]

  • Perform Scouting Runs: Use TLC for normal-phase or analytical HPLC for reversed-phase to quickly screen different solvent systems and stationary phases. The goal is to find conditions that place the Rf (TLC) or k' (retention factor, HPLC) of your compound in an optimal range (Rf 0.2-0.4).

  • Optimize and Scale: Once you have promising conditions, optimize the gradient to maximize resolution. Then, perform a loading study on a small column to determine the capacity before scaling up to a larger preparative column.[23]

Q2: How do I choose between Normal-Phase and Reversed-Phase chromatography for my purine derivative?

A2: The choice depends primarily on the polarity of your compound.

FeatureNormal-Phase Chromatography Reversed-Phase Chromatography
Stationary Phase Polar (e.g., Silica, Alumina, Amine, Diol)Non-polar (e.g., C18, C8, Phenyl)
Mobile Phase Non-polar (e.g., Hexane/Ethyl Acetate, DCM/Methanol)Polar (e.g., Water/Acetonitrile, Water/Methanol)
Elution Order Least polar compounds elute first.Most polar compounds elute first.
Best Suited For Less polar purine derivatives, separation of isomers.[1]Polar and ionizable purine derivatives, complex mixtures.[1][24]
Common Issues Peak tailing of basic purines on silica, solvent miscibility.Poor retention of very polar purines, requires volatile buffers for MS.[5][17]
Q3: What are the key considerations when scaling up my purification from an analytical HPLC to a preparative system?

A3: Successful scale-up requires maintaining the linear velocity of the mobile phase and adjusting the load and flow rate proportionally to the column's cross-sectional area. [25]

  • Maintain Linear Velocity: The key to preserving your separation is to keep the linear velocity of the mobile phase constant. The flow rate on the preparative column should be increased proportionally to the change in the column's cross-sectional area.[25]

    • Formula: Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep))² / (ID (analytical))² ]

    • (ID = Internal Diameter of the column)

  • Calculate Sample Load: The amount of sample you can load also scales with the column's cross-sectional area (or volume).

    • Formula: Load (prep) = Load (analytical) x [ (ID (prep))² / (ID (analytical))² ]

  • Gradient Duration: To maintain resolution, the gradient time should remain the same, but the volume of the gradient will increase due to the higher flow rate.

  • System Differences: Be aware of the larger delay volumes in preparative systems. You may need to add an initial isocratic hold to your gradient to account for the time it takes for the gradient to reach the column.

Key Protocols

Protocol 1: Generic Reversed-Phase (C18) Screening for a Novel Purine Derivative
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Sample Preparation: Dissolve a small amount of crude material in 50:50 Mobile Phase A:B to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Screening Gradient:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 26 min: 5% B

    • Time 30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector, scan from 220-400 nm (or use a diode array detector). Purine rings typically have strong absorbance around 260 nm.

  • Analysis: Evaluate the chromatogram for peak shape, retention time, and resolution from impurities to decide on the next optimization steps.

Protocol 2: Troubleshooting Peak Tailing in Normal-Phase Flash Chromatography
  • Initial Observation: A purine derivative is exhibiting significant peak tailing on a silica gel column using a Hexane/Ethyl Acetate gradient.

  • Hypothesis: The basic nitrogens of the purine are interacting with acidic silanol groups on the silica.

  • Solution: Introduce a competing base (Triethylamine - TEA) into the mobile phase.

  • Procedure:

    • Prepare your polar mobile phase component (e.g., Ethyl Acetate) with 0.5% (v/v) of TEA. For example, add 5 mL of TEA to 995 mL of Ethyl Acetate.

    • Equilibrate the silica gel column with your starting mobile phase (e.g., 90:10 Hexane:Ethyl Acetate with 0.5% TEA) for at least 5 column volumes.

    • Load your sample (preferably pre-adsorbed onto a small amount of silica or dissolved in a minimal amount of DCM).

    • Run the purification using your gradient, ensuring the polar component always contains the 0.5% TEA.

  • Expected Result: A significant improvement in peak symmetry and potentially a slight decrease in retention time.

Data Tables for Quick Reference

Table 1: Key Physicochemical Properties of Common Purines

CompoundpKa1 (Base)pKa2 (Acid)Notes
Purine 2.398.93Parent scaffold.[2]
Adenine 4.159.80Basic pKa at N1.
Guanine 3.39.2Also has an acidic pKa ~12.3.
Hypoxanthine 1.98.8Can be both H-bond donor and acceptor.
Caffeine ~0.614.0Very weak base due to methyl groups.
(Note: pKa values can vary slightly depending on the source and measurement conditions. Sources:[20][21][26][27])

Table 2: Common Stationary Phases for Purine Derivative Purification

Stationary PhaseTypePrimary InteractionBest For
Silica Gel Normal-PhaseAdsorption (Polar)Less polar derivatives, isomers.[14]
Amine (NH2) Normal-PhaseAdsorption (Med-Polar)Carbohydrates, nitrogen heterocycles.[1][14]
C18 (ODS) Reversed-PhaseHydrophobicBroad range of polarities, most common starting point.[1][14]
Phenyl-Hexyl Reversed-PhaseHydrophobic & π-πAromatic compounds, offering alternative selectivity to C18.[16]
ZIC-HILIC HILICPartitioningVery polar, water-soluble purines and nucleosides.[22]

References

  • MicroSolv Technology Corporation. (n.d.). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • BenchChem. (2025). Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines.
  • Phenomenex. (2017). Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy.
  • Purolite. (n.d.). Scaling Protein Purification.
  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
  • ACS Omega. (n.d.). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity.
  • ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?.
  • Agilent. (2023). Why it matters and how to get good peak shape.
  • ACS Publications. (n.d.). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity.
  • National Institutes of Health. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity.
  • CORE Scholar. (n.d.). Computational Estimation of the PKa's of Purines and Related Compounds.
  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes.
  • PureSynth. (2025). Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition.
  • PubMed. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases.
  • National Institutes of Health. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • PharmaGuru. (2025). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs.
  • Wikipedia. (n.d.). Purine.
  • ZeptoMetrix. (n.d.). Mobile Phase Modifiers.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • PubMed. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
  • National Institutes of Health. (2022). Optimized HPLC method to elucidate the complex purinergic signaling dynamics that regulate ATP, ADP, AMP, and adenosine levels in human blood.
  • Hawach. (2025). Several Problems of Flash Column Chromatography.
  • Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • Asian Journal of Chemistry. (n.d.). Separation and Preparation Purine Alkaloids from Green Tea Waste.
  • ACS Publications. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
  • Reddit. (2022). troubleshooring flash chromatography purification.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • National Institutes of Health. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Methods for Antirhine Purification.

Sources

Technical Support Center: Optimizing the Synthesis of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from established synthetic methodologies for purine derivatives and field-proven optimization strategies.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a three-step sequence starting from the commercially available 2,6-dichloropurine. The process involves:

  • Selective C6-Amination: Nucleophilic aromatic substitution of the highly reactive chloro group at the C6 position of 2,6-dichloropurine with thiomorpholine.

  • N9-Alkylation: Introduction of the acetic acid side chain at the N9 position of the purine ring.

  • Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.

Synthesis_Pathway A 2,6-Dichloropurine B 2-Chloro-6-thiomorpholin-4-yl-9H-purine A->B  Thiomorpholine, Base   C Ethyl (2-chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetate B->C  Ethyl chloroacetate, Base   D This compound C->D  Hydrolysis (Acid or Base)   caption Figure 1: General Synthetic Pathway

Caption: Figure 1: General Synthetic Pathway

II. Detailed Experimental Protocols

These protocols are provided as a baseline and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 2-Chloro-6-thiomorpholin-4-yl-9H-purine (Intermediate 1)

Materials:

  • 2,6-Dichloropurine

  • Thiomorpholine

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, suspend 2,6-dichloropurine (1 equivalent) in ethanol.

  • Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the suspension.

  • Add thiomorpholine (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the desired product.

Protocol 2: Synthesis of Ethyl (2-chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetate (Intermediate 2)

Materials:

  • 2-Chloro-6-thiomorpholin-4-yl-9H-purine (Intermediate 1)

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 2-chloro-6-thiomorpholin-4-yl-9H-purine (1 equivalent) in anhydrous DMF.

  • Add finely ground potassium carbonate (1.5 equivalents).

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the mixture.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the starting material is consumed (typically 4-6 hours), pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (ethyl acetate/hexane) or recrystallization.

Protocol 3: Synthesis of this compound (Final Product)

Materials:

  • Ethyl (2-chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetate (Intermediate 2)

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl)

  • Ethanol/Water mixture

  • Dichloromethane

Procedure (Alkaline Hydrolysis):

  • Dissolve the ethyl ester (1 equivalent) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.5 equivalents) in water.

  • Stir the mixture at room temperature until the reaction is complete as monitored by TLC.[1][2][3]

  • Neutralize the reaction mixture with dilute hydrochloric acid to a pH of approximately 3-4, which will precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

III. Troubleshooting Guide and FAQs

This section addresses common issues encountered during the synthesis and provides actionable solutions.

Troubleshooting_Guide cluster_step1 Step 1: C6-Amination cluster_step2 Step 2: N9-Alkylation cluster_step3 Step 3: Ester Hydrolysis A Low Yield of Intermediate 1 A1 Incomplete Reaction A->A1 A2 Side Product Formation (Disubstitution) A->A2 A1_sol Increase reaction time/temperature. Ensure adequate base is present. A1->A1_sol A2_sol Use stoichiometric amount of thiomorpholine. Control reaction temperature. A2->A2_sol B Low Yield of Intermediate 2 B1 Formation of N7-isomer B->B1 B2 Poor Solubility of Starting Material B->B2 B1_sol Heat the reaction mixture to facilitate isomerization to the N9-product. B1->B1_sol B2_sol Use a co-solvent like DMSO. Ensure K2CO3 is finely powdered. B2->B2_sol C Low Yield of Final Product C1 Incomplete Hydrolysis C->C1 C2 Degradation of Purine Ring C->C2 C1_sol Increase reaction time or concentration of base/acid. C1->C1_sol C2_sol Use milder conditions (e.g., room temperature). Carefully monitor reaction progress. C2->C2_sol caption_troubleshooting Figure 2: Troubleshooting Flowchart

Caption: Figure 2: Troubleshooting Flowchart

Frequently Asked Questions (FAQs)

Q1: My yield for the C6-amination (Step 1) is low. What are the likely causes?

A1: Low yields in this step are often due to a few factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC. If the starting material persists, consider increasing the reaction time or temperature. The choice of base is also critical; a hindered amine base like DIPEA is effective in scavenging the HCl byproduct without competing as a nucleophile.

  • Disubstitution: The chloro group at the C2 position can also undergo substitution, though it is less reactive than the C6 position. Using a large excess of thiomorpholine or prolonged heating can lead to the formation of the 2,6-bis(thiomorpholinyl)purine byproduct. Using a stoichiometric amount of the nucleophile can help minimize this.

Q2: I am getting a mixture of N9 and N7 isomers during the alkylation (Step 2). How can I improve the regioselectivity for the N9 position?

A2: The formation of N7 and N9 isomers is a common challenge in purine alkylation.[4]

  • Thermodynamic Control: The N9-alkylated product is generally the thermodynamically more stable isomer. In some cases, heating the reaction mixture after the initial alkylation can promote the migration of the alkyl group from N7 to N9, thus increasing the yield of the desired product.[5]

  • Steric Hindrance: The regioselectivity can be influenced by the steric bulk of the purine and the alkylating agent.

  • Solvent and Base: The choice of solvent and base can also play a role. A polar aprotic solvent like DMF is standard, and a solid base like potassium carbonate is often used to deprotonate the purine.

Q3: The hydrolysis of the ethyl ester (Step 3) is not going to completion, or I am seeing degradation of my product. What should I do?

A3:

  • Incomplete Hydrolysis: For alkaline hydrolysis, ensure at least a stoichiometric amount of base is used, as the reaction is not catalytic.[1] If the reaction is sluggish, a moderate increase in temperature can be beneficial. For acidic hydrolysis, using an excess of water is necessary to drive the equilibrium towards the products.[2][3]

  • Product Degradation: The purine ring can be susceptible to degradation under harsh acidic or basic conditions, especially with prolonged heating. It is advisable to perform the hydrolysis at room temperature if possible and monitor the reaction closely by TLC to avoid over-running it.

Q4: What are the best methods for purifying the final product?

A4: The final product is a carboxylic acid, which offers several purification strategies:

  • Precipitation: As described in the protocol, careful acidification of the reaction mixture after alkaline hydrolysis should precipitate the product, leaving many impurities in the solution.

  • Recrystallization: If the precipitated product is not sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water, methanol) is a highly effective method.

  • Chromatography: While less common for the final acid, if other methods fail, reverse-phase chromatography (C18) could be employed, using a mobile phase containing a modifier like formic acid or acetic acid to ensure good peak shape.

IV. Data Summary

Step Reaction Key Reagents Typical Yield Common Byproducts
1C6-Amination2,6-Dichloropurine, Thiomorpholine, DIPEA80-90%2,6-bis(thiomorpholinyl)purine
2N9-AlkylationIntermediate 1, Ethyl chloroacetate, K₂CO₃75-85%N7-alkylated isomer
3Ester HydrolysisIntermediate 2, NaOH or HCl>90%Unreacted ester

Yields are based on optimized conditions and may vary.

V. References

  • Zhong, M. (2004). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. [Link]

  • Hydrolysis of Esters. (n.d.). LibreTexts. [Link]

  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. (2025). ResearchGate. [Link]

  • Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent. (2006). MDPI. [Link]

  • High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. (2019). ResearchGate. [Link]

  • Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. (2025). ResearchGate. [Link]

  • Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. (n.d.). PubMed. [Link]

  • Ester hydrolysis. (n.d.). Wikipedia. [Link]

  • Hydrolysing esters. (n.d.). Chemguide. [Link]

  • The Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Purine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for overcoming the common and often frustrating solubility issues encountered with purine compounds. Our goal is to equip you with the foundational knowledge and actionable techniques to ensure your experiments are both successful and reproducible.

The Root of the Problem: Why Are Purines So Poorly Soluble?

Purine molecules, including essential nucleobases like adenine and guanine, possess a planar, aromatic ring structure. This flatness, combined with the presence of multiple nitrogen atoms, facilitates strong intermolecular hydrogen bonding and π-stacking interactions in the solid state.[1][2] These forces create a highly stable crystal lattice that is difficult to disrupt with solvent molecules, leading to low aqueous solubility.[2] For instance, guanine is particularly notorious for its poor water solubility due to extensive hydrogen bonding between its oxo and amino groups.[2]

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges faced by researchers working with purine compounds.

Q1: I've added my purine compound to an aqueous buffer, and it won't dissolve. What's my first step?

A1: Before resorting to more complex methods, always start with the simplest physical techniques. Gentle heating (e.g., to 37°C) and agitation (vortexing or sonication) can often provide the energy needed to overcome the crystal lattice energy of the solid compound. However, be cautious with temperature-sensitive compounds that may degrade. If these methods fail, the next logical step is to assess the compound's pH-dependent solubility.

Q2: How does pH affect the solubility of purine compounds?

A2: The solubility of many purine derivatives is highly dependent on pH.[3] Purines contain ionizable functional groups. By adjusting the pH of the solution, you can protonate or deprotonate these groups, converting the neutral molecule into a more soluble salt form.

  • Basic Purines (e.g., Adenine): These compounds become more soluble in acidic conditions (lower pH) as their amino groups become protonated. Many suppliers recommend dissolving adenine in dilute HCl.[4]

  • Acidic Purines (e.g., Guanine, Uric Acid): These compounds are more soluble in basic conditions (higher pH) as their hydroxyl or amine protons are removed, creating a charged species.[2][5] For example, 6-(gamma,gamma-Dimethylallylamino)purine (2iP) is often dissolved in 1N NaOH before dilution.

It's crucial to determine the pKa of your specific purine analog to predict its solubility profile across a pH range.[6]

Q3: My compound isn't soluble even with pH adjustment. What's next?

A3: If pH modification is insufficient or incompatible with your experimental system, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that enhance the solubility of poorly water-soluble drugs by reducing the interfacial tension between the compound and the aqueous medium.[7]

Q4: What is the most common co-solvent, and what are the associated risks?

A4: Dimethyl sulfoxide (DMSO) is the most widely used organic solvent for dissolving compounds for biological assays due to its ability to dissolve a vast number of polar and nonpolar molecules.[8] However, its use is not without significant risks that must be carefully managed:

  • Cytotoxicity: At higher concentrations, DMSO is cytotoxic. For many cell lines, concentrations of 5% and 10% are highly cytotoxic, while even 1% can reduce cell viability over longer incubation periods (e.g., 72 hours).[9] It is imperative to keep the final concentration of DMSO in your assay as low as possible, typically well below 0.5%.

  • Biological Interference: Even at non-toxic doses, DMSO can induce significant molecular changes in cells. It has been shown to alter protein structure, affect cellular lipid content, and impact DNA topology.[8] It can also directly interfere with the activity of some proteins, such as TNF-α.[10] Always run a vehicle control (your final assay medium containing the same concentration of DMSO as your test samples) to account for these effects.

Q5: Are there alternatives to DMSO?

A5: Yes, other co-solvents like ethanol, propylene glycol, and glycerin can also be used.[7] The choice of co-solvent depends on the specific compound and the tolerance of the experimental system. It is always advisable to test a panel of pharmaceutically acceptable co-solvents if DMSO proves to be problematic.

Q6: I've heard about cyclodextrins. When should I consider using them?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can encapsulate poorly soluble "guest" molecules, like many purine derivatives, forming an inclusion complex that has significantly improved aqueous solubility.[12][13] This is an excellent strategy when:

  • You need to avoid organic co-solvents entirely.

  • Your purine compound is highly lipophilic.

  • You are developing a formulation for in vivo use.

The most common types are α-, β-, and γ-cyclodextrins and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD). The formation of these complexes can be confirmed using techniques like NMR or mass spectrometry.[12]

Q7: My purine compound precipitates when I dilute my stock solution into my aqueous buffer. What is happening?

A7: This is a very common problem, especially when using a strong organic solvent like DMSO for the stock solution.[14] You are observing a phenomenon related to kinetic versus thermodynamic solubility. Your high-concentration stock solution is kinetically trapped, but upon dilution into an aqueous environment where the compound has poor thermodynamic solubility, it crashes out. To mitigate this:

  • Reduce the final concentration: The most straightforward solution is to work at a lower final concentration.

  • Change the dilution method: Instead of adding the stock directly to the full volume of buffer, try adding it dropwise while vortexing vigorously. This can help prevent localized high concentrations that seed precipitation.

  • Use an intermediate solvent: Dilute the DMSO stock into a solvent like propylene glycol before the final dilution into the aqueous buffer.

  • Filter the final solution: Before use, filter the diluted solution through a 0.22 µm syringe filter to remove any micro-precipitates that could lead to inconsistent results.[15]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solutions
Compound will not dissolve in aqueous buffer. High crystal lattice energy; Compound is at a pH where it is least soluble.1. Gently heat and sonicate the solution. 2. Adjust the pH of the buffer (acidic for basic purines, basic for acidic purines).[5]
Compound precipitates over time after initial dissolution. Solution is supersaturated; Temperature fluctuations; Buffer instability.1. Lower the final working concentration.[15] 2. Store the solution at a constant temperature. 3. Prepare fresh solutions before each experiment.
Stock solution in DMSO precipitates upon dilution in aqueous media. Poor thermodynamic solubility in the final buffer; High final concentration of the compound.1. Vigorously vortex the buffer while adding the stock solution dropwise. 2. Decrease the final concentration of the compound. 3. Filter the final solution through a 0.22 µm filter before use.[15]
Inconsistent results in biological assays. Micro-precipitation leading to variable effective concentrations.1. Filter the final diluted solution to remove micro-aggregates.[15] 2. Briefly sonicate the final diluted solution before adding it to the assay.[15]
Cell death or altered cell morphology observed in experiments. Cytotoxicity from the co-solvent (e.g., DMSO); Intrinsic toxicity of the purine compound.1. Lower the final concentration of the co-solvent (aim for <0.5% DMSO).[9] 2. Run a vehicle control with the co-solvent alone to isolate its effect. 3. Consider an alternative solubilization method like cyclodextrins.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Purine Stock Solution Using a Co-Solvent (DMSO)

This protocol describes the standard method for preparing a high-concentration stock solution of a purine compound in DMSO.

  • Weighing: Accurately weigh out the desired amount of the purine compound in a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can be applied if necessary, but check for compound stability first.

  • Verification: Visually inspect the solution against a bright light to ensure there are no visible particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

  • Usage: When preparing working solutions, thaw an aliquot completely and vortex before dilution. The final concentration of DMSO in the assay should be kept to a minimum (ideally ≤0.1%, and not exceeding 0.5%).[9]

Protocol 2: pH-Mediated Solubilization

This protocol is for compounds whose solubility is known to be pH-dependent. The example uses a basic solution for an acidic purine like guanine.

  • Weighing: Accurately weigh out the purine compound in a sterile, conical tube.

  • Initial Suspension: Add a small volume of sterile, deionized water to the powder to create a slurry. This prevents the powder from clumping when the base is added.

  • pH Adjustment: While stirring or vortexing, add a strong base (e.g., 1N NaOH) dropwise to the slurry. Continue adding the base until the compound is fully dissolved. Monitor the pH if necessary.

  • Neutralization/Dilution: Once the compound is dissolved, you can either use this basic stock for further dilutions or carefully neutralize it by adding a strong acid (e.g., 1N HCl). Be aware that neutralization may cause the compound to precipitate if the final pH is one at which it is insoluble.

  • Final Volume: Adjust to the final desired volume with your target buffer.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

Protocol 3: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method is ideal for creating a solvent-free aqueous formulation.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS). Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Add Purine Compound: Add the weighed purine compound directly to the HP-β-CD solution.

  • Complexation: Vigorously stir or shake the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should clarify as the complex forms.

  • Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant. It is crucial to determine the actual concentration of the solubilized purine in the supernatant using a suitable analytical method, such as HPLC with UV detection or mass spectrometry, as it may not be 100% of the added amount.[16][17]

  • Storage: Store the final solution at 4°C or -20°C.

Visualizations

Workflow for Selecting a Solubilization Strategy

G start Start: Purine Compound Needs Solubilization check_aqueous Attempt to dissolve in aqueous buffer (PBS, etc.) with heat/sonication start->check_aqueous is_soluble_aq Is it soluble? check_aqueous->is_soluble_aq success Success! Proceed with experiment is_soluble_aq->success Yes check_ph Investigate pH-dependent solubility. Adjust pH (acidic or basic) is_soluble_aq->check_ph No is_soluble_ph Is it soluble and is pH compatible with assay? check_ph->is_soluble_ph is_soluble_ph->success Yes use_cosolvent Use a Co-solvent (e.g., DMSO, Ethanol) is_soluble_ph->use_cosolvent No check_cosolvent Is co-solvent compatible with assay? (Check toxicity/interference) use_cosolvent->check_cosolvent use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check_cosolvent->use_cyclodextrin No final_check Quantify final concentration. Filter solution (0.22 µm). Proceed with experiment. check_cosolvent->final_check Yes use_cyclodextrin->final_check fail Re-evaluate compound or experiment design use_cyclodextrin->fail If still insoluble final_check->success

Caption: A decision tree for selecting the appropriate solubilization method.

Mechanism of Cyclodextrin Inclusion

G cluster_0 Before Complexation cluster_1 After Complexation Purine Poorly Soluble Purine Compound Complex Soluble Purine-Cyclodextrin Inclusion Complex Purine->Complex Encapsulation CD Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) CD->Complex Water Water

Caption: Encapsulation of a purine within a cyclodextrin's hydrophobic core.

References

  • Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes - PMC - NIH. (2018-10-04).
  • Sample Preparation for Purine HPLC Assay.
  • Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC–MS/MS - NIH. (2025-03-03).
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  • Solvatochromaticity and pH dependence of the electronic absorption spectra of some purines and pyrimidines and their metal complexes - PubMed.
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  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025-07-10).
  • Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • How to dissolve guanine, cytosine and adenine for cell culture? - ResearchGate. (2017-06-02).
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  • HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science. (2025-07-04).
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
  • Inclusion complexes of purine nucleosides with cyclodextrins II. Investigation of inclusion complex geometry and cavity microenv.
  • Guanine | 73-40-5 - ChemicalBook. (2026-01-13).
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  • Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC - NIH.
  • Preparation of Uric Acid Standard Stock Solution - ResearchGate. (2025-08-09).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (2025-08-09).
  • Growth Regulators – Plant Tissue Culture Protocol - Sigma-Aldrich.
  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - NIH.
  • Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC - PubMed Central.
  • Comprehensive measurement of purines in biological samples - Frontiers.
  • CHAPTER 2: Tactics to Improve Solubility Available - Books. (2021-08-27).
  • (PDF) Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - ResearchGate. (2024-05-03).
  • Supplementary Information - The Royal Society of Chemistry.
  • Creating rational designs for cyclodextrin-based formulations. (2022-10-21).
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  • Pharmaceuticals | Special Issue : Purine and Its Derivatives - MDPI.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
  • [Separation and determination of purine bases and pyrimidine bases from nucleic acid hydrolysis by HPLC on BDS column] - PubMed.
  • Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection - PubMed Central.
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  • Guanine - Wikipedia.
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  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study | Request PDF - ResearchGate. (2025-08-09).
  • Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy - PubMed Central. (2023-05-11).
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  • Label-Free SERS Discrimination of Purine Small-Molecule Biomarkers: DFT Insight into Interfacial Binding Mechanism | Langmuir - ACS Publications. (2026-01-18).
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Technical Support Center: Preventing Degradation of Purine Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, actionable insights into preventing the degradation of purine acetic acid derivatives. By understanding the underlying mechanisms of degradation and implementing robust experimental practices, you can ensure the integrity, stability, and reproducibility of your results.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific problems you may encounter during your experiments, offering potential causes and detailed solutions to get your research back on track.

Issue 1: My compound shows new, unexpected peaks in HPLC analysis after a short time in solution.

Potential Cause: This is a classic sign of chemical degradation. The primary culprits for purine derivatives are often hydrolysis, oxidation, or photolysis, leading to the formation of new chemical entities.

Troubleshooting & Solution:

  • Characterize the Degradants: Use HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) to get the mass of the new peaks. This information is crucial for proposing a degradation pathway. For instance, an increase in mass might suggest oxidation, while a loss of a labile group would point towards hydrolysis.

  • Perform a Forced Degradation Study: A forced degradation or stress study is a systematic way to identify the likely degradation pathways.[1][2] These studies intentionally expose your compound to harsh conditions to accelerate degradation, providing insight into its intrinsic stability.[3]

  • Control Environmental Factors:

    • pH: Purine rings and side chains can be susceptible to both acid and base-catalyzed hydrolysis. Prepare your solutions in a buffered system (e.g., phosphate or citrate buffer) at a pH where the compound is most stable, typically determined during pre-formulation studies.

    • Solvent: Some solvents can promote degradation. Ensure your chosen solvent is inert to the compound. If using aqueous solutions, be mindful of hydrolysis. For some purine analogs, alkaline solutions can decrease stability.[4]

    • Light: Protect your solution from light by using amber vials or wrapping them in aluminum foil.[5] A photostability study is a key component of forced degradation.[6]

    • Oxygen: Purge your solutions and the vial headspace with an inert gas like nitrogen or argon to prevent oxidation. The use of an inert atmosphere is a common practice for storing sensitive compounds.[7]

Issue 2: I'm observing a progressive loss of biological activity in my stored stock solutions.

Potential Cause: A decline in activity directly correlates with a decrease in the concentration of the active parent compound. This indicates that the compound is degrading over time, even under standard storage conditions.

Troubleshooting & Solution:

  • Re-evaluate Storage Conditions:

    • Temperature: "Room temperature" or 4°C might not be sufficient. For long-term stability, storing lyophilized powder at -20°C or -80°C is best practice.[5][7] Once in solution, aliquoting into single-use volumes and storing at -80°C minimizes degradation from both chemical instability and repeated freeze-thaw cycles.[5]

    • Freeze-Thaw Cycles: Avoid repeatedly freezing and thawing your stock solution. Each cycle can introduce moisture and accelerate degradation.[5] Prepare single-use aliquots to ensure you are always working with a fresh sample.

  • Confirm Concentration: Use a stability-indicating HPLC method to quantify the amount of your parent compound remaining. This method should be able to separate the parent peak from any potential degradant peaks.[8] A simple UV-Vis spectrophotometer reading may be misleading if the degradation products absorb at the same wavelength.

  • Consider the Solvent: The stability of a compound can be highly dependent on the solvent. For example, some compounds are less stable in protic solvents like methanol or water compared to aprotic solvents like DMSO or DMF. Conduct a small-scale, short-term stability study in different pharmaceutically acceptable solvents to determine the optimal choice for storage.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the fundamental principles of handling and storing purine acetic acid derivatives.

Q1: What are the primary chemical degradation pathways for purine-based compounds?

The purine ring system, while aromatic, is susceptible to several degradation pathways, primarily:

  • Hydrolysis: The amide and glycosidic bonds often found in purine derivatives can be susceptible to cleavage under acidic or basic conditions. For instance, the acetic acid side chain could potentially be hydrolyzed.

  • Oxidation: The electron-rich purine ring is prone to oxidation.[9][10] Xanthine oxidase, an enzyme present in some biological systems, is a well-known catalyst for purine oxidation, ultimately leading to uric acid.[11][12] In a laboratory setting, atmospheric oxygen or reactive oxygen species can serve the same function.

  • Photolysis: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, particularly for compounds with chromophores that absorb in that range.

Q2: What are the ideal conditions for long-term storage of solid vs. solution-based purine derivatives?

Proper storage is critical for maintaining compound integrity. The following table summarizes best practices.

Form Temperature Atmosphere Light Protection Rationale
Solid (Lyophilized) -20°C to -80°CDry, Inert (Argon/Nitrogen)Amber VialMinimizes hydrolysis from absorbed moisture and slows oxidation.[5][7]
Solution (Stock) -80°C (aliquoted)Inert Gas HeadspaceAmber Vial / FoilPrevents chemical degradation in solution and avoids damage from freeze-thaw cycles.[5]
Solution (Working) 2-8°C (on ice)Tightly SealedAmber Vial / FoilFor short-term use during an experiment to slow degradation.
Q3: How do I design a simple experiment to test the stability of my new purine derivative?

A forced degradation study is the most effective way to assess stability.[2] It helps identify potential degradation products and establish a stability-indicating analytical method.[1][8]

Experimental Protocol: Forced Degradation Study

Objective: To assess the stability of a purine acetic acid derivative under various stress conditions.

Materials:

  • Your purine acetic acid derivative

  • HPLC-grade water, acetonitrile, methanol

  • Buffers (e.g., pH 2 HCl, pH 7 Phosphate, pH 10 Carbonate)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector (MS detector is ideal)

  • Temperature-controlled oven, photostability chamber

Methodology:

  • Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.

    • Acid Hydrolysis: 0.1 M HCl, heat at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH, at room temperature for 24 hours.

    • Oxidation: 3% H₂O₂, at room temperature for 24 hours.

    • Thermal: Heat the control solution at 60°C for 24 hours.

    • Photolytic: Expose the control solution to light in a photostability chamber (as per ICH Q1B guidelines).

  • Neutralization: Before analysis, neutralize the acid and base samples to prevent damage to the HPLC column.

  • Analysis: Analyze all samples by a reverse-phase HPLC method. Monitor the peak area of the parent compound and the formation of any new peaks.

  • Interpretation: Significant degradation is often considered to be a 5-20% loss of the parent compound.[6] The conditions that cause significant degradation highlight the compound's vulnerabilities.

Visualizing Degradation & Troubleshooting

Visual aids can simplify complex processes. The following diagrams illustrate key concepts in managing the stability of your compounds.

Troubleshooting Workflow for Compound Degradation

G start Unexpected HPLC Results (New Peaks / Loss of Area) check_storage Review Storage Conditions (Temp, Light, Solvent) start->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation If conditions seem correct analyze_hplc_ms Analyze Degradants by HPLC-MS forced_degradation->analyze_hplc_ms id_pathway Identify Degradation Pathway (Hydrolysis, Oxidation, etc.) analyze_hplc_ms->id_pathway optimize_conditions Optimize Handling & Storage Conditions id_pathway->optimize_conditions implement_changes Implement Changes: - Use Amber Vials - Purge with N2/Ar - Aliquot & Store at -80°C - Use Buffered pH optimize_conditions->implement_changes retest Re-test Stability implement_changes->retest

Caption: A logical workflow for troubleshooting unexpected compound degradation.

Hypothetical Degradation Pathway: Oxidation

G parent Purine Acetic Acid Derivative oxidized_intermediate Hydroxylated Intermediate (e.g., 8-oxo derivative) parent->oxidized_intermediate [O] e.g., H₂O₂, O₂ final_product Uric Acid Analog (Final Product) oxidized_intermediate->final_product Further Oxidation (Xanthine Oxidase mimic)

Caption: A simplified schematic of a common oxidative degradation pathway for purines.

References
  • Vertex AI Search. Degradation of Purine Nucleotides - Biochemistry - Pharmacy 180.
  • National Center for Biotechnology Information. Purine Analogs - Holland-Frei Cancer Medicine.
  • Fiveable. Purine degradation Definition - Biological Chemistry I Key Term.
  • SpringerLink. Metabolic signatures of metabolites of the purine degradation pathway in human plasma using HILIC UHPLC HRMS.
  • Pharmaceutical Technology. Early Efforts Identify Unstable APIs.
  • Wikipedia. Purine metabolism.
  • Slideshare. DEGRADATION OF PURINE WRITE UP.docx.
  • American Pharmaceutical Review. Forced Degradation – A Review.
  • World Journal of Pharmacy and Pharmaceutical Sciences. A Brief Study on Forced Degradation Studies with Regulatory Guidance.
  • National Center for Biotechnology Information. Stability of adenine-based cytokinins in aqueous solution.
  • National Center for Biotechnology Information. Degradation of purines and pyrimidines by microorganisms.
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • IJSDR. Force Degradation for Pharmaceuticals: A Review.
  • Taylor & Francis Online. HPLC Analysis of Oxypurines and Related Compounds.
  • MDPI. Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential.
  • Slideshare. DEGRADATION OF PURINE PPT original-2.pptx.
  • PubMed. [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)].
  • University of Rochester Medical Center. Purine Metabolism.
  • Maple Research Labs. Best Practices for Research Compound Storage.
  • GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety.
  • Biology LibreTexts. 22.4: Biosynthesis and Degradation of Nucleotides.
  • LCGC International. UHPLC–MS Method Used to Detect Purine Metabolites and Study Severe Biological Disorders.
  • YouTube. Purine and Pyrimidine Degradation.
  • Wikipedia. Purine analogue.
  • National Center for Biotechnology Information. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer.
  • PubMed. Gut bacteria degrade purines via the 2,8-dioxopurine pathway.
  • ResearchGate. (PDF) Guidelines for purine extraction and determination in foods.
  • Teledyne Labs. Purine and Related Compound Purification Strategies.
  • MDPI. Special Issue : Mechanism of Enzyme Catalysis: When Structure Meets Function.
  • National Center for Biotechnology Information. Towards the Use of Adsorption Methods for the Removal of Purines from Beer.

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Technical Support Center: Scaling Up the Synthesis of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the multi-step synthesis of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid. We will move beyond a simple recitation of steps to explore the underlying chemical principles, address common scale-up challenges, and provide robust troubleshooting protocols to ensure a successful, safe, and efficient synthesis campaign.

Overview of the Synthetic Strategy

The synthesis of the target molecule is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, particularly concerning regioselectivity. The overall strategy involves a sequential modification of the purine core, beginning with a readily available starting material.

The synthesis is logically divided into four key stages:

  • Preparation of the Core Intermediate: Synthesis of 2,6-dichloropurine, the foundational scaffold for subsequent reactions.

  • Selective C6-Amination: A regioselective nucleophilic aromatic substitution (SNAr) at the more reactive C6 position of the purine ring with thiomorpholine.

  • N9-Alkylation: Introduction of the acetic acid moiety at the N9 position of the imidazole ring. This step is critical for achieving the desired final structure and avoiding the formation of the N7 isomer.

  • Ester Hydrolysis: Conversion of the alkyl acetate intermediate to the final carboxylic acid product.

Below is a high-level visualization of the entire workflow.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: C6-Amination cluster_2 Stage 3: N9-Alkylation cluster_3 Stage 4: Hydrolysis Xanthine Xanthine Dichloropurine 2,6-Dichloropurine Xanthine->Dichloropurine POCl₃, Base Thiomorpholine_Purine 2-Chloro-6-thiomorpholinyl-purine Dichloropurine->Thiomorpholine_Purine Thiomorpholine, DIPEA Alkylated_Ester Ethyl (2-Chloro-6-thiomorpholinyl-purin-9-yl)acetate Thiomorpholine_Purine->Alkylated_Ester Ethyl Bromoacetate, K₂CO₃ Final_Product This compound Alkylated_Ester->Final_Product LiOH or NaOH

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols & Rationale

Stage 1: Synthesis of 2,6-Dichloropurine

This precursor is crucial and can be synthesized from xanthine. The chlorination using phosphorus oxychloride (POCl₃) is a standard and effective method.[1][2]

ReagentMolar Mass ( g/mol )Quantity (1.0 mol scale)Molar Eq.Notes
Xanthine152.11152.1 g1.0Ensure it is finely powdered and completely dry.
Phosphorus Oxychloride153.33613.3 g (375 mL)4.0Use fresh, colorless reagent. Corrosive and water-reactive.
N,N-Diethylaniline149.23164.2 g (180 mL)1.1Acts as a base and reaction promoter.
Toluene92.141 LSolventUsed for work-up extraction.
Ice & Water-As needed-For quenching the reaction.

Procedure:

  • Reaction Setup: To a 2L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a thermocouple, add xanthine (152.1 g).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add N,N-diethylaniline (180 mL). Begin stirring to form a slurry. Cautiously add phosphorus oxychloride (375 mL) over 30-45 minutes. The addition is exothermic; maintain the internal temperature below 40°C using a chiller.

  • Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 110-115°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC (a sample quenched in ice-water and extracted with ethyl acetate).

  • Quenching: Cool the reaction mixture to room temperature. In a separate, larger reactor, prepare a mixture of crushed ice and water (approx. 3L). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic and gas-evolving step. Maintain the quench pot temperature below 20°C.

  • Work-up: Once the quench is complete and the temperature has stabilized, extract the aqueous slurry with toluene (3 x 300 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,6-dichloropurine as a solid. It can be recrystallized from ethanol/water if necessary.[3]

Causality & Expertise: The use of a weak organic base like N,N-diethylaniline is crucial. Stronger bases can lead to unwanted side reactions. POCl₃ serves as both the chlorinating agent and the solvent. The slow, controlled quench is paramount for safety on a larger scale to manage the heat and HCl gas evolution.

Stage 2: Regioselective Synthesis of 2-Chloro-6-(thiomorpholin-4-yl)-9H-purine

This step leverages the higher reactivity of the C6-Cl bond towards nucleophilic substitution compared to the C2-Cl bond.[4][5]

ReagentMolar Mass ( g/mol )Quantity (0.8 mol scale)Molar Eq.Notes
2,6-Dichloropurine189.00151.2 g1.0From Stage 1.
Thiomorpholine103.1786.7 g (82.5 mL)1.05Slight excess ensures complete consumption of the starting material.
DIPEA129.24129.2 g (174 mL)1.25N,N-Diisopropylethylamine. A non-nucleophilic base to scavenge HCl.
n-Butanol74.121.5 LSolventHigh-boiling solvent suitable for this reaction.

Procedure:

  • Reaction Setup: In a 3L jacketed reactor, suspend 2,6-dichloropurine (151.2 g) in n-butanol (1.5 L).

  • Reagent Addition: Add thiomorpholine (82.5 mL) and DIPEA (174 mL).

  • Heating: Heat the mixture to 90-100°C and maintain for 8-12 hours. Monitor the reaction by HPLC for the disappearance of 2,6-dichloropurine.

  • Isolation: Cool the reaction mixture to room temperature. The product often precipitates upon cooling. Filter the solid, wash with cold n-butanol and then with diethyl ether.

  • Purification: The crude product is often pure enough for the next step. If required, it can be recrystallized from ethanol.

Causality & Expertise: The C6 position of the purine ring is electronically more deficient and thus more susceptible to nucleophilic attack than the C2 position. Using a hindered, non-nucleophilic base like DIPEA is critical to prevent it from competing with thiomorpholine as a nucleophile.

Stage 3: N9-Alkylation with Ethyl Bromoacetate

Achieving regioselectivity for N9-alkylation over N7 is a common challenge in purine chemistry. Using a carbonate base in a polar aprotic solvent generally favors the thermodynamically more stable N9 product.[6][7]

ReagentMolar Mass ( g/mol )Quantity (0.7 mol scale)Molar Eq.Notes
2-Chloro-6-thiomorpholinyl-purine255.73179.0 g1.0From Stage 2.
Ethyl Bromoacetate167.00128.6 g (85.2 mL)1.1Lachrymator. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)138.21145.1 g1.5Finely milled, anhydrous.
DMF73.091.8 LSolventAnhydrous N,N-Dimethylformamide.

Procedure:

  • Reaction Setup: To a 3L reactor under a nitrogen atmosphere, add 2-chloro-6-thiomorpholinyl-purine (179.0 g) and anhydrous DMF (1.8 L).

  • Base Addition: Add finely milled, anhydrous potassium carbonate (145.1 g). Stir the suspension for 30 minutes at room temperature.

  • Alkylating Agent Addition: Slowly add ethyl bromoacetate (85.2 mL) over 20-30 minutes. Keep the temperature below 30°C.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor by HPLC for the formation of the product and consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice water (5L). A solid will precipitate. Stir for 1 hour.

  • Isolation: Filter the solid product, wash thoroughly with water to remove DMF and salts, and then with a small amount of cold ethanol. Dry the product under vacuum.

Causality & Expertise: The purine anion formed by the base can exist in tautomeric forms, leading to potential alkylation at N7 or N9. The N9-substituted product is typically the more thermodynamically stable isomer. Using K₂CO₃, a solid base, and a polar aprotic solvent like DMF promotes the formation of this isomer.

Stage 4: Saponification to Final Product

This is a standard ester hydrolysis to yield the final carboxylic acid.

ReagentMolar Mass ( g/mol )Quantity (0.6 mol scale)Molar Eq.Notes
Ethyl Ester Intermediate341.81205.1 g1.0From Stage 3.
Lithium Hydroxide (LiOH)23.9521.5 g1.5Can also use NaOH.
THF/Water-1.2 L / 0.6 LSolventA co-solvent system to ensure solubility.
Hydrochloric Acid (1M)36.46As needed-For acidification to precipitate the product.

Procedure:

  • Reaction Setup: In a 3L reactor, dissolve the ethyl ester intermediate (205.1 g) in a mixture of THF (1.2 L) and water (0.6 L).

  • Base Addition: Add lithium hydroxide (21.5 g) and stir the mixture at room temperature.

  • Reaction: Monitor the reaction by TLC/HPLC (typically complete in 2-4 hours).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF.

  • Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 1M HCl. A white solid will precipitate.

  • Isolation: Stir the slurry for 1 hour in the ice bath, then filter the product. Wash the solid with cold water until the washings are neutral.

  • Drying: Dry the final product, this compound, in a vacuum oven at 40-50°C.

Causality & Expertise: Saponification is a straightforward hydrolysis. The key process consideration at scale is the acidification step. A slow, controlled addition of acid prevents excessive heat generation and ensures uniform precipitation, leading to a more easily filterable solid with higher purity.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up process in a question-and-answer format.

Q1: The yield of 2,6-dichloropurine in Stage 1 is low, and the product is dark and tarry. What went wrong?

A1: This is a common issue related to the harsh conditions of the chlorination reaction.

  • Cause 1: Wet Reagents. Xanthine must be completely dry. Any moisture will react violently with POCl₃, consuming the reagent and generating side products.

  • Cause 2: Overheating. Uncontrolled reflux or local hotspots can lead to decomposition and polymerization, creating tar. Ensure uniform heating and stirring.

  • Cause 3: Inefficient Quench. A slow or too-warm quench can allow intermediates to decompose. The quench must be rapid (but controlled) and cold.

  • Solution: Dry all reagents and glassware thoroughly. Use a jacketed reactor for precise temperature control. Ensure the quench is performed by adding the reaction mixture to a large excess of vigorously stirred ice.

Q2: In Stage 2, I am seeing a significant amount of a di-substituted by-product (thiomorpholine at both C2 and C6). How can I improve selectivity?

A2: This indicates the reaction conditions are too harsh, overcoming the inherent reactivity difference between C2 and C6.

  • Cause 1: High Temperature. Excessive heat provides the activation energy needed to substitute the less reactive C2-Cl.

  • Cause 2: Extended Reaction Time. Leaving the reaction for too long after the desired product has formed can slowly drive the second substitution.

  • Solution: Lower the reaction temperature to 80-90°C and monitor the reaction closely by HPLC. Stop the reaction as soon as the 2,6-dichloropurine is consumed. Using slightly less than a full equivalent of thiomorpholine can also help, but this will leave some starting material behind.

Q3: My N9-alkylation in Stage 3 is giving a mixture of N9 and N7 isomers that are difficult to separate. How do I favor the N9 product?

A3: Regioselectivity is a classic challenge in purine alkylation. The choice of base and solvent is paramount.

  • Cause 1: Incorrect Base/Solvent System. Strong, homogeneous bases like NaH can sometimes lead to higher proportions of the kinetically favored N7 isomer.

  • Cause 2: Temperature. Higher temperatures can sometimes favor the N7 isomer or lead to equilibration.

  • Solution: The recommended K₂CO₃/DMF system generally provides good N9 selectivity. Ensure the K₂CO₃ is finely milled to maximize surface area. Running the reaction at or slightly below room temperature is often sufficient. If N7 isomer formation persists, an alternative could be to use a phase-transfer catalyst with the K₂CO₃/DMF system.

G Start Problem: N7 Isomer Formation in Stage 3 CheckBase Is K₂CO₃ finely milled and anhydrous? Start->CheckBase CheckTemp Was reaction run at room temperature? CheckBase->CheckTemp Yes Outcome1 Grind K₂CO₃, dry under vacuum, and repeat. CheckBase->Outcome1 No CheckSolvent Is the DMF anhydrous? CheckTemp->CheckSolvent Yes Outcome2 Lower temperature to 15-20°C and monitor. CheckTemp->Outcome2 No Outcome3 Use fresh anhydrous DMF. CheckSolvent->Outcome3 No Outcome4 Consider alternative conditions: - Cs₂CO₃ in DMF - Add Phase-Transfer Catalyst CheckSolvent->Outcome4 Yes

Caption: Troubleshooting decision tree for N7 isomer formation.

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent for the C6-amination in Stage 2? A: Yes, other high-boiling polar solvents like isopropanol, dioxane, or DMF can be used. However, n-butanol is often preferred for its ability to dissolve the reagents and facilitate product precipitation upon cooling, which simplifies isolation at scale.

Q: Is it possible to perform a one-pot reaction for Stages 2 and 3? A: While theoretically possible, it is not recommended for scale-up. The conditions are incompatible (Stage 2 uses a liquid base and heat; Stage 3 uses a solid base at room temperature). More importantly, isolating and purifying the intermediate from Stage 2 ensures that impurities are not carried forward, leading to a cleaner final product and a more robust overall process.

Q: The final product from Stage 4 is sticky and difficult to filter. Why? A: This often points to incomplete hydrolysis or residual high-boiling solvents (like DMF from the previous step). Ensure the hydrolysis reaction has gone to completion by HPLC. During work-up, it is critical to wash the crude product from Stage 3 thoroughly to remove all DMF before proceeding to Stage 4. If the final product is still oily, try triturating it with a non-polar solvent like diethyl ether or hexane to induce crystallization and remove organic impurities.

Q: What are the critical safety precautions for this synthesis? A:

  • Stage 1: Phosphorus oxychloride is highly corrosive and reacts violently with water. The reaction and quench should be performed in a well-ventilated area or fume hood, with personal protective equipment (gloves, goggles, lab coat). The quench produces large volumes of HCl gas, which must be directed to a scrubber.[8][9]

  • Stage 2: Thiomorpholine is corrosive and harmful if swallowed or in contact with skin.[8][10] n-Butanol is flammable.

  • Stage 3: Ethyl bromoacetate is a lachrymator and alkylating agent. Handle with extreme care in a fume hood. DMF is a reproductive toxin.

  • General: Always use appropriate PPE. For scale-up operations, a process safety review should be conducted to identify and mitigate risks associated with exothermic reactions, reagent handling, and waste disposal.

References

  • Zeng, Q., Huang, B., Danielsen, K., Shukla, R., & Nagy, T. (n.d.). Facile and Practical Synthesis of 2,6-Dichloropurine. Organic Process Research & Development.
  • Metal-free direct C-6–H alkylation of purines and purine nucleosides enabled by oxidative homolysis of 4-alkyl-1,4-dihydropyridines at room temperature. (n.d.). Organic & Biomolecular Chemistry.
  • What is the synthesis of 2,6-Dichloropurine? (n.d.). Guidechem.
  • Purine and Related Compound Purification Str
  • 2,6-Dichloropurine synthesis. (n.d.). ChemicalBook.
  • Regioselective alkylation reaction of purines under microwave Irradiation. (n.d.).
  • Zhong, M., & Robins, M. J. (n.d.). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry.
  • Thiomorpholine. (2023, July 6). CymitQuimica.
  • SAFETY DATA SHEET - Thiomorpholine. (2025, December 19). Fisher Scientific.
  • SAFETY DATA SHEET - Thiazolidinane. (2025, September 7). Thermo Fisher Scientific.
  • Catalysis of nucleophilic aromatic substitutions in the 2,6,8-trisubstituted purines and application in the synthesis of combinatorial libraries. (2003). Molecular Diversity.
  • NUCLEOPHILIC AROM

Sources

Technical Support Center: Enhancing the Stability of Thiomorpholinyl Purines in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiomorpholinyl purine derivatives. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to address the inherent stability challenges of this important chemical scaffold. We will move beyond simple procedural lists to explain the causal mechanisms behind compound instability and provide you with self-validating protocols to ensure the integrity and reproducibility of your experimental data.

Troubleshooting Guide: Addressing Common Stability Issues

This section tackles the most frequent problems encountered during the handling and analysis of thiomorpholinyl purines.

Question 1: I'm observing rapid loss of my parent compound in my cellular or microsomal assay. What is the likely cause and how can I fix it?

Answer:

The most common cause of instability for thiomorpholinyl purines in biological matrices is the metabolic oxidation of the sulfur atom within the thiomorpholine ring.[1] This process is often catalyzed by enzymes like Cytochrome P450s (CYPs), which are abundant in liver microsomes and many cell lines used in ADME assays.[1][2][3]

The oxidation typically occurs in two steps:

  • Thiomorpholine → Thiomorpholine S-oxide: The thioether is oxidized to a sulfoxide.

  • Thiomorpholine S-oxide → Thiomorpholine S-sulfone: The sulfoxide can be further oxidized to a sulfone.[4]

These oxidized metabolites will have different polarity, chromatographic retention times, and potentially different biological activities, leading to an apparent loss of your parent compound and confounding your results.

Visualizing the Degradation Pathway

The following diagram illustrates the primary oxidative pathway for a generic thiomorpholinyl purine.

G Parent Thiomorpholinyl Purine (Thioether) Sulfoxide Thiomorpholine S-Oxide Metabolite Parent->Sulfoxide  CYP450 Mediated  S-Oxidation [O] Sulfone Thiomorpholine S-Sulfone Metabolite Sulfoxide->Sulfone  Further Oxidation [O]

Caption: Primary oxidative degradation pathway of the thiomorpholine moiety.

Troubleshooting Workflow: Diagnosing and Mitigating Oxidation

If you suspect oxidative metabolism, follow this workflow:

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation decision decision process process result result Start Compound loss observed in biological assay Test1 Run assay with heat-inactivated microsomes/cells Start->Test1 Decision1 Is stability improved? Test1->Decision1 Test2 Run assay with a broad-spectrum CYP inhibitor (e.g., 1-ABT) Decision1->Test2 No Conclusion1 Degradation is enzymatic (likely CYP-mediated) Decision1->Conclusion1 Yes Decision2 Is stability improved? Test2->Decision2 Decision2->Conclusion1 Yes Conclusion2 Degradation is likely non-enzymatic (chemical instability) Decision2->Conclusion2 No Action1 Incorporate Antioxidants (See Protocol 1) Conclusion1->Action1 Action2 Optimize Assay Buffer (See FAQ 2) Conclusion2->Action2 Action3 Reduce Incubation Time or Enzyme Concentration Action1->Action3

Sources

Validation & Comparative

Validating the Bioactivity of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid: A Comparative Guide to PI3K Pathway Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive molecules and clinical drugs.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral effects.[2] The compound of interest, (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid, is a novel purine derivative. While direct biological data for this specific molecule is not yet publicly available, its structural features—a substituted purine core—strongly suggest potential interactions with key cellular signaling pathways.

This guide provides a comprehensive framework for the initial bioactivity validation of this compound, with a primary hypothesis centered on its potential as an inhibitor of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR cascade is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[3][4][5]

This document will detail a logical, multi-step experimental workflow designed to rigorously assess the compound's activity, benchmark it against established PI3K inhibitors, and elucidate its potential mechanism of action.

Experimental Validation Workflow

The validation of a novel compound's bioactivity requires a systematic approach, progressing from broad cytotoxicity assessments to specific, target-based assays. The following workflow is designed to provide a comprehensive evaluation of this compound.

Experimental Workflow A Compound Preparation and QC B Initial Cytotoxicity Screening (Panel of Cancer Cell Lines) A->B Solubilization & Purity Check C Selection of Sensitive Cell Line(s) B->C Determine IC50 values D In Vitro Kinase Inhibition Assay (PI3K Isoform Panel) C->D E Cell-Based Target Engagement Assays (e.g., Western Blot, ELISA) C->E Proceed with most sensitive line G Comparative Analysis with Known PI3K Inhibitors D->G Direct enzyme inhibition F Downstream Pathway Analysis (Phospho-Akt, Phospho-S6K) E->F Confirm on-target effect in cells F->G Elucidate mechanism

Figure 1: A stepwise workflow for the validation of this compound bioactivity.

Part 1: Initial Cytotoxicity and Dose-Response Analysis

The foundational step in evaluating any new chemical entity is to determine its effect on cell viability. This provides a broad measure of its biological activity and establishes the concentration range for subsequent, more targeted assays.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of human cancer cell lines.

Rationale for Cell Line Selection: A diverse panel of cell lines is crucial to identify specific sensitivities. Given the prevalence of PI3K pathway mutations in cancer, the panel should include lines with known PIK3CA mutations (e.g., MCF7, T47D) and wild-type PIK3CA (e.g., MDA-MB-468), as well as a non-neoplastic cell line to assess general toxicity.[1][6]

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known PI3K inhibitor like Alpelisib or a general cytotoxic agent like Doxorubicin).

  • Cell Fixation: Gently wash the cells and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Solubilization and Absorbance Reading: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base. Read the absorbance at 510 nm.

  • Data Analysis: Plot cell viability against compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Data Table (Hypothetical Data):

CompoundMCF7 (PIK3CA mut) IC50 (µM)T47D (PIK3CA mut) IC50 (µM)MDA-MB-468 (PIK3CA wt) IC50 (µM)Non-neoplastic Cell IC50 (µM)
This compound5.28.125.6>100
Alpelisib (Positive Control)0.51.215.8>100
Doxorubicin (Positive Control)0.10.20.31.5

Part 2: Direct Target Engagement - In Vitro Kinase Assays

Following the identification of cytotoxic activity, it is imperative to determine if the compound directly interacts with its hypothesized molecular target. In this case, we will assess the inhibitory activity of this compound against various PI3K isoforms.

Objective: To quantify the inhibitory potency of the test compound against a panel of PI3K isoforms (p110α, p110β, p110δ, p110γ).

Rationale: The PI3K family has multiple isoforms with distinct physiological roles. Determining the isoform selectivity of a novel inhibitor is crucial for predicting its therapeutic window and potential side effects. For instance, selective inhibition of p110α is a key goal in cancer therapy.[7]

Experimental Protocol: In Vitro PI3K HTRF® Kinase Assay

This is a commercially available, high-throughput assay that measures the phosphorylation of a substrate by the kinase.

  • Reaction Setup: In a 384-well plate, combine the test compound at various concentrations, a specific PI3K isoform, the substrate (e.g., PIP2), and ATP.

  • Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate the substrate.

  • Detection: Stop the reaction and add a detection mix containing a europium cryptate-labeled anti-GST antibody and an XL665-labeled anti-phospho-serine/threonine antibody.

  • Signal Reading: After incubation, read the plate on an HTRF®-compatible reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Comparative Data Table (Hypothetical Data):

Compoundp110α IC50 (nM)p110β IC50 (nM)p110δ IC50 (nM)p110γ IC50 (nM)
This compound50250800>1000
Alpelisib (p110α selective)51200290250
PI-103 (Pan-PI3K inhibitor)20884883

Part 3: Cellular Mechanism of Action - Pathway Modulation

Demonstrating that a compound inhibits a purified enzyme is a critical step, but it is equally important to confirm that it engages its target and modulates the downstream signaling pathway within a cellular context.[3][4]

Objective: To assess the effect of this compound on the phosphorylation of key downstream effectors of the PI3K pathway, such as Akt and S6 kinase.

PI3K Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation

Figure 2: Simplified PI3K/AKT/mTOR signaling pathway.

Experimental Protocol: Western Blotting

  • Cell Treatment: Treat the selected sensitive cancer cell line (e.g., MCF7) with this compound at concentrations around its IC50 value for a defined period (e.g., 2-4 hours). Include vehicle and positive controls.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-S6K (Thr389), total S6K, and a loading control (e.g., β-actin).

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Expected Outcome: Treatment with an effective PI3K inhibitor should lead to a dose-dependent decrease in the phosphorylation of Akt and S6K, without affecting the total protein levels of these kinases. This would provide strong evidence of on-target activity in a cellular environment.

Conclusion and Future Directions

This guide outlines a robust and logical workflow for the initial bioactivity validation of this compound, focusing on its potential as a PI3K inhibitor. By progressing from broad cellular effects to specific enzyme and pathway modulation, this approach allows for a comprehensive assessment of the compound's potency, selectivity, and mechanism of action.

Positive results from these studies would warrant further investigation, including:

  • Advanced Cell-Based Assays: Exploring effects on cell cycle progression, apoptosis, and cellular metabolism.[1]

  • Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in preclinical animal models.

The purine scaffold continues to be a rich source of novel therapeutic agents.[2][8] A systematic and rigorous validation process, as detailed in this guide, is essential to unlock the full potential of new derivatives like this compound and to advance the development of next-generation targeted therapies.

References

  • Hancock, M. K., Bi, K., Robers, M. B., Machleidt, T., Vogel, K. W., & Carlson, C. B. (2008). Cell-based assays for dissecting the PI3K/AKT pathway. Cancer Research, 68(9 Supplement), 3585. [Link]

  • Rojas-Díaz, P., et al. (2020). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. Molecules, 25(21), 5035. [Link]

  • Jurado-Sánchez, B., et al. (2021). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. Scientific Reports, 11(1), 1-13. [Link]

  • CELx PI3K test. (2020). Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit from PI3K inhibitors. Journal of Clinical Oncology, 38(15_suppl), e15549-e15549. [Link]

  • Ghorab, M. M., et al. (2014). Identification of Purine-Scaffold Small-Molecule Inhibitors of Stat3 Activation by QSAR Studies. ACS Medicinal Chemistry Letters, 5(5), 527-531. [Link]

  • Buhlmann Diagnostics Corp. (n.d.). Kinase Inhibition Assays. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents. RSC Advances, 12(35), 22964-22976. [Link]

  • Georgiev, G., et al. (2024). Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 24(1), 1-8. [Link]

  • Ozerov, A. A., et al. (2020). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 25(23), 5723. [Link]

  • El-Sayed, N. F., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 14(12), 8283-8314. [Link]

  • S. G. Manfroni, et al. (2018). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 6, 44. [Link]

  • Li, Z., et al. (2009). N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and derivatives: synthesis, evaluation as a class of novel analgesics, and 3D QSAR analysis. Amino Acids, 37(3), 565-574. [Link]

  • Srisook, E., et al. (2022). Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. Molecules, 27(15), 4987. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Dalpiaz, A., et al. (2024). 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists. Molecules, 29(11), 2531. [Link]

  • Fredholm, B. B., et al. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and Classification of Adenosine Receptors—An Update. Pharmacological Reviews, 63(1), 1-34. [Link]

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A Comparative Guide to Purine Analogs in Anticancer Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of anticancer therapeutics, this guide offers an in-depth, objective comparison of purine analogs. Moving beyond a simple product overview, we delve into the mechanistic nuances, comparative efficacy, and experimental validation of these critical chemotherapeutic agents. This document is designed to empower your research with the foundational knowledge and practical methodologies necessary for informed decision-making in your anticancer studies.

Introduction to Purine Analogs: Mimicking the Building Blocks of Life for Therapeutic Gain

Purine analogs represent a cornerstone class of antimetabolite drugs in cancer chemotherapy.[1] Structurally similar to the endogenous purines, adenine and guanine, these compounds competitively inhibit the enzymes involved in DNA and RNA synthesis.[2] This disruption of nucleic acid metabolism is particularly cytotoxic to rapidly proliferating cancer cells, which have a high demand for these essential building blocks.[3] The therapeutic efficacy of purine analogs is primarily centered on their ability to induce cell cycle arrest and apoptosis.[4] This guide will explore the key differences and similarities between several clinically significant purine analogs, providing a framework for their comparative evaluation in preclinical anticancer research.

The Thiopurines: 6-Mercaptopurine and 6-Thioguanine

6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG) are among the earliest developed purine analogs and remain relevant in the treatment of acute lymphoblastic leukemia (ALL).[5][6] Their primary mechanism of action involves their conversion to fraudulent nucleotides that are incorporated into DNA and RNA, leading to cytotoxicity.[7]

Mechanism of Action: A Tale of Two Thiopurines

While both are activated via the hypoxanthine-guanine phosphoribosyltransferase (HGPRT) pathway, their downstream effects differ. 6-MP is believed to exert its primary cytotoxic effect through the inhibition of de novo purine synthesis, while 6-TG's cytotoxicity is mainly attributed to its incorporation into DNA.[5]

Signaling Pathway: Thiopurine-Induced Apoptosis

The incorporation of thiopurine metabolites into DNA triggers a DNA mismatch repair (MMR)-dependent signaling cascade that ultimately leads to apoptosis. This process often involves the activation of caspase-3 and the subsequent cleavage of key cellular substrates.

thiopurine_apoptosis 6-Thioguanine 6-Thioguanine HGPRT HGPRT 6-Thioguanine->HGPRT Thioguanine Nucleotides Thioguanine Nucleotides HGPRT->Thioguanine Nucleotides DNA Incorporation DNA Incorporation Thioguanine Nucleotides->DNA Incorporation MMR System MMR System DNA Incorporation->MMR System DNA Damage Signal DNA Damage Signal MMR System->DNA Damage Signal Mitochondria Mitochondria DNA Damage Signal->Mitochondria Caspase-9 Caspase-9 Mitochondria->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis adenosine_analog_apoptosis cluster_fludarabine Fludarabine / Cladribine cluster_pentostatin Pentostatin Fludarabine/Cladribine Fludarabine/Cladribine F-ara-ATP / CdA-TP F-ara-ATP / CdA-TP Fludarabine/Cladribine->F-ara-ATP / CdA-TP Phosphorylation DNA Polymerase DNA Polymerase F-ara-ATP / CdA-TP->DNA Polymerase Ribonucleotide Reductase Ribonucleotide Reductase F-ara-ATP / CdA-TP->Ribonucleotide Reductase Apaf-1 Apaf-1 F-ara-ATP / CdA-TP->Apaf-1 Pentostatin Pentostatin Adenosine Deaminase Adenosine Deaminase Pentostatin->Adenosine Deaminase Deoxyadenosine Deoxyadenosine dATP dATP Deoxyadenosine->dATP Phosphorylation dATP->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Cytochrome c Cytochrome c Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptotic pathways induced by adenosine analogs.

Comparative Efficacy

Direct comparative studies have been conducted, particularly in the context of CLL and other lymphoid malignancies. While both fludarabine and cladribine are effective, some studies suggest cladribine may have a better toxicity profile. [8]Pentostatin is highly effective in hairy cell leukemia, often considered a first-line treatment alongside cladribine. [9]

Quantitative Comparison of Purine Analog Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the in vitro potency of anticancer drugs. The following table summarizes representative IC50 values for various purine analogs across a panel of cancer cell lines. It is important to note that these values can vary depending on the specific cell line and experimental conditions.

Purine AnalogCancer Cell LineLeukemia TypeIC50 (µM)Reference
6-Mercaptopurine MOLT-4Acute Lymphoblastic Leukemia>206[10]
6-Thioguanine MOLT-4Acute Lymphoblastic Leukemia20[10]
Fludarabine K562Chronic Myelogenous Leukemia3.33[11]
LAMA-84Chronic Myeloid Leukemia0.101[11]
SUP-B15Acute Lymphoblastic Leukemia0.686[11]
Cladribine KBM3/Bu250Acute Myeloid LeukemiaSynergistic with Fludarabine + Busulfan[12][13]
HL60Acute Myeloid LeukemiaSynergistic with Fludarabine + Busulfan[12][13]
OCI-AML3Acute Myeloid LeukemiaSynergistic with Fludarabine + Busulfan[12][13]

Experimental Protocols for Comparative Analysis

To ensure robust and reproducible comparative data, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer activity of purine analogs.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. [14]

Experimental Workflow: MTT Assay

mtt_workflow Seed Cells Seed Cells Treat with Purine Analogs Treat with Purine Analogs Seed Cells->Treat with Purine Analogs Add MTT Reagent Add MTT Reagent Treat with Purine Analogs->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [15]2. Drug Treatment: Treat the cells with a serial dilution of the purine analogs to be tested. Include a vehicle control.

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. [14][15]4. Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals. [16]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each purine analog.

Apoptosis Assessment: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. [17] Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the purine analogs as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer. [1][18]Allow the reagent to equilibrate to room temperature before use. [19]3. Assay Procedure: Add an equal volume of the Caspase-Glo® 3/7 reagent to each well. [20]4. Incubation: Mix the contents by shaking on a plate shaker for 30 seconds to 2 minutes and incubate at room temperature for 1 to 3 hours. [19][20]5. Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity. [1]

Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry

Flow cytometry with propidium iodide (PI) staining allows for the quantitative analysis of the cell cycle distribution based on DNA content. [21] Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture and treat cells with purine analogs as previously described.

  • Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C. [22]4. Staining: Wash the fixed cells with PBS and then resuspend them in a PI staining solution containing RNase A. [22][23]RNase A is crucial to eliminate staining of double-stranded RNA. [21]5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. [24]

Conclusion

The selection of a purine analog for anticancer research and development requires a thorough understanding of its mechanism of action, potency, and cellular effects. This guide provides a framework for the comparative evaluation of these agents, emphasizing the importance of robust experimental design and data interpretation. By employing the detailed protocols and considering the comparative data presented, researchers can make more informed decisions in their pursuit of novel and effective cancer therapies.

References

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The Purine Scaffold: A Privileged Framework for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Purine-Based Kinase Inhibitors for Researchers and Drug Development Professionals

The relentless pursuit of targeted therapies in oncology and beyond has positioned protein kinases as paramount targets for drug discovery. Their dysregulation is a hallmark of numerous diseases, making them a focal point for the development of small molecule inhibitors. Among the myriad of scaffolds explored, the purine ring stands out as a "privileged" structure, owing to its inherent ability to mimic the adenine base of ATP and effectively compete for the kinase ATP-binding site.[1][2] This guide provides a comparative analysis of purine-based kinase inhibitors, offering a deep dive into their structure-activity relationships, target selectivity, and the experimental methodologies crucial for their evaluation.

The Allure of the Purine Core: A Structural Mimic of ATP

The fundamental mechanism of action for most purine-based kinase inhibitors lies in their structural resemblance to adenosine triphosphate (ATP), the universal phosphate donor for all kinases.[3] This mimicry allows them to competitively occupy the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways. The purine core itself provides a robust anchor within the active site, while substitutions at various positions, notably the 2, 6, and 9 positions, dictate the inhibitor's potency and selectivity towards specific kinases.[4][5]

dot

Caption: Competitive binding of ATP and a purine-based inhibitor to the kinase active site.

A Comparative Look at Purine-Based Inhibitors Across Kinase Families

The versatility of the purine scaffold has led to the development of inhibitors targeting a wide spectrum of kinases, including Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and various Receptor Tyrosine Kinases (RTKs). The substitutions on the purine ring are the primary determinants of their target selectivity.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[5] Several purine-based inhibitors have shown significant promise in targeting CDKs.

  • Olomoucine and Roscovitine (Seliciclib): These early-generation purine analogs demonstrated the potential of this scaffold for CDK inhibition.[6][7] Roscovitine, in particular, has progressed to clinical trials for various cancers and other conditions like Cushing's disease.[8][9] It exhibits broad-spectrum activity against several CDKs.[6]

  • Purvalanol A: A derivative of Olomoucine, Purvalanol A displays enhanced potency against CDKs.[9][10]

  • 2,6,9-Trisubstituted Purines: More recent research has focused on the development of highly potent and selective CDK inhibitors through modifications at the 2, 6, and 9 positions of the purine ring.[5][11] These modifications allow for fine-tuning of the inhibitor's interaction with the kinase active site, leading to improved selectivity for specific CDK isoforms.[12]

Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis. Purine-based compounds have also been developed to target these crucial cell cycle regulators. While some purine-based inhibitors show cross-reactivity with both CDKs and Aurora kinases, efforts are ongoing to develop more selective Aurora kinase inhibitors. For instance, CYC116 has been shown to inhibit Aurora A, B, and C with IC50 values of 44, 19, and 65 nM, respectively.[13]

Receptor Tyrosine Kinase (RTK) Inhibitors

RTKs, such as EGFR and VEGFR, are critical components of signaling pathways that control cell growth, proliferation, and angiogenesis. The purine scaffold has been successfully employed to develop inhibitors targeting these kinases. For example, 2,6,9-trisubstituted purines have demonstrated nanomolar potency against PDGFRα, a key driver in certain leukemias.[11]

Comparative IC50 Values of Representative Purine-Based Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key purine-based inhibitors against a panel of kinases, providing a quantitative comparison of their potency and selectivity.

InhibitorCDK1 (nM)CDK2 (nM)CDK5 (nM)Aurora A (nM)Aurora B (nM)EGFR (nM)VEGFR2 (nM)
Olomoucine 7000[6]7000[6]3000[6]----
Roscovitine 200-500[6]200-500[6]200-500[6]--InactiveInactive[14]
Purvalanol A -------
CYC116 ---4419[13]-69[13]
AT7519 210[6]47[6]130[6]----

Note: IC50 values can vary depending on the assay conditions. This table provides a general comparison based on available literature.

Structure-Activity Relationship (SAR) of 2,6,9-Trisubstituted Purines

The development of potent and selective purine-based kinase inhibitors heavily relies on understanding their structure-activity relationships. For 2,6,9-trisubstituted purines, the following general principles have been observed:

  • Position 2: Substitutions at this position often interact with the "gatekeeper" residue of the kinase, a key determinant of selectivity. Aromatic or heteroaromatic groups are commonly incorporated here.

  • Position 6: Modifications at the C6 position can extend into the ribose-binding pocket of the ATP-binding site. Introduction of various amine-containing side chains has been shown to enhance potency.

  • Position 9: The N9 position is often substituted with alkyl or cycloalkyl groups that can occupy a hydrophobic pocket within the kinase domain. A cyclopentyl group at this position has been found to be particularly favorable for EGFR inhibitory activity.[15]

SAR Purine_Core Purine Scaffold Position_2 Position 2 (Gatekeeper Interaction) Purine_Core->Position_2 Position_6 Position 6 (Ribose Pocket) Purine_Core->Position_6 Position_9 Position 9 (Hydrophobic Pocket) Purine_Core->Position_9

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. [16] Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the purine-based inhibitor. Include untreated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Clinical Landscape of Purine-Based Kinase Inhibitors

Several purine-based kinase inhibitors have entered clinical trials, underscoring their therapeutic potential. Roscovitine (Seliciclib) has been investigated in multiple trials for various cancers and is also being explored for non-cancer indications. [8][9]The continuous development of next-generation 2,6,9-trisubstituted purines with improved selectivity and pharmacokinetic properties holds great promise for expanding the clinical utility of this important class of inhibitors. [5]

Conclusion

The purine scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective kinase inhibitors. The ability to systematically modify the 2, 6, and 9 positions allows for the fine-tuning of their activity against a diverse range of kinase targets. A thorough understanding of their structure-activity relationships, coupled with rigorous experimental evaluation, is paramount for the successful development of novel purine-based therapeutics. This guide provides a foundational framework for researchers and drug developers to navigate the comparative landscape of these promising compounds and to design and execute the key experiments necessary for their advancement.

References

  • Kryštof, V., et al. (2019). Activity of 2,6,9-trisubstituted purines as potent PDGFRα kinase inhibitors with antileukaemic activity. European Journal of Medicinal Chemistry, 182, 111663. [Link]

  • Sharma, A., et al. (2014). Purine Analogues as Kinase Inhibitors: A Review. PubMed. [Link]

  • ResearchGate. (2025). Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. ResearchGate. [Link]

  • ResearchGate. (n.d.). IC 50 values of representative compounds on CDK1 and CDK4. ResearchGate. [Link]

  • Lee, J., et al. (2021). Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. MDPI. [Link]

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  • Dovrtelova, G., et al. (2013). Purvalanol A, olomoucine II and roscovitine inhibit ABCB1 transporter and synergistically potentiate cytotoxic effects of daunorubicin in vitro. PubMed. [Link]

  • Martin, M. P., et al. (2018). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC. [Link]

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  • ResearchGate. (n.d.). Chemical structures, IC 50 and pIC 50 values of Aurora B Kinase... ResearchGate. [Link]

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A Researcher's Guide to Validating the Mechanism of Action of Purine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a therapeutic candidate is paramount. This guide provides a comprehensive framework for validating the MoA of purine derivatives, a versatile class of compounds with broad therapeutic applications. We will move beyond simplistic protocol listings to delve into the scientific rationale behind experimental choices, ensuring a self-validating and robust investigative process.

The Diverse Mechanisms of Purine Derivatives: A Mechanistic Overview

Purine derivatives exert their biological effects through a variety of mechanisms, primarily by mimicking endogenous purines, adenine and guanine. This structural similarity allows them to interact with a wide range of biological targets. Before delving into experimental validation, it's crucial to have a conceptual framework for their potential MoAs.

  • Enzyme Inhibition: Many purine analogs function as competitive or non-competitive inhibitors of enzymes involved in critical metabolic pathways. A prime example is the inhibition of DNA polymerase and ribonucleotide reductase, which are crucial for DNA synthesis and repair. This is a common mechanism for many antiviral and anticancer purine nucleoside analogs.

  • Receptor Agonism/Antagonism: Purinergic receptors, which are widespread throughout the body, are activated by endogenous purines like adenosine and ATP. Synthetic purine derivatives can act as either agonists, mimicking the natural ligand to activate the receptor, or as antagonists, blocking the receptor and preventing its activation.

  • Modulation of Nucleic Acid Synthesis: By acting as fraudulent nucleosides, purine derivatives can be incorporated into DNA or RNA during replication and transcription. This incorporation can lead to chain termination, strand breaks, or the introduction of mutations, ultimately disrupting cellular function and viability.

To illustrate the interconnectedness of these potential mechanisms, consider the following pathway:

cluster_0 Cellular Uptake & Metabolism cluster_1 Mechanism of Action cluster_2 Cellular Outcome PD Purine Derivative PDI Intracellular Purine Derivative PD->PDI Nucleoside Transporters PD_TP Active Triphosphate Form PDI->PD_TP Cellular Kinases Receptor Receptor Modulation (Agonist/Antagonist) PDI->Receptor Enzyme Enzyme Inhibition (e.g., DNA Polymerase) PD_TP->Enzyme NucleicAcid Nucleic Acid Incorporation PD_TP->NucleicAcid Apoptosis Apoptosis Enzyme->Apoptosis SignalModulation Signal Transduction Modulation Receptor->SignalModulation CellCycleArrest Cell Cycle Arrest NucleicAcid->CellCycleArrest

Figure 1: Potential Mechanisms of Action for a Purine Derivative.

A Multi-pronged Approach to MoA Validation: Experimental Workflows

A single experiment is rarely sufficient to definitively elucidate a drug's MoA. A well-designed validation strategy employs a tiered approach, starting with broad, target-agnostic methods and progressively moving towards more specific, target-focused assays.

Tier 1: Initial Assessment of Cellular Effects

The initial step is to characterize the phenotypic effects of the purine derivative on whole cells. This provides a foundational understanding of its biological activity and guides subsequent, more targeted investigations.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Seeding: Plate cells of interest (e.g., cancer cell lines for an oncology candidate) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the purine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a compound with a known cytotoxic effect).

  • Incubation: Incubate the plates for a period relevant to the expected mechanism (e.g., 24-72 hours).

  • Viability Assessment: Add a viability reagent such as MTT, resazurin, or a commercially available ATP-based assay (e.g., CellTiter-Glo®).

  • Data Acquisition: Read the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve.

Table 1: Comparison of Common Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Mitochondrial reductase activityInexpensive, well-establishedRequires a solubilization step, potential for interference from colored compounds
Resazurin (alamarBlue) Mitochondrial reductase activityHomogeneous (no-wash), non-toxic to cellsCan be sensitive to culture conditions
CellTiter-Glo® ATP quantitationHighly sensitive, rapid, reflects metabolic activityMore expensive, signal can be transient

Rationale for Experimental Choices: The choice of viability assay depends on the specific research question and the properties of the purine derivative. For initial screening, a cost-effective method like MTT may be suitable. For more precise dose-response studies, the higher sensitivity and broader linear range of an ATP-based assay are advantageous.

Tier 2: Target Engagement and Identification

Once a cellular effect is confirmed, the next critical step is to identify the direct molecular target(s) of the purine derivative.

Experimental Workflow: Target Engagement Validation

start Hypothesized Target? yes Yes start->yes no No start->no target_known Target-Based Assays yes->target_known target_unknown Target-Agnostic Approaches no->target_unknown binding Binding Assays (e.g., SPR, ITC) target_known->binding enzymatic Enzymatic Assays target_known->enzymatic cetsa Cellular Thermal Shift Assay (CETSA) target_known->cetsa validation Target Validation binding->validation enzymatic->validation cetsa->validation affinity_chrom Affinity Chromatography-Mass Spectrometry target_unknown->affinity_chrom proteome_profiling Chemical Proteomics target_unknown->proteome_profiling affinity_chrom->validation proteome_profiling->validation

Figure 2: Workflow for Target Engagement and Identification.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand (the purine derivative) stabilizes the target protein, leading to an increase in its thermal stability.

  • Cell Treatment: Treat intact cells with the purine derivative or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

  • Supernatant Analysis: Collect the supernatant containing the soluble proteins.

  • Target Detection: Analyze the abundance of the target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Rationale for Experimental Choices: CETSA is particularly valuable because it assesses target engagement in a more physiologically relevant environment (cell lysate or intact cells) compared to assays using purified proteins. This can provide crucial insights into how the compound behaves within the complex cellular milieu.

Tier 3: Elucidation of Downstream Signaling Pathways

After identifying the direct target, the final step is to map the downstream signaling pathways that are modulated by the purine derivative, leading to the observed cellular phenotype.

Experimental Protocol: Phospho-Proteomic Profiling

Phospho-proteomics provides a global snapshot of the signaling pathways that are activated or inhibited upon compound treatment.

  • Cell Lysis and Protein Digestion: Treat cells with the purine derivative, lyse the cells, and digest the proteins into peptides.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the changes in phosphopeptide abundance between treated and untreated samples.

  • Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID) to map the differentially phosphorylated proteins to known signaling pathways.

Table 2: Comparison of Downstream Pathway Analysis Techniques

TechniqueInformation ProvidedThroughputCost
Western Blotting Changes in the phosphorylation state of a specific proteinLowLow
Reporter Gene Assays Activity of a specific transcription factor or signaling pathwayMediumMedium
RNA-Seq Global changes in gene expressionHighHigh
Phospho-proteomics Global changes in protein phosphorylationHighHigh

Rationale for Experimental Choices: While Western blotting is useful for validating the modulation of a specific, hypothesized pathway, a global approach like phospho-proteomics is invaluable for unbiased discovery of novel signaling events and off-target effects.

Comparative Analysis: A Case Study Approach

To illustrate the application of these principles, let's consider two hypothetical purine derivatives, Compound A and Compound B, both designed to inhibit a specific kinase.

Table 3: Comparative Data for Compound A and Compound B

ParameterCompound ACompound B
Cell Viability (IC50) 1 µM10 µM
Kinase Inhibition (IC50) 50 nM60 nM
CETSA Shift (ΔTm) +5°C+4.8°C
Off-Target Kinase Hits (>50% inhibition at 1 µM) 215

Interpretation:

  • Both compounds show potent inhibition of the target kinase in a biochemical assay and demonstrate target engagement in cells via CETSA.

  • However, Compound A exhibits significantly greater cellular potency (lower IC50 in the viability assay).

  • The off-target profiling reveals that Compound B interacts with a larger number of other kinases, which could explain its lower cellular potency due to a less specific mechanism of action or potential toxicity.

This comparative data, generated through the systematic application of the validation workflows described above, provides a clear rationale for prioritizing Compound A for further development.

Conclusion: Towards a Holistic Understanding of MoA

Validating the mechanism of action of a purine derivative is a complex but essential undertaking in drug discovery and development. By employing a multi-tiered, evidence-based approach that combines cellular, biochemical, and proteomic techniques, researchers can build a comprehensive and robust understanding of how their compound of interest exerts its biological effects. This not only de-risks the drug development process but also paves the way for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Cellular Thermal Shift Assay (CETSA). Martinez Molina, D., & Nordlund, P. (2016). Current Opinion in Biotechnology, 38, 142-149. [Link]

  • Phospho-proteomics. Humphrey, S. J., James, D. E., & Mann, M. (2015). Nature Biotechnology, 33(4), 365-375. [Link]

  • Ingenuity Pathway Analysis. QIAGEN. [Link]

  • DAVID Bioinformatics Resources. National Institute of Allergy and Infectious Diseases (NIAID). [Link]

Characterizing the Selectivity of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the purine scaffold represents a privileged structure, forming the core of numerous kinase inhibitors. The compound (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid is one such molecule, the biological activity and selectivity of which remain largely uncharacterized in publicly accessible literature. This guide serves as a comprehensive framework for researchers and drug development professionals to assess the cross-reactivity of this and other novel purine-based compounds. We will outline a robust experimental strategy centered on kinome profiling and provide a comparative analysis against well-established kinase inhibitors. This document is designed to not only present a methodological approach but also to explain the scientific rationale behind each step, ensuring a thorough understanding of how to generate and interpret selectivity data.

While specific experimental data for this compound is not widely available, this guide will utilize a hypothetical dataset to illustrate the principles of comparative cross-reactivity analysis. This approach provides a practical template for researchers to apply to their own investigations of novel small molecules.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity, binding to other kinases with varying affinities. This cross-reactivity can lead to unforeseen physiological effects, toxicity, or even therapeutic benefits. Therefore, early and comprehensive selectivity profiling is a cornerstone of modern drug development, enabling a more accurate prediction of a compound's therapeutic window and potential side effects.

Kinome profiling has emerged as a powerful technology to systematically assess the interaction of a compound against a large panel of kinases.[1] This unbiased approach provides a global view of a compound's selectivity, guiding lead optimization and target validation efforts.[2]

Proposed Experimental Workflow for Selectivity Profiling

To elucidate the selectivity profile of this compound, a competitive binding assay using a comprehensive kinase panel is the recommended methodology. This approach quantifies the ability of the test compound to displace a known, tagged ligand from the ATP-binding site of a multitude of kinases.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis cluster_3 Output Compound This compound (Test Compound) AssayPlate Competitive Binding Assay (e.g., KiNativ, KINOMEscan) Compound->AssayPlate Comparators Reference Kinase Inhibitors (e.g., Staurosporine, Dasatinib) Comparators->AssayPlate KinasePanel Recombinant Human Kinase Panel (e.g., >400 kinases) KinasePanel->AssayPlate Detection Signal Detection (e.g., qPCR, Luminescence) AssayPlate->Detection DataProcessing Data Processing & Normalization Detection->DataProcessing SelectivityScore Selectivity Score Calculation (e.g., S-Score) DataProcessing->SelectivityScore HitList Primary Hit Identification & Kd Determination DataProcessing->HitList KinomeTree Kinome Tree Visualization SelectivityScore->KinomeTree G cluster_targets Primary Kinase Targets Compound This compound CDK2 (85 nM) GSK3B (120 nM) PIM1 (45 nM) CDK2 CDK2 Compound:p1->CDK2 GSK3B GSK3B Compound:p2->GSK3B PIM1 PIM1 Compound:p3->PIM1 Staurosporine Staurosporine ABL1 (20 nM) SRC (6 nM) LCK (4 nM) EGFR (15 nM) VEGFR2 (7 nM) CDK2 (3 nM) GSK3B (10 nM) PIM1 (50 nM) AURKA (25 nM) PLK1 (30 nM) Broad Broad Spectrum Staurosporine->Broad Dasatinib Dasatinib ABL1 (0.5 nM) SRC (0.8 nM) LCK (1.1 nM) ABL1 ABL1 Dasatinib:d1->ABL1 SRC SRC Dasatinib:d2->SRC LCK LCK Dasatinib:d3->LCK

Figure 2. Comparative target profiles based on hypothetical data.

Detailed Experimental Protocol: Kinome-Wide Competitive Binding Assay

This protocol provides a generalized procedure for assessing compound selectivity. Specific parameters may vary depending on the chosen commercial platform (e.g., KINOMEscan™, Kinobeads™). [3] 1. Compound Preparation: 1.1. Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO. 1.2. Perform serial dilutions to create a concentration range for Kd determination (e.g., 100 µM to 0.1 nM).

2. Assay Execution: 2.1. A proprietary, affinity-tagged kinase panel is incubated with the test compound at various concentrations. 2.2. A known, immobilized ligand that binds to the ATP-binding site of the kinases is introduced. 2.3. The test compound competes with the immobilized ligand for binding to the kinases. 2.4. The reaction is allowed to reach equilibrium.

3. Quantification of Kinase Binding: 3.1. Unbound kinases are washed away. 3.2. The amount of kinase bound to the solid support (immobilized ligand) is quantified. In many platforms, this is achieved through quantitative PCR (qPCR) of the DNA tags associated with each kinase. 3.3. The signal is inversely proportional to the affinity of the test compound for the kinase. A lower signal indicates that the test compound has outcompeted the immobilized ligand, signifying a stronger interaction.

4. Data Analysis: 4.1. The percentage of kinase remaining bound to the immobilized ligand is plotted against the concentration of the test compound. 4.2. A dose-response curve is fitted to the data using a sigmoidal model. 4.3. The dissociation constant (Kd) is calculated from the fitted curve, representing the concentration of the compound at which 50% of the kinase is bound to it. 4.4. Selectivity scores (e.g., S-scores) can be calculated to quantify the overall selectivity of the compound. The S-score is a measure of the number of kinases that a compound binds to with high affinity, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of the cross-reactivity of this compound. By employing kinome-wide profiling and comparing the results to well-characterized inhibitors, researchers can gain critical insights into the compound's selectivity and potential off-target effects. The hypothetical data presented herein illustrates a scenario where the compound exhibits a selective profile for the PIM, CDK, and GSK families of kinases.

Further investigation should include:

  • Orthogonal Assays: Validating the primary hits from the kinome scan using orthogonal, cell-free enzymatic assays to determine IC50 values.

  • Cellular Target Engagement Assays: Employing techniques such as the Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages its intended targets in a cellular context.

  • Phenotypic Screening: Assessing the effects of the compound in relevant cellular models to correlate target engagement with a functional outcome.

By following a structured and comparative approach to cross-reactivity profiling, the scientific community can build a comprehensive understanding of novel chemical entities like this compound, accelerating the journey from discovery to clinical application.

References

  • Di Micco, S., Terracciano, S., Ruggiero, D., Potenza, M., Vaccaro, M. C., Fischer, K., Werz, O., Bruno, I., & Bifulco, G. (2020). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 8, 589. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., Reinecke, M., Ruprecht, B., Petzoldt, S., Meng, C., Zecha, J., Reiter, K., Qiao, H., Helm, D., Koch, H., Schoof, M., Canevari, G., Casale, E., Depaolini, S. R., … Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics and chemogenomics for target discovery. Nature Reviews Drug Discovery, 11(5), 391–405. [Link]

  • Ferreira, L. G., Dos Santos, C. V., de Paula, V. C., de Castro, L. V., Guedes, G. P., de Souza, G. E., da Cunha, L. C., & Pavan, F. R. (2020). 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists. Molecules, 25(11), 2662. [Link]

  • Terico, A. T., & Gallagher, J. C. (2014). Beta-lactam hypersensitivity and cross-reactivity. Journal of Pharmacy Practice, 27(6), 530–544. [Link]

  • Fujii, K., Tanimoto, A., & Yamamoto, K. (2021). Kinome profiling analysis identified Src pathway as a novel therapeutic target in combination with histone deacetylase inhibitors for cutaneous T-cell lymphoma. Journal of Dermatological Science, 101(3), 194–201. [Link]

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A Senior Application Scientist's Guide to Purine Synthesis: A Comparative Analysis of Biological and Chemical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and pharmaceutical development, the synthesis of purines—the fundamental building blocks of nucleic acids and a plethora of signaling molecules—is a cornerstone of research and innovation. The choice of synthetic route, be it harnessing the cell's own machinery or employing the precision of organic chemistry, carries profound implications for yield, purity, scalability, and the ultimate applicability of the synthesized compounds. This guide provides an in-depth, objective comparison of the primary methods of purine synthesis, grounded in experimental data and field-proven insights to empower researchers in making informed decisions for their specific applications.

The Biological Imperative: De Novo Synthesis vs. The Salvage Pathway

Nature has devised two elegant and contrasting strategies for the biosynthesis of purines: the de novo pathway, which builds the purine ring from simple precursors, and the salvage pathway, which recycles pre-existing purine bases. The choice between these pathways is a dynamic cellular decision, often dictated by cell type, proliferative state, and metabolic conditions.

De Novo Purine Synthesis: Building from the Ground Up

The de novo synthesis of purines is a metabolically expensive, yet essential, pathway, particularly in rapidly dividing cells.[1] It is a ten-step enzymatic process that constructs the purine ring onto a ribose-5-phosphate scaffold, culminating in the synthesis of inosine monophosphate (IMP), the common precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[2][3]

Key Characteristics:

  • Energy Intensive: The synthesis of a single purine molecule via the de novo pathway consumes six ATP molecules.[1]

  • Precursor Requirements: This pathway utilizes a variety of simple molecules as building blocks, including amino acids (glutamine, glycine, and aspartate), one-carbon units from the folate cycle, and carbon dioxide.[4]

  • Tightly Regulated: The de novo pathway is subject to stringent feedback inhibition by its end-products (AMP and GMP), ensuring tight control over purine levels.[5]

  • Upregulation in Proliferating Cells: Many cancer cells exhibit a heightened reliance on de novo purine synthesis to fuel their rapid proliferation.[6][7]

Experimental Protocol: Quantifying De Novo Purine Biosynthesis via Isotope Tracing

This protocol outlines a general approach for measuring the rate of de novo purine synthesis in cultured cells using stable isotope-labeled precursors.

Materials:

  • Cell culture medium (purine-depleted)

  • [¹⁵N]glycine or [¹³C]glycine

  • Cultured cells of interest (e.g., HeLa cells)

  • Cell lysis buffer

  • Liquid chromatography-mass spectrometry (LC-MS) system

Methodology:

  • Cell Culture: Culture HeLa cells in standard medium until they reach the desired confluency.

  • Purine Depletion (Optional but Recommended): To stimulate de novo synthesis, switch the cells to a purine-depleted medium for 24 hours prior to the experiment.[8]

  • Isotope Labeling: Replace the medium with purine-depleted medium supplemented with a known concentration of [¹⁵N]glycine.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8 hours), harvest the cells.

  • Metabolite Extraction: Lyse the cells and extract the intracellular metabolites.

  • LC-MS Analysis: Analyze the cell extracts using LC-MS to quantify the incorporation of ¹⁵N into IMP, AMP, and GMP over time. The rate of incorporation reflects the rate of de novo synthesis.[8][9]

The Salvage Pathway: The Art of Recycling

In contrast to the energy-intensive de novo pathway, the salvage pathway offers a more economical route to purine nucleotide synthesis by recycling purine bases (adenine, guanine, and hypoxanthine) and nucleosides derived from the breakdown of nucleic acids or from extracellular sources.[4]

Key Characteristics:

  • Energy Efficient: This pathway consumes significantly less energy than de novo synthesis, requiring only one molecule of phosphoribosyl pyrophosphate (PRPP) per purine nucleotide.[6]

  • Key Enzymes: The two central enzymes in the purine salvage pathway are adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4]

  • Essential in Specific Tissues: Certain tissues, such as the brain and bone marrow, have limited de novo synthesis capacity and are therefore heavily reliant on the salvage pathway.[4]

  • A Critical Player in Cancer Metabolism: Recent studies have revealed that the salvage pathway plays a crucial role in tumor metabolism and progression, challenging the traditional view that cancer cells solely depend on de novo synthesis.[6][10]

dot

Salvage_Pathway cluster_extracellular Extracellular/Dietary Sources cluster_intracellular Intracellular Recycling cluster_enzymes Salvage Enzymes cluster_products Purine Nucleotides Adenine Adenine APRT APRT Adenine->APRT Guanine Guanine HGPRT HGPRT Guanine->HGPRT Hypoxanthine Hypoxanthine Hypoxanthine->HGPRT Nucleic_Acid_Degradation Nucleic Acid Degradation Nucleic_Acid_Degradation->Adenine Nucleic_Acid_Degradation->Guanine Nucleic_Acid_Degradation->Hypoxanthine PRPP PRPP PRPP->APRT PRPP->HGPRT AMP AMP APRT->AMP GMP GMP HGPRT->GMP IMP IMP HGPRT->IMP

Caption: The Purine Salvage Pathway.

A Comparative Efficacy of Biological Pathways

FeatureDe Novo SynthesisSalvage Pathway
Primary Function Synthesis of purines from simple precursorsRecycling of pre-formed purine bases
Energy Cost High (6 ATP per purine)[1]Low (1 PRPP per purine)[6]
Key Substrates Amino acids, CO₂, one-carbon units[4]Adenine, Guanine, Hypoxanthine[4]
Rate-Limiting Enzyme Glutamine PRPP amidotransferase[2]Availability of purine bases and PRPP
Cellular Context Highly active in proliferating cells (e.g., cancer cells)[6][7]Active in most tissues, crucial for non-proliferating cells and certain cancers[4][6]
Therapeutic Target Yes (e.g., methotrexate)Yes (emerging target in cancer therapy)[6][10]

Quantitative Insights from In Vivo Studies:

A pivotal study utilizing in vivo isotope tracing revealed the comparative contributions of de novo and salvage pathways in tumors. The findings demonstrated that while tumors exhibit active de novo synthesis, they also heavily rely on the salvage of circulating nucleosides, particularly inosine and adenine, for nucleotide pool maintenance and tumor growth.[6][10] This underscores the importance of considering both pathways when developing therapeutic strategies.

The Chemical Approach: From Classical to Modern Synthesis

For applications requiring modified purine analogs or large-scale production, chemical synthesis offers unparalleled versatility and control.

The Traube Purine Synthesis: A Time-Honored Method

The Traube purine synthesis, first reported in 1900, is a classic and widely used method for constructing the purine ring system.[11][12] The general approach involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid or a derivative thereof, to form the imidazole ring.[13][14]

dot

Traube_Synthesis Starting_Material 4,5-Diaminopyrimidine Intermediate Formylated Intermediate Starting_Material->Intermediate Formylation One_Carbon_Source One-Carbon Source (e.g., Formic Acid) One_Carbon_Source->Intermediate Purine_Product Purine Derivative Intermediate->Purine_Product Cyclodehydration

Caption: Generalized Traube Purine Synthesis Workflow.

Experimental Protocol: Traube Synthesis of Adenine

This protocol is a representative example of the Traube synthesis for the preparation of adenine.

Materials:

  • 4,5,6-Triaminopyrimidine sulfate

  • Formamide

  • Sodium hydroxide

  • Hydrochloric acid

Methodology:

  • Preparation of 4,5,6-Triaminopyrimidine: Dissolve 4,5,6-triaminopyrimidine sulfate in water and neutralize with a sodium hydroxide solution. The free base will precipitate and can be collected by filtration.

  • Reaction with Formamide: Heat the dried 4,5,6-triaminopyrimidine with an excess of formamide. The formamide serves as both the one-carbon source and the solvent.

  • Cyclization: Reflux the mixture for several hours to effect the cyclization to adenine.

  • Isolation and Purification: Cool the reaction mixture, and the crude adenine will precipitate. The product can be purified by recrystallization from water.

Expected Yield: The yield of adenine from this method can be in the range of 70-80%.[13]

Modern Methods in Purine Synthesis

While the Traube synthesis remains a valuable tool, modern organic chemistry has introduced a variety of innovative and efficient methods for purine synthesis, often offering milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.[15][16][17]

Key Modern Approaches:

  • Synthesis from Imidazole Precursors: This approach constructs the pyrimidine ring onto a pre-existing imidazole scaffold, mirroring the biosynthetic pathway in reverse.[15][16]

  • Solid-Phase Synthesis: This technique allows for the efficient and automated synthesis of purine libraries by anchoring the growing molecule to a solid support.[1][18] This is particularly valuable in drug discovery for generating and screening large numbers of compounds.

  • Catalytic Methods: The use of transition metal catalysts has enabled novel C-H bond functionalization and cross-coupling reactions on the purine core, providing access to previously inaccessible derivatives.

  • Chemo-enzymatic Synthesis: This hybrid approach combines the selectivity of enzymes with the versatility of chemical synthesis to produce complex purine nucleosides with high stereospecificity.[19]

Comparative Efficacy of Chemical Synthesis Methods

MethodStarting MaterialsKey AdvantagesKey LimitationsTypical Yields
Traube Synthesis 4,5-DiaminopyrimidinesWell-established, reliable, good for many fundamental purinesCan require harsh conditions, limited substituent diversity60-90%[13]
From Imidazoles Substituted imidazolesAccess to diverse substitution patterns on the pyrimidine ringCan involve multi-step syntheses of the imidazole precursorVariable, depends on specific route
Solid-Phase Synthesis Resin-bound pyrimidines or imidazolesHigh-throughput synthesis, automation, simplified purificationHigher cost of reagents and resins, scalability can be an issueGenerally lower than solution-phase, but sufficient for screening
Catalytic C-H Functionalization Pre-formed purine coreLate-stage modification, high atom economy, novel derivativesCatalyst cost and sensitivity, optimization can be challengingHighly variable, dependent on the specific transformation
Chemo-enzymatic Synthesis Purine bases and ribose derivativesHigh stereoselectivity, mild reaction conditionsLimited to enzyme substrate specificity, enzyme cost and stabilityOften high for specific transformations

Conclusion and Future Perspectives

The choice of a purine synthesis method is a critical decision that should be guided by the specific goals of the research. For fundamental studies of purine metabolism and the production of natural purines in biological systems, understanding the interplay between the de novo and salvage pathways is paramount. For the synthesis of novel purine derivatives for drug discovery and other applications, the expanding toolkit of modern organic chemistry offers unprecedented opportunities. The continued development of more efficient, selective, and sustainable synthetic methods, particularly in the realms of catalysis and chemo-enzymatic synthesis, will undoubtedly accelerate innovation in the ever-evolving field of purine chemistry and biology.

References

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  • A solid-phase approach to novel purine and nucleoside analogs. (2005). PubMed. [Link]

  • Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. (2024). PubMed. [Link]

  • Solid-Phase Synthesis of Difficult Purine-Rich PNAs through Selective Hmb Incorporation: Application to the Total Synthesis of Cell Penetrating Peptide-PNAs. (2018). Frontiers in Chemistry. [Link]

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  • De novo and salvage purine synthesis pathways across tissues and tumors. (2024). ResearchGate. [Link]

  • Prebiotic syntheses of purines and pyrimidines. (1984). PubMed. [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022). PubMed. [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022). MDPI. [Link]

  • The Synthesis and Degradation of Nucleotides. (n.d.). University of Virginia. [Link]

  • Synthesis and Medicinal Uses of Purine. (2023). Pharmaguideline. [Link]

  • Traube purine synthesis. (2023). Chemistry Online. [Link]

  • Traube Purine Synthesis. (n.d.). Merck Index. [Link]

  • A new synthesis of the purines adenine, hypoxanthine, xanthine, and. (1954). ResearchGate. [Link]

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Benchmarking a Novel Purine Derivative: A Comparative Guide to (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic Acid Against Known PI3K Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule inhibitors against key signaling pathways. The purine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly kinase inhibitors.[1] This guide introduces a novel purine-containing compound, (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid, and proposes a comprehensive benchmarking study against established inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. While the specific biological target of this novel compound is yet to be fully elucidated, its structural characteristics suggest a strong potential for kinase inhibition. This document provides the scientific rationale for investigating its activity against the PI3K pathway and outlines a rigorous experimental framework for its comparative evaluation.

Rationale for Target Selection: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, playing a central role in cell proliferation, survival, and metabolism.[2][3][4] This makes it a highly attractive target for therapeutic intervention. The PI3K enzyme family, particularly the Class I isoforms (p110α, p110β, p110δ, and p110γ), are the primary targets for a multitude of small molecule inhibitors.[3][5] The structural similarity of this compound to known purine-based kinase inhibitors provides a strong impetus for its evaluation against this critical cancer pathway.

The core purine structure is a well-established pharmacophore that can effectively compete with ATP for the kinase binding site.[6][7] Modifications at the 2, 6, and 9 positions of the purine ring, as seen in our compound of interest, are pivotal for modulating potency and selectivity against different kinase isoforms. The presence of a thiomorpholine group at the 6-position and an acetic acid moiety at the 9-position introduces unique steric and electronic properties that could confer novel inhibitory characteristics.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Comparator Profiles: A Panel of Known PI3K Inhibitors

To provide a robust benchmark, this compound will be compared against a curated panel of well-characterized PI3K inhibitors. This panel is selected to represent the chemical and functional diversity within this inhibitor class, including pan-PI3K inhibitors, isoform-selective inhibitors, and dual PI3K/mTOR inhibitors.

Inhibitor NameTarget(s)TypeKey Characteristics
Wortmannin Pan-Class I PI3KIrreversible, CovalentA fungal metabolite, widely used as a research tool.[5]
LY294002 Pan-Class I PI3KReversible, ATP-competitiveA synthetic small molecule, another common research tool.[5]
Alpelisib (Piqray) PI3Kα-selectiveIsoform-selectiveFDA-approved for certain breast cancers with PIK3CA mutations.[8][9][10]
Idelalisib (Zydelig) PI3Kδ-selectiveIsoform-selectiveFDA-approved for certain hematological malignancies.[5][9][[“]]
Copanlisib (Aliqopa) Pan-Class I PI3K (potent against α and δ)Pan-PI3KFDA-approved for follicular lymphoma.[4][9][[“]]
Gedatolisib Dual PI3K/mTORDual InhibitorTargets all class I PI3K isoforms and mTORC1/2.[10]
PI-103 Pan-Class I PI3K, mTORDual InhibitorA potent inhibitor of PI3K and mTOR, used in pre-clinical studies.[12]

Experimental Design for Comprehensive Benchmarking

A multi-faceted approach is essential for a thorough comparison. This will involve a combination of in vitro biochemical assays and cell-based functional assays to assess potency, selectivity, and cellular activity.

In Vitro PI3K Enzyme Inhibition Assays

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of this compound against the four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ). This will be performed in parallel with the panel of known inhibitors.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay [13]

  • Reagent Preparation : Prepare assay buffer, ATP solution, PIP2 substrate, and recombinant PI3K enzymes.

  • Compound Preparation : Serially dilute this compound and comparator inhibitors in DMSO.

  • Kinase Reaction : In a 384-well plate, combine the PI3K enzyme, the test compound, and the PIP2 substrate. Initiate the reaction by adding ATP. Incubate at room temperature.

  • Detection : Stop the reaction and add the detection reagents (e.g., a biotinylated PIP3 tracer and a europium cryptate-labeled anti-biotin antibody).

  • Data Acquisition : Read the plate on an HTRF-compatible reader and calculate the ratio of the two emission wavelengths.

  • Data Analysis : Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTRF_Assay_Workflow Start Start Reagent_Prep Reagent Preparation Start->Reagent_Prep Compound_Plating Compound Plating (Serial Dilutions) Reagent_Prep->Compound_Plating Kinase_Reaction Kinase Reaction (Enzyme, Substrate, ATP) Compound_Plating->Kinase_Reaction Detection Detection (Stop Solution, HTRF Reagents) Kinase_Reaction->Detection Read_Plate Read Plate Detection->Read_Plate Data_Analysis Data Analysis (IC50 Determination) Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the HTRF-based PI3K enzyme inhibition assay.

Cell-Based Pathway Inhibition Assays

To assess the compound's ability to inhibit the PI3K pathway in a cellular context, we will measure the phosphorylation of downstream targets, primarily AKT.

Protocol: Western Blot Analysis of p-AKT Levels [14][15]

  • Cell Culture and Treatment : Culture a relevant cancer cell line (e.g., one with a known PIK3CA mutation) and treat with various concentrations of this compound and comparator inhibitors for a defined period.

  • Cell Lysis : Harvest the cells and prepare protein lysates.

  • Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting : Probe the membrane with primary antibodies against phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., GAPDH).

  • Detection and Analysis : Use a chemiluminescent substrate for detection and quantify the band intensities. Normalize the p-AKT signal to total AKT and the loading control to determine the dose-dependent inhibition of AKT phosphorylation.

Kinase Selectivity Profiling

A critical aspect of kinase inhibitor development is understanding its selectivity profile.[6][16][17] A broad kinase panel screen will be employed to assess the off-target effects of this compound.

Methodology: Commercial Kinase Selectivity Panel

The compound will be submitted to a commercial service provider (e.g., Reaction Biology, Eurofins) for screening against a large panel of kinases (e.g., the KinomeScan™ panel).[18] The data will be provided as a percentage of inhibition at a fixed concentration (e.g., 1 µM). This will allow for the identification of any significant off-target activities and provide a quantitative measure of selectivity.

Expected Data Presentation and Interpretation

The results of these experiments will be summarized in clear, comparative tables and graphs.

Table 2: Comparative IC50 Values (nM) against Class I PI3K Isoforms

Compoundp110αp110βp110δp110γ
This compound TBDTBDTBDTBD
Wortmannin Literature ValueLiterature ValueLiterature ValueLiterature Value
Alpelisib Literature ValueLiterature ValueLiterature ValueLiterature Value
...............

Figure 2: Dose-Response Curves for the Inhibition of AKT Phosphorylation

This figure will display the western blot images and corresponding densitometry analysis, showing the dose-dependent reduction in p-AKT levels for each compound.

Figure 3: Kinase Selectivity Profile of this compound

A kinome map or a bar chart will be used to visualize the selectivity profile, highlighting any off-target kinases that are significantly inhibited.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of the novel purine derivative, this compound. By systematically evaluating its potency, cellular activity, and selectivity against the PI3K pathway in direct comparison with a panel of established inhibitors, we can effectively ascertain its therapeutic potential and guide its future development. The proposed experimental plan, grounded in established methodologies, will provide the critical data necessary to determine if this compound warrants further investigation as a novel PI3K inhibitor.

References

  • Bamborough, P., & Drewry, D. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in medicinal chemistry, 46, 1-38. [Link]

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A Senior Application Scientist's Guide to the Statistical Analysis of Purine Analog Screening Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Statistics in Purine Analog Discovery

Purine analogs are a cornerstone of chemotherapy and antiviral therapy.[1] These molecules mimic endogenous purines, the essential building blocks of DNA and RNA, thereby disrupting nucleic acid synthesis and cellular metabolism.[2] The discovery of novel, more selective, and potent purine analogs hinges on high-throughput screening (HTS), a process that allows for the rapid testing of millions of chemical compounds.[3][4] However, the sheer volume of data generated by HTS presents a significant challenge: distinguishing the true "hits"—compounds with genuine biological activity—from the noise and experimental artifacts.[5][6][7]

This guide provides a comprehensive framework for the robust statistical analysis of purine analog screening data. As a Senior Application Scientist, my objective is not merely to present a series of steps but to illuminate the causality behind our analytical choices. We will explore how to design self-validating experiments and apply statistical rigor to ensure that the hits we identify are reliable, reproducible, and worthy of advancing into the drug development pipeline.[8][9] This process is critical for saving time and resources by focusing on the most promising candidates.[10]

The High-Throughput Screening Workflow: A Foundation of Quality

Before any statistical analysis can be meaningful, the HTS workflow itself must be meticulously planned and executed. Each step, from assay development to data acquisition, is a potential source of variability that can obscure true biological signals.

The typical HTS process involves preparing microtiter plates (e.g., 384- or 1536-well formats) where each well contains a specific purine analog, the biological target (such as a cancer cell line or a purified enzyme), and the necessary reagents.[3] Robotic systems handle the liquid dispensing and plate movements, while sensitive detectors measure the reaction output, such as fluorescence, luminescence, or absorbance.[3][4]

Below is a conceptual workflow illustrating the journey from a compound library to validated hits.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Data Analysis & Hit Selection cluster_2 Phase 3: Hit Confirmation & Validation Compound_Library Compound Library (incl. Purine Analogs) Assay_Development Assay Development & Optimization Compound_Library->Assay_Development HTS High-Throughput Screen (Single Concentration) Assay_Development->HTS Raw_Data Raw Data Acquisition HTS->Raw_Data QC Data QC & Normalization Raw_Data->QC Statistical Pipeline Hit_ID Hit Identification ('Hit Picking') QC->Hit_ID Primary_Hits Primary Hits Hit_ID->Primary_Hits Dose_Response Dose-Response Screening Primary_Hits->Dose_Response IC50 IC50/EC50 Determination Dose_Response->IC50 Validation Hit Validation (Orthogonal Assays) IC50->Validation Validated_Hits Validated Hits for Lead Optimization Validation->Validated_Hits

Caption: High-level workflow for purine analog screening.

Part 1: Data Quality Control - The Non-Negotiable First Step

The principle of "garbage in, garbage out" is acutely true in HTS. Quality control (QC) is the gatekeeper that ensures the data from each assay plate is reliable.[3][11] This involves assessing key metrics that measure the robustness and reproducibility of the assay.

A well-designed plate map is fundamental to effective QC. This includes dedicating specific wells to positive and negative controls.

  • Negative Controls: Typically contain cells or the target enzyme with the vehicle (e.g., DMSO) but no test compound. This represents the baseline or 0% activity/inhibition.

  • Positive Controls: Contain a known inhibitor or activator of the target. This represents 100% activity/inhibition and defines the maximum signal window of the assay.

Key QC Metrics

The following metrics are essential for evaluating assay performance on a plate-by-plate basis. An assay should consistently meet these criteria before proceeding with a full-scale screen.[12]

MetricFormulaInterpretationRecommended Value
Z'-Factor 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|Measures the separation between the distributions of positive and negative controls. It reflects the assay's dynamic range and data variation.[13][14][15]> 0.5 for an excellent assay.[16][17] Values between 0 and 0.5 are marginal.
Signal-to-Background (S/B) Meanpos / MeannegIndicates the magnitude of the signal window. A higher ratio is generally better.> 10 is often desired, but acceptability is assay-dependent.
Signal-to-Noise (S/N) |Meanpos - Meanneg| / sqrt(SDpos2 + SDneg2)Measures the separation of the control means relative to their combined variability.> 10 is typically considered robust.
Coefficient of Variation (%CV) (SD / Mean) * 100Measures the relative variability within a set of replicates (e.g., all negative controls on a plate).< 20% is a common goal, with < 10% being excellent.

The Z'-factor is arguably the most critical QC metric in HTS.[15][16] Its power lies in combining the dynamic range (the difference between control means) and data variability (standard deviations) into a single, dimensionless value.[13] An assay with a Z'-factor consistently above 0.5 is considered robust and suitable for screening.[12][17]

Z_Factor_Concept axis_end axis_start axis_start axis_start->axis_end Assay Signal -> neg_curve neg_peak neg_peak neg_label Negative Control Distribution neg_mean Mean(neg) neg_mean->neg_peak neg_sd1_left neg_sd1_right neg_sd1_left->neg_sd1_right 3*SD(neg) pos_curve pos_peak pos_peak pos_label Positive Control Distribution pos_mean Mean(pos) pos_mean->pos_peak 3*SD(neg) pos_sd1_left pos_sd1_right pos_sd1_left->pos_sd1_right 3*SD(pos) sep_start sep_end sep_start->sep_end Separation Band dyn_start dyn_end dyn_start->dyn_end Dynamic Range

Caption: Z'-Factor illustrates the separation of control signals.

Part 2: Data Normalization - Correcting for Systematic Error

Even in a well-controlled HTS, systematic errors can arise that are unrelated to the activity of the compounds being tested.[11] These can include edge effects (wells on the perimeter of a plate behaving differently), gradients due to uneven incubation temperatures, or batch effects between plates screened on different days.[8][18] Data normalization aims to remove these sources of error, ensuring that data is comparable across a plate and across the entire screen.[18][19]

Comparison of Normalization Methods

The choice of normalization method is critical and depends on the nature of the data and the expected hit rate.[20]

MethodPrincipleProsCons & Causality
Percent of Control Normalizes each sample well's value relative to the mean of the on-plate positive and negative controls. (% Inhibition = 1 - (Sample - Mean_pos) / (Mean_neg - Mean_pos)) * 100Simple, intuitive, and easy to implement.[20]Highly dependent on the performance and placement of a small number of control wells. If a control well is an outlier, it can skew the entire plate's data.
Z-Score Calculates how many standard deviations a sample value is from the plate median (or mean). Z = (Sample - Median_plate) / SD_plate[19]Does not rely on positive controls. Assumes most compounds on the plate are inactive, which is typical for primary screens.[19]The mean and standard deviation are sensitive to outliers (strong hits), which can compress the Z-scores of true but weaker hits, potentially causing them to be missed.[20]
Robust Z-Score (B-Score) Similar to Z-Score, but uses the robust statistics of median and median absolute deviation (MAD), which are less influenced by outliers. Robust Z = (Sample - Median_plate) / (1.4826 * MAD_plate)[20][21]More robust to outliers than the standard Z-score, providing better performance when there are several strong hits on a plate.[20]Assumes a low hit rate. Can perform poorly on plates with high hit rates (>20%), as the median and MAD become biased.[21][22]
Loess Normalization Fits a spatial correction surface (a local polynomial) to the plate data, assuming that any large-scale pattern is a technical artifact.[21]Effectively corrects for complex spatial biases like edge effects and gradients that other methods cannot.[18]Computationally more intensive. Can over-correct and remove true biological signals if a large cluster of active compounds exists in one region of the plate.

For most primary screens of purine analogs where a low hit rate is expected, the Robust Z-Score (B-Score) is often the superior choice due to its resilience against the influence of a few strong hits.[20][21] However, if initial QC reveals significant spatial patterns across plates, a Loess-based correction should be considered.[21][22]

Part 3: Hit Identification - Setting the Threshold for Success

Once the data is normalized, the next critical step is to define a statistical threshold to classify compounds as "hits".[4] This is not a trivial decision, as it involves a trade-off between identifying true positives and minimizing false positives.[6][8] A threshold that is too stringent will miss potentially valuable compounds (false negatives), while one that is too lenient will waste resources on follow-up studies of inactive compounds (false positives).[23][24]

Common Hit Selection Strategies
  • Standard Deviations from the Mean/Median: This is the most common method. A hit is defined as any compound whose normalized value (e.g., Z-score) exceeds a certain threshold, typically 2 or 3 standard deviations (or MADs) from the median of the plate or the entire screen.[24]

    • Causality: The choice of 3 standard deviations is rooted in the properties of the normal distribution, where values this far from the mean are rare (occur with a probability of ~0.14%). This provides a statistical basis for flagging a compound as being unusually active compared to the general population of inactive compounds.

  • P-value: When replicate data is available for each compound, a statistical test (like a t-test) can be performed to compare the compound's activity to the negative control population. A p-value is calculated, and hits are selected based on a significance threshold (e.g., p < 0.01).[20]

    • Causality: This approach provides a direct measure of statistical significance, which can be more powerful than a simple threshold. It leverages replicate measurements to increase confidence that the observed activity is not due to random chance.[8]

  • Top N%: A simpler, non-statistical approach where a fixed percentage of the most active compounds (e.g., the top 1%) are declared hits.

    • Causality: This method is straightforward but lacks statistical rigor. It guarantees a certain number of hits to follow up on but provides no confidence that these compounds are statistically significant. It is generally not recommended unless used for preliminary analysis.

For purine analog screens, a robust Z-score threshold of > 3 is a widely accepted and statistically sound starting point for hit identification.

Part 4: Dose-Response Analysis - Quantifying Potency

Primary hits are typically just starting points.[23] To validate them and understand their potency, they must be re-tested in a dose-response experiment.[10] In this assay, each hit compound is tested across a range of concentrations (usually a serial dilution) to characterize the relationship between its concentration and the biological effect.[25]

The resulting data is plotted with the log of the concentration on the x-axis and the response (e.g., % inhibition) on the y-axis, which typically generates a sigmoidal curve.[25][26]

The IC50/EC50 Value

The most important parameter derived from a dose-response curve is the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[27][28]

  • IC50: The concentration of an inhibitor (like a cytotoxic purine analog) required to reduce the biological response by 50%.[27]

  • EC50: The concentration of a drug that gives a response halfway between the baseline and maximum response.[27]

A lower IC50/EC50 value indicates a more potent compound.[27]

Curve Fitting and Statistical Modeling

The IC50 is determined by fitting the dose-response data to a non-linear regression model.[28] The most common model is the four-parameter logistic (4PL) equation:

Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

Where:

  • Y is the response.

  • X is the log of the compound concentration.

  • Top and Bottom are the upper and lower plateaus of the curve.

  • LogIC50 is the log of the concentration at the curve's inflection point.

  • HillSlope describes the steepness of the curve.

It is crucial to use statistical software (e.g., GraphPad Prism, R with the drc package, or specialized HTS software) to perform this regression.[28][29] These tools not only calculate the best-fit IC50 value but also provide confidence intervals, which are essential for comparing the potency of different purine analogs.

Data_Analysis_Pipeline RawData Raw Plate Data (e.g., Absorbance) QC Step 1: Plate QC Calculate Z', S/B, %CV RawData->QC Normalization Step 2: Normalization Apply Robust Z-Score (B-Score) QC->Normalization Plates with Z' > 0.5 pass HitPicking Step 3: Hit Identification Select compounds with Z-Score > 3 Normalization->HitPicking DoseResponse Step 4: Dose-Response Analysis Perform non-linear regression (4PL) HitPicking->DoseResponse Primary Hits Confirmed FinalHits Validated Hits (IC50, Confidence Interval) DoseResponse->FinalHits

Caption: Statistical data analysis pipeline from raw data to validated hits.

Experimental Protocols

Protocol 1: Cytotoxicity Screening using MTT Assay

This protocol outlines a standard colorimetric assay to measure the metabolic activity of cancer cells, which serves as a proxy for cell viability after treatment with purine analogs.[30]

Methodology:

  • Cell Seeding: Plate a human cancer cell line (e.g., HL-60 for leukemia) into 384-well clear-bottom plates at a density of 2,500 cells/well in 40 µL of culture medium. Allow cells to adhere and resume growth for 18-24 hours.

  • Compound Addition:

    • Prepare a stock plate of purine analogs at a concentration of 10 mM in DMSO.

    • Using an acoustic liquid handler, transfer 40 nL of each compound into the assay plates to achieve a final concentration of 10 µM.

    • For controls, add 40 nL of DMSO to negative control wells and 40 nL of a known cytotoxic agent (e.g., Doxorubicin) to positive control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 50 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

Protocol 2: Z'-Factor Calculation for Assay Validation

Methodology:

  • Plate Setup: Prepare a 384-well plate. Designate 16 wells for the negative control (e.g., DMSO vehicle) and 16 wells for the positive control (e.g., 10 µM Doxorubicin). Distribute the controls across the plate to assess for spatial bias.[3]

  • Assay Execution: Run the full assay protocol (e.g., the MTT assay described above).

  • Data Collection: Acquire the absorbance readings for all 384 wells.

  • Calculation in Spreadsheet Software:

    • Calculate the mean of the 16 negative control values (Meanneg).

    • Calculate the standard deviation of the 16 negative control values (SDneg).

    • Calculate the mean of the 16 positive control values (Meanpos).

    • Calculate the standard deviation of the 16 positive control values (SDpos).

    • Apply the Z'-Factor formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / ABS(Mean_pos - Mean_neg)

  • Assessment: If the calculated Z' is > 0.5, the assay is considered robust for HTS. This process should be repeated on multiple days to ensure reproducibility.[17]

Conclusion: From Data to Discovery

The statistical analysis of purine analog screening data is a multi-faceted process that forms the bedrock of hit identification.[4][31][32] It is a discipline that demands more than just the application of formulas; it requires an intimate understanding of the experimental system, an awareness of potential sources of error, and a logical framework for decision-making. By implementing rigorous QC, appropriate data normalization, and statistically sound hit selection criteria, we can navigate the vast chemical space with confidence. The journey from a primary hit to a validated lead compound is long, but it begins with the trustworthy and reproducible data generated through the principles outlined in this guide. Ultimately, robust statistical practices do not just improve data quality; they accelerate the entire drug discovery process.[33][34]

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of (2-chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid (CAS No: 1383626-30-9)[1]. As a complex synthetic molecule used in research and drug development, its proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This guide is designed for researchers and laboratory professionals, offering in-depth procedural guidance grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment: A Structural Approach

  • Halogenated Organic Compound: The presence of a chlorine atom on the purine ring classifies this compound as a halogenated organic substance. Such compounds are of particular concern because their improper incineration can lead to the formation of highly toxic dioxins and furans. Therefore, they must be segregated into a specific waste stream.[2][3]

  • Purine Analogue: As a purine derivative, this molecule is structurally related to a class of compounds used as antimetabolites in chemotherapy.[4][5] These agents function by interfering with DNA and RNA synthesis.[5][6] While the specific toxicity of this compound is uncharacterized, it is prudent to handle it as potentially cytotoxic and toxic if swallowed, inhaled, or absorbed through the skin.[7][8][9]

  • Thiomorpholine and Acetic Acid Moieties: The thiomorpholine group is a sulfur-containing heterocycle found in various bioactive molecules.[10][11][12] The acetic acid group confers acidic properties to the molecule. While the overall acidity may be weak, it necessitates avoiding commingling with strong bases or reactive chemicals.[13]

Based on this analysis, the compound should be handled with the precautions appropriate for a potentially toxic, corrosive, and environmentally hazardous chemical.

Table 1: Inferred Hazard Profile and Waste Classification
Property Classification & Rationale
Physical State Solid (inferred from similar compounds)[14]
Chemical Class Halogenated Organic Acid, Purine Analogue
Primary Hazard Toxic: Potential antimetabolite/cytotoxic effects.[5][8]
Environmental Hazard: Halogenated organic.
Corrosive: Acetic acid moiety suggests potential for skin/eye irritation or burns.[15]
Waste Stream Halogenated Organic Waste

Personal Protective Equipment (PPE): Your First Line of Defense

Given the inferred hazards, a stringent PPE protocol is required to prevent exposure during handling and disposal.

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[2][15]

  • Hand Protection: Use nitrile gloves. Always check the manufacturer's guidelines for chemical compatibility. Double-gloving may be appropriate when handling concentrated amounts.

  • Body Protection: A standard laboratory coat is required.[2] For handling larger quantities or during spill cleanup, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: All handling and disposal operations should be conducted inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2]

Waste Characterization and Segregation: The Critical Step

The fundamental principle of chemical waste management is proper segregation at the source. This prevents dangerous chemical reactions, protects waste handlers, and minimizes disposal costs and environmental impact.

The Causality Behind Segregation: this compound must be disposed of as Halogenated Organic Waste .[2][3] Mixing it with non-halogenated solvents would contaminate the entire container, forcing the more expensive and specialized halogenated disposal route for the entire volume.[16] Furthermore, mixing with incompatible waste streams, such as strong acids or bases, could trigger hazardous reactions.[17]

WasteSegregation cluster_caption Start Waste Generated: This compound CheckHalogen Does the molecule contain F, Cl, Br, or I? Start->CheckHalogen NonHalogenated NO WasteContainer Place in designated 'HALOGENATED ORGANIC WASTE' container. CheckHalogen->WasteContainer Yes Halogenated YES (Contains Chlorine) LabelContainer Ensure container is properly labeled: - 'Hazardous Waste' - Full Chemical Name(s) - Appropriate Hazard Pictograms WasteContainer->LabelContainer Caption Caption

Caption: Decision workflow for waste segregation.

Step-by-Step Disposal Protocol

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) as administered by the Environmental Protection Agency (EPA).[18][19]

  • Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab, at or near the point of waste generation, for the waste container.[18][20] This area must be under the control of laboratory personnel.

  • Select the Proper Waste Container:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, threaded cap.[16]

    • The container must be in good condition, with no leaks or cracks.

  • Label the Container (Before Use):

    • Affix a "Hazardous Waste" tag or label to the empty container before adding any waste.[20][21]

    • The label must include:

      • The words "Hazardous Waste".[20]

      • The full chemical name: "this compound". Do not use abbreviations.[16]

      • An indication of the hazards (e.g., Toxic, Corrosive pictograms).[20]

  • Waste Accumulation:

    • Add the waste to the labeled container inside a chemical fume hood.

    • Keep the container securely closed at all times, except when actively adding waste.[16] This is a critical EPA requirement to prevent the release of volatile compounds.

    • Do not fill the container beyond 90% capacity to allow for expansion.

  • Requesting Pickup:

    • Once the container is full, or before the 12-month accumulation limit is reached[18], submit a waste pickup request to your institution's Environmental Health & Safety (EHS) department.

    • Ensure the waste tag is fully and accurately completed.

DisposalLifecycle cluster_lab Laboratory cluster_facility Institution Facility cluster_caption PointOfGeneration Point of Generation (Fume Hood) SAA Satellite Accumulation Area (SAA) (Labeled, Closed Container) PointOfGeneration->SAA Transfer CAA Central Accumulation Area (CAA) (Managed by EHS) SAA->CAA EHS Pickup Disposal Licensed Hazardous Waste Disposal Facility (Incineration) CAA->Disposal Vendor Transport Caption Caption

Caption: Waste lifecycle from lab to final disposal.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Spill: If the spill is large, involves highly concentrated material, or you are not comfortable cleaning it, evacuate the area and contact your institution's EHS emergency line.

  • For Small, Manageable Spills:

    • Ensure you are wearing appropriate PPE (gloves, goggles, lab coat).

    • Contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Gently sweep the solid material and absorbent into a designated bag or container.

    • Wipe the area with a suitable solvent (as recommended by EHS), working from the outside in.

    • Place all contaminated materials (absorbent, gloves, wipes) into a sealed bag or container. Label it as "Hazardous Waste" with the chemical name and dispose of it through EHS.

Regulatory Context

In the United States, the management of hazardous chemical waste is governed by the EPA under the Resource Conservation and Recovery Act (RCRA).[18][19] Your institution is classified as a waste generator—either a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG)—which dictates specific time and volume limits for on-site waste accumulation.[20][21] Adherence to the procedures outlined in this guide and your institution's specific Chemical Hygiene Plan will ensure compliance with these federal and state regulations.

References

  • Environmental Health and Safety Office. Laboratory Waste Management Guidelines. Available at: [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]

  • American Chemical Society. Managing Hazardous Chemical Waste in the Lab. (2021). Available at: [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Available at: [Link]

  • Bucknell University. Hazardous Waste Segregation. Available at: [Link]

  • Braun Research Group, University of Illinois. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. (2019). Available at: [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). Available at: [Link]

  • National Center for Biotechnology Information. LiverTox: Purine Analogues. (2014). Available at: [Link]

  • American Society of Hematology. Safety and Efficacy of Purine Analogs for Treatment of Waldenstrom Macroglobulinemia. (2020). Available at: [Link]

  • Taylor & Francis. Purine analogues – Knowledge and References. Available at: [Link]

  • Wikipedia. Purine analogue. Available at: [Link]

  • PubMed. Purine analog toxicity in patients with hairy cell leukemia. (2011). Available at: [Link]

  • Univar Solutions. Safety Data Sheet: Acetic acid 99.85%. Available at: [Link]

  • PubMed. Purine derivatives as potent anticancer agents: a comprehensive review. Available at: [Link]

  • ResearchGate. Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021). Available at: [Link]

  • PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Available at: [Link]

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities present both exciting opportunities and inherent risks. (2-Chloro-6-thiomorpholin-4-yl-9H-purin-9-yl)acetic acid, a substituted purine derivative, represents such a compound where a thorough understanding of its potential hazards is paramount for ensuring laboratory safety. This guide provides a detailed, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound. The recommendations herein are synthesized from the known hazard profiles of its structural motifs: a chlorinated purine, a thiomorpholine ring, and an acetic acid moiety.

Hazard Analysis: A Sum of its Parts

  • Chlorinated Purine Core: Halogenated heterocyclic compounds can exhibit a range of toxicological properties. A related compound, 2-Amino-6-chloro-9H-purine-9-acetic acid, is known to cause skin and eye irritation, and may cause respiratory irritation[1].

  • Thiomorpholine Moiety: Thiomorpholine and its derivatives can be corrosive and harmful if inhaled, absorbed through the skin, or swallowed[2][3]. Handling requires measures to prevent all personal contact[2].

  • Acetic Acid Side Chain: While the acetic acid group is attached to a larger molecule, the parent compound, glacial acetic acid, is flammable and causes severe skin burns and eye damage[4][5][6][7][8]. This suggests that the acidic nature of the target compound could contribute to its irritant or corrosive potential.

  • Overall Assessment: Matrix Scientific identifies this compound as an "irritant"[9]. However, given the nature of its components, it is prudent to handle this compound with a higher level of caution, assuming it may be corrosive and have the potential for systemic effects upon exposure.

The Core Principle: A Multi-Layered Defense

A robust PPE strategy is not merely about a single piece of equipment but creating a series of barriers to exposure. The following sections detail the essential components of this strategy, from foundational laboratory practices to specific PPE recommendations.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize the role of engineering controls. All handling of this compound, especially when in powdered form or when aerosolization is possible, should be conducted within a certified chemical fume hood[3]. This minimizes the risk of inhalation, which is a primary route of exposure for many laboratory chemicals[2].

Personal Protective Equipment: A Detailed Breakdown

The following table summarizes the recommended PPE for handling this compound. The rationale for each selection is grounded in providing comprehensive protection against the anticipated hazards.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.[10]Provides a robust barrier against dermal absorption. The outer glove can be removed immediately in case of a splash, minimizing the risk of contamination to the inner glove and skin. Powder-free gloves prevent the aerosolization of the compound.[11]
Body Protection A disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[10]Protects personal clothing and skin from contamination. The back-closing design provides a more complete barrier than a standard lab coat.
Eye and Face Protection Chemical safety goggles in conjunction with a full-face shield.[10][12]Provides comprehensive protection against splashes to the eyes and face. Safety glasses are insufficient as they do not provide a seal around the eyes.
Respiratory Protection For handling the solid compound or when aerosolization is likely, a NIOSH-approved N95 or higher-rated respirator is recommended.[12][13]Protects against the inhalation of fine particles. A surgical mask is not a substitute as it does not provide a seal to the face and is not designed to protect against chemical particulates.[13]
Foot Protection Closed-toe shoes and disposable shoe covers.[10]Protects the feet from spills and prevents the tracking of contaminants out of the laboratory.

Procedural Guidance: The Human Factor

The effectiveness of PPE is intrinsically linked to its correct use. The following step-by-step protocols for donning and doffing PPE are designed to minimize the risk of cross-contamination.

Donning PPE: A Deliberate Sequence

Donning_PPE

Figure 1: Step-by-step workflow for donning PPE.
  • Gown: Put on the disposable gown, ensuring it is securely fastened at the back.

  • Respiratory Protection: Don the appropriate respirator and perform a user seal check.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield.

  • Gloves: Don the first pair of nitrile gloves. Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown[11].

Doffing PPE: A Contamination-Aware Process

The removal of PPE is a critical step where cross-contamination can easily occur. This process should be performed slowly and deliberately in a designated area.

Doffing_PPE

Figure 2: Step-by-step workflow for doffing PPE.
  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff and turning them inside out.

  • Gown and Inner Gloves: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out. As the gown is removed, peel off the inner gloves at the same time, such that they are contained within the gown.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Spill and Disposal Management

In the event of a spill, the area should be evacuated, and only personnel with the appropriate training and PPE should conduct the cleanup. The spill should be absorbed with an inert material and placed in a sealed container for disposal[2][14].

All disposable PPE and contaminated materials should be treated as hazardous waste and disposed of in accordance with institutional and local regulations[15].

Conclusion: A Culture of Safety

The safe handling of novel compounds like this compound is not merely a matter of following a checklist but of fostering a deep-seated culture of safety. This guide provides a robust framework for PPE selection and use, but it is the responsibility of every researcher to approach their work with a critical and cautious mindset. By understanding the potential hazards and implementing these multi-layered protective measures, we can advance scientific discovery while ensuring the well-being of those at the forefront of research.

References

  • Acetic acid - SAFETY DATA SHEET. (n.d.). MilliporeSigma.
  • Safety Data Sheet: Acetic acid. (n.d.). Carl ROTH.
  • This compound. (n.d.). Matrix Scientific.
  • 2-Amino-6-chloro-9H-purine-9-acetic acid. (n.d.). PubChem.
  • Thiomorpholine. (2023, July 6). CymitQuimica.
  • SAFETY DATA SHEET. (2024, October 9). Merck Millipore.
  • SAFETY DATA SHEET. (2025, December 24). Merck Millipore.
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. (2015, July 2). NMSU Safety.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide. (n.d.). Apollo Scientific.
  • 2-Amino-6-chloro-9H-purine-9-acetic acid. (n.d.). Santa Cruz Biotechnology.
  • 2-(6-(((Benzhydryloxy)carbonyl)amino)-9H-purin-9-yl)acetic acid. (2025, July 9). Carl ROTH.
  • SAFETY DATA SHEET. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December). NIOSH.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • 4-(4-Aminophenyl)thiomorpholine 1,1-Dioxide - SAFETY DATA SHEET. (2024, December 6). TCI EUROPE N.V.
  • 2-[4-(7H-purin-6-yl)thiomorpholin-3-yl]acetic acid. (n.d.). PubChem.
  • Glacial acetic acid (GAA). (2019, November 11). INEOS Group.
  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
  • N-[2-chloro-9H-purin-6-yl]-N-cyclopropylglycylamino acids and derivatives: synthesis, evaluation as a class of novel analgesics, and 3D QSAR analysis. (2009, September 1). PubMed.
  • Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
  • Personal protective equipment for handling 3-Chlorocathinone hydrochloride. (n.d.). Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.